Product packaging for 2,3-dinor Fluprostenol(Cat. No.:)

2,3-dinor Fluprostenol

Cat. No.: B1162285
M. Wt: 430.4 g/mol
InChI Key: JJUBZOCIDPWZFS-GKRZZTJGSA-N
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Description

2,3-dinor Fluprostenol is a prostanoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25F3O6 B1162285 2,3-dinor Fluprostenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25F3O6

Molecular Weight

430.4 g/mol

IUPAC Name

(Z)-5-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]pent-3-enoic acid

InChI

InChI=1S/C21H25F3O6/c22-21(23,24)13-4-3-5-15(10-13)30-12-14(25)8-9-17-16(18(26)11-19(17)27)6-1-2-7-20(28)29/h1-5,8-10,14,16-19,25-27H,6-7,11-12H2,(H,28,29)/b2-1-,9-8+/t14?,16?,17-,18?,19?/m1/s1

InChI Key

JJUBZOCIDPWZFS-GKRZZTJGSA-N

Isomeric SMILES

C1C([C@@H](C(C1O)C/C=C\CC(=O)O)/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCC(=O)O)O

Synonyms

(+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-dinor Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and established synthetic pathway for 2,3-dinor Fluprostenol, a prostaglandin (B15479496) F2α analogue. The synthesis is based on the renowned Corey lactone approach, a cornerstone in prostaglandin chemistry, adapted for the specific structural features of the target molecule. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, quantitative data for reaction efficiency, and a visualization of the relevant biological signaling pathway.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be envisioned through a convergent approach, starting from the well-established Corey lactone diol. The core strategy involves the sequential installation of the lower (ω) and upper (α) side chains onto the functionalized cyclopentane (B165970) core.

Key Disconnections:

  • α-Chain: The C5 carboxylic acid side chain (the "2,3-dinor" feature) is installed via a Wittig reaction using (3-carboxypropyl)triphenylphosphonium (B14145455) bromide.

  • ω-Chain: The characteristic trifluoromethylphenoxy-containing lower side chain is introduced via a Horner-Wadsworth-Emmons olefination.

  • Corey Lactone: The central cyclopentane ring with the requisite stereochemistry is derived from the versatile Corey lactone intermediate.

The overall synthetic workflow can be visualized as follows:

retrosynthesis This compound This compound Corey Aldehyde Derivative Corey Aldehyde Derivative This compound->Corey Aldehyde Derivative Wittig Reaction α-Chain Ylide α-Chain Ylide This compound->α-Chain Ylide Corey Lactone Diol Corey Lactone Diol Corey Aldehyde Derivative->Corey Lactone Diol Oxidation & HWE Reaction ω-Chain Phosphonate ω-Chain Phosphonate Corey Aldehyde Derivative->ω-Chain Phosphonate FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃R Ca2_ER Ca²⁺ Ca2_Cytosol ↑ [Ca²⁺]i ER->Ca2_Cytosol releases Ca2_Cytosol->PKC Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_Cytosol->Response PKC->Response

An In-depth Technical Guide to the Mechanism of Action of 2,3-dinor Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dinor Fluprostenol (B1673476) is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a derivative of the potent FP receptor agonist, fluprostenol.[1][2] While direct comprehensive studies on 2,3-dinor fluprostenol are limited, its structural similarity to fluprostenol strongly indicates that it functions as a selective agonist for the prostaglandin F2α receptor (FP receptor). This guide delineates the mechanism of action of this compound, predicated on the well-established pharmacology of fluprostenol and the endogenous ligand PGF2α. This document provides a detailed overview of its interaction with the FP receptor, the subsequent intracellular signaling cascades, and relevant quantitative data. Furthermore, it includes detailed protocols for key experimental assays and a visual representation of the signaling pathway.

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator that exerts a wide range of physiological and pathological effects, primarily through its interaction with the G-protein coupled FP receptor.[3][4] Synthetic analogs of PGF2α, such as fluprostenol and its derivatives like this compound, have been developed for various therapeutic applications, including in ophthalmology and reproductive medicine.[5] Understanding the precise mechanism of action of these compounds at the molecular and cellular level is crucial for their optimal use and for the development of novel therapeutics targeting the PGF2α signaling pathway.

Receptor Binding and Activation

This compound is presumed to bind to the prostaglandin F2α (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] The binding of this compound to the FP receptor initiates a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein, specifically Gq.[6][7][8]

Intracellular Signaling Pathway

The activation of the Gq protein by the agonist-bound FP receptor triggers a cascade of intracellular events:

  • Activation of Phospholipase C (PLC): The activated α-subunit of the Gq protein (Gαq) stimulates the activity of the membrane-bound enzyme Phospholipase C-β (PLCβ).[6][7][9]

  • Hydrolysis of PIP2: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored Ca2+ from the ER into the cytoplasm.[7][9]

  • Activation of Protein Kinase C (PKC): DAG, which remains in the plasma membrane, along with the increased intracellular calcium concentration, activates various isoforms of Protein Kinase C (PKC).[9]

The rise in intracellular calcium and the activation of PKC lead to a multitude of downstream cellular responses, including smooth muscle contraction, gene expression changes, and cellular proliferation.[3][8]

Signaling Pathway Diagram

2,3-dinor_Fluprostenol_Signaling_Pathway cluster_intracellular Intracellular Space 2_3_dinor_Fluprostenol This compound FP_receptor FP Receptor (GPCR) 2_3_dinor_Fluprostenol->FP_receptor Gq_protein Gq Protein (Inactive) FP_receptor->Gq_protein Activates Gq_protein_active Gq Protein (Active) Gq_protein->Gq_protein_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC_inactive PKC (Inactive) DAG->PKC_inactive Ca2_cyto Ca2+ (Increased) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC_inactive Co-activates Cellular_Response Downstream Cellular Responses Ca2_cyto->Cellular_Response Modulates Activity PKC_active PKC (Active) PKC_inactive->PKC_active Activation PKC_active->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of this compound via the FP receptor.

Quantitative Data

The following table summarizes the available quantitative data for fluprostenol, which serves as a proxy for this compound.

ParameterSpecies/SystemValueReference
Binding Affinity
KiHuman FP Receptor49.9 nM[10]
Functional Potency
EC50 (Calcium Mobilization)Cloned Human Ocular FP Receptors17.5 nM[10]
EC50 (Calcium Mobilization)Rat A7r5 Cells19.1 nM[10]
EC50 (Calcium Mobilization)Mouse 3T3 Cells37.3 nM[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of FP receptor agonists.

Radioligand Binding Assay (Filtration Method)

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.[11][12][13][14][15]

Materials:

  • Cell membranes prepared from cells expressing the FP receptor.

  • Radiolabeled PGF2α (e.g., [3H]PGF2α).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, radiolabeled PGF2α (at a concentration near its Kd), and varying concentrations of unlabeled this compound.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value for this compound is determined by non-linear regression analysis of the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration.[16][17][18][19][20]

Materials:

  • A cell line stably or transiently expressing the FP receptor (e.g., HEK293 cells).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like FLIPR Calcium Assay Kit).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • 96- or 384-well black, clear-bottom plates.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation).

Procedure:

  • Seed the FP receptor-expressing cells into the microplates and grow to confluence.

  • Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of this compound to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a robust measure of Gq-coupled receptor activation.[21][22][23][24][25]

Materials:

  • FP receptor-expressing cells.

  • Cell labeling medium (e.g., inositol-free DMEM).

  • [3H]myo-inositol.

  • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • This compound.

  • Perchloric acid (PCA) or trichloroacetic acid (TCA) for cell lysis.

  • Anion exchange chromatography columns.

  • Scintillation cocktail and counter.

  • Alternatively, a non-radioactive HTRF-based IP-One assay kit can be used.

Procedure (Radiometric):

  • Label the cells with [3H]myo-inositol overnight to incorporate it into membrane phosphoinositides.

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with stimulation buffer containing LiCl.

  • Stimulate the cells with varying concentrations of this compound for a defined period.

  • Terminate the reaction and lyse the cells with acid (e.g., PCA).

  • Neutralize the cell lysates.

  • Separate the total inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.

  • Quantify the amount of [3H]inositol phosphates by scintillation counting.

  • Generate a dose-response curve to determine the EC50 of this compound.

Conclusion

This compound, as a derivative of the potent PGF2α analog fluprostenol, is concluded to act as a selective agonist at the FP receptor. Its mechanism of action involves the canonical Gq-protein signaling pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. The quantitative data for fluprostenol provides a strong basis for predicting the potency and affinity of this compound. The experimental protocols detailed herein provide a comprehensive framework for the further characterization of this and other FP receptor agonists, which is essential for advancing research and development in areas where PGF2α signaling plays a critical role.

References

2,3-dinor Fluprostenol: A Technical Guide to a Potent PGF2α Analog for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dinor Fluprostenol, a significant derivative of the potent prostaglandin (B15479496) F2α (PGF2α) analog, Fluprostenol. As an agonist of the prostaglandin F receptor (FP receptor), it plays a crucial role in various physiological processes and serves as a valuable tool in pharmacological research. This document details its mechanism of action, summarizes its pharmacological data, provides in-depth experimental protocols for its characterization, and visualizes key pathways and workflows to support advanced research and development.

Introduction

This compound is a derivative of Fluprostenol, a synthetic analog of PGF2α.[1][2] Fluprostenol is recognized for its high affinity and potent agonist activity at the FP receptor.[3][4] The structural modifications in Fluprostenol, and by extension its derivatives like the 2,3-dinor form, are designed to enhance metabolic stability and selectivity, making it a robust tool for studying PGF2α-mediated signaling pathways. These pathways are integral to a variety of physiological functions, including smooth muscle contraction, reproductive processes, and intraocular pressure regulation.[5]

Chemical Structure:

  • Formal Name: (+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid[1]

  • Molecular Formula: C₂₁H₂₅F₃O₆[1]

  • Formula Weight: 430.4 g/mol [1]

Mechanism of Action: FP Receptor Activation and Downstream Signaling

This compound exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of this analog to the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit.

This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the majority of the physiological responses associated with PGF2α analogs.

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LIGAND This compound RECEPTOR FP Receptor (GPCR) LIGAND->RECEPTOR Binds Gq Gαq RECEPTOR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) RESPONSE Cellular Responses (e.g., Contraction) Ca->RESPONSE PKC->RESPONSE ER->Ca Releases

PGF2α analog signaling via the FP receptor.

Quantitative Pharmacological Data

The following tables summarize the reported binding affinity and functional potency for (+)-Fluprostenol.

Table 1: Receptor Binding Affinity of (+)-Fluprostenol

Parameter Receptor Species Value (nM) Reference
Kᵢ FP Receptor - 49.9 [4]
IC₅₀ FP Receptor Human 3.5 [3]

| IC₅₀ | FP Receptor | Rat | 7.5 |[3] |

Table 2: Functional Potency of (+)-Fluprostenol (Calcium Mobilization)

Parameter Cell Line/Tissue Species Value (nM) Reference
EC₅₀ Cloned Ocular FP Receptors Human 17.5 [4]
EC₅₀ A7r5 cells Rat 19.1 [4]
EC₅₀ 3T3 cells Mouse 37.3 [4]

| EC₅₀ | General | - | 2.4 |[4] |

Key Experimental Protocols

Radioligand Competition Binding Assay for FP Receptor

This protocol determines the binding affinity (Kᵢ) of a test compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor

  • Radioligand (e.g., [³H]-PGF2α)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Reaction Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at its Kₔ value), and a range of concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate the FP receptor and induce an increase in intracellular calcium concentration, providing a measure of its potency (EC₅₀).

Materials:

  • Cells stably or transiently expressing the FP receptor (e.g., HEK293, CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • Test compound (this compound)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to an appropriate confluency (typically overnight).

  • Dye Loading: Prepare a loading solution containing the Fluo-4 AM dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by a further 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.

  • Compound Addition: After establishing a stable baseline fluorescence reading, use the instrument's injector to add the different concentrations of the test compound to the wells.

  • Data Acquisition: Continue recording the fluorescence intensity to capture the peak response following agonist addition.

  • Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the logarithm of the test compound concentration. The EC₅₀ value (the concentration that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel PGF2α analog.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vitro Validation A Compound Library (PGF2α Analogs) B Functional Assay (e.g., Calcium Mobilization) A->B C Identify 'Hits' (Active Compounds) B->C D Dose-Response Analysis (Determine EC₅₀) C->D Potency E Receptor Binding Assay (Determine Kᵢ) C->E Affinity F Selectivity Profiling (Test against other prostanoid receptors) D->F E->F G Cell-based Assays (e.g., Smooth Muscle Contraction) F->G Selectivity H Lead Candidate G->H

Workflow for PGF2α Analog Drug Discovery.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the PGF2α/FP receptor system. Its presumed high potency and metabolic stability, inferred from its parent compound Fluprostenol, make it suitable for a range of in vitro studies. This guide provides the foundational knowledge and detailed protocols necessary for its effective use in a research setting. Further studies to definitively quantify the binding and functional parameters of this compound itself will be crucial in fully elucidating its pharmacological profile and potential as a selective modulator of the FP receptor.

References

The Role of 2,3-dinor Fluprostenol in FP Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dinor Fluprostenol (B1673476) is a chemical derivative of fluprostenol, a potent and selective agonist for the prostaglandin (B15479496) F (FP) receptor.[1][2] As a member of the prostaglandin F2α (PGF2α) analog family, fluprostenol is widely utilized in both clinical and research settings to elicit physiological responses mediated by the FP receptor.[3][4][5][6] 2,3-dinor Fluprostenol, as a close structural analog and likely metabolite, is presumed to interact with the FP receptor in a similar manner to its parent compound. This guide provides a comprehensive overview of the activation of the FP receptor, focusing on the established signaling pathways and experimental methodologies used to characterize compounds like this compound. Due to the limited availability of specific pharmacological data for this compound, this document will leverage the extensive data available for fluprostenol as a primary reference, with the expectation that the dinor derivative exhibits a comparable pharmacological profile.

FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7] Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a well-defined signaling cascade. This pathway is central to the physiological effects mediated by PGF2α and its analogs, including smooth muscle contraction.[8]

Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic calcium levels, in conjunction with DAG, activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to a cellular response.[9]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound FP_Receptor FP Receptor Agonist->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC PKC DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets

FP Receptor Gq Signaling Pathway

Quantitative Pharmacological Data

Table 1: Binding Affinity of Prostaglandin Analogs at the FP Receptor

CompoundReceptor SourceAssay TypeKi (nM)Reference
(+)-FluprostenolCloned Human Ocular FPRadioligand Binding49.9[10]
Travoprost acid ((+)-Fluprostenol)Cloned Human FPRadioligand Binding35 ± 5[11]
PGF2αCloned Human FPRadioligand Binding~1[3]
Latanoprost acidCloned Human FPRadioligand Binding98[11]
Bimatoprost acidCloned Human FPRadioligand Binding83[11]

Table 2: Functional Potency of Prostaglandin Analogs at the FP Receptor

CompoundCell LineAssay TypeEC50 (nM)Reference
(+)-FluprostenolCloned Human Ocular FPCalcium Mobilization17.5[10]
(+)-FluprostenolRat A7r5 cellsCalcium Mobilization19.1[10]
(+)-FluprostenolMouse 3T3 cellsCalcium Mobilization37.3[10]
Travoprost acid ((+)-Fluprostenol)Human Ciliary Muscle CellsPhosphoinositide Turnover1.4[11]
Travoprost acid ((+)-Fluprostenol)Human Trabecular Meshwork CellsPhosphoinositide Turnover3.6[11]
(±)-FluprostenolHuman Trabecular Meshwork CellsPhosphoinositide Turnover10.8
FluprostenolBovine Trabecular MeshworkContraction Assay1000[8][12]
PGF2αHuman Trabecular Meshwork CellsPhosphoinositide Turnover120

Experimental Protocols

The characterization of FP receptor agonists like this compound involves a series of in vitro assays to determine their binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for its receptor. It typically involves the displacement of a radiolabeled ligand by an unlabeled test compound.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the FP receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptor.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is prepared.

  • Incubation: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep FP Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-PGF2α) Radioligand->Incubation Test_Compound Unlabeled Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation IC50_Calc Determine IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow
Phosphoinositide (PI) Turnover Assay

This functional assay measures the production of inositol phosphates, a downstream consequence of FP receptor activation via the Gq/PLC pathway.

Methodology:

  • Cell Culture and Labeling: Cells expressing the FP receptor are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are washed and then stimulated with various concentrations of the test agonist (e.g., this compound) for a defined period.

  • Extraction: The reaction is stopped, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

  • Chromatography: The [3H]-inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography.

  • Quantification: The radioactivity of the eluted inositol phosphates is measured by scintillation counting.

  • Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

PI_Turnover_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture FP Receptor- Expressing Cells Labeling Label Cells with [³H]-myo-inositol Cell_Culture->Labeling Stimulation Stimulate with Test Agonist Labeling->Stimulation Extraction Extract Inositol Phosphates Stimulation->Extraction Chromatography Anion-Exchange Chromatography Extraction->Chromatography Quantification Scintillation Counting Chromatography->Quantification EC50_Calc Determine EC50 Quantification->EC50_Calc

Phosphoinositide Turnover Assay Workflow
Intracellular Calcium Mobilization Assay

This is another key functional assay that directly measures the increase in intracellular calcium concentration following FP receptor activation.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the FP receptor are cultured on microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Agonist Addition: The test agonist (e.g., this compound) is added to the wells at various concentrations.

  • Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture FP Receptor- Expressing Cells Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Stimulation Add Test Agonist Baseline->Stimulation Monitoring Real-Time Fluorescence Monitoring Stimulation->Monitoring EC50_Calc Determine EC50 Monitoring->EC50_Calc

Intracellular Calcium Mobilization Assay Workflow

Conclusion

This compound, as a derivative of the potent FP receptor agonist fluprostenol, is expected to be a valuable tool for studying FP receptor pharmacology. Its activation of the receptor is predicted to follow the canonical Gq/PLC signaling pathway, leading to downstream increases in intracellular calcium and subsequent cellular responses. While direct pharmacological data for this compound is currently limited, the established high affinity and potency of fluprostenol provide a strong framework for its anticipated activity. The experimental protocols detailed in this guide offer a robust approach for the comprehensive characterization of this compound and other novel FP receptor modulators, which is essential for advancing our understanding of prostaglandin signaling and for the development of new therapeutics targeting this pathway.

References

2,3-Dinor Fluprostenol: A Technical Guide on the Metabolite of Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost (B1681362) is a potent prostaglandin (B15479496) F2α analogue and a selective FP prostanoid receptor agonist used clinically to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] As a prodrug, travoprost is administered as an isopropyl ester, which is rapidly hydrolyzed in the cornea to its biologically active free acid, travoprost free acid (fluprostenol).[2] Following its therapeutic action, travoprost free acid undergoes systemic metabolism to various inactive metabolites, including 1,2-dinor fluprostenol (B1673476). This technical guide provides a comprehensive overview of the current knowledge on 1,2-dinor fluprostenol, focusing on its metabolic pathway, analytical detection, and known pharmacological context. It is important to note that the correct nomenclature for this metabolite, as found in the scientific literature, is 1,2-dinor fluprostenol , not 2,3-dinor fluprostenol.

Metabolic Pathway of Travoprost

Travoprost undergoes a two-step metabolic conversion. The first step is the activation of the prodrug, and the second is the systemic inactivation and degradation of the active moiety.

  • Activation: In the cornea, esterases hydrolyze the isopropyl ester of travoprost to its active form, travoprost free acid.[2] This conversion is essential for the drug's therapeutic effect.

  • Systemic Metabolism: Travoprost free acid is systemically metabolized to inactive metabolites through several key pathways:

    • Beta-oxidation: The primary route of metabolism for the α (carboxylic acid) chain of travoprost free acid is beta-oxidation, which leads to the formation of the 1,2-dinor and 1,2,3,4-tetranor analogs.[3][4]

    • Oxidation: The 15-hydroxyl group can be oxidized.[3][4]

    • Reduction: The double bond at position 13,14 can be reduced.[3][4]

These metabolic transformations result in inactive compounds that are then excreted from the body.

Metabolic Pathway Diagram

Travoprost Metabolism Metabolic Pathway of Travoprost Travoprost Travoprost (Isopropyl Ester Prodrug) Travoprost_Acid Travoprost Free Acid (Fluprostenol - Active Metabolite) Travoprost->Travoprost_Acid Esterase Hydrolysis (Cornea) Dinor_Metabolite 1,2-Dinor Fluprostenol Travoprost_Acid->Dinor_Metabolite Beta-oxidation Tetranor_Metabolite 1,2,3,4-Tetranor Fluprostenol Travoprost_Acid->Tetranor_Metabolite Beta-oxidation Other_Metabolites Other Inactive Metabolites (Oxidation & Reduction Products) Travoprost_Acid->Other_Metabolites Excretion Excretion Dinor_Metabolite->Excretion Tetranor_Metabolite->Excretion Other_Metabolites->Excretion

Caption: Metabolic conversion of travoprost from its prodrug form to the active travoprost free acid and subsequent metabolism to inactive metabolites.

Quantitative Data

AnalyteMatrixConcentrationStudy PopulationCitation
Travoprost Free AcidPlasmaCmax: 0.018 ± 0.007 ng/mLAdults[4]
Travoprost Free AcidPlasmaBelow limit of quantification (<0.01 ng/mL) in most subjectsAdults[4]
Travoprost Free AcidPlasmaHalf-life: 45 minutesAdults[4]
Travoprost Free AcidAqueous HumorCmax: 3.91 ± 2.27 nMCataract surgery patients
1,2-Dinor Fluprostenol Plasma/Urine Data not available in cited literature

Table 1: Pharmacokinetic Parameters of Travoprost Free Acid.

Experimental Protocols

Detailed experimental protocols for the specific analysis of 1,2-dinor fluprostenol are not available in the reviewed literature. However, the methods used for the quantification of travoprost and travoprost free acid provide a strong foundation for the development of an analytical method for its metabolites. The most common and sensitive method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

General Protocol for Analysis of Travoprost and its Free Acid in Biological Matrices

This protocol is a composite based on methodologies described for travoprost and its active metabolite and can be adapted for the analysis of the 1,2-dinor metabolite.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract the analyte from the biological matrix and remove interfering substances.

  • Procedure:

    • Spike the plasma or urine sample with a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Acidify the sample with an appropriate acid (e.g., formic acid).

    • Load the sample onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Objective: To separate the analyte from other components and quantify it with high sensitivity and selectivity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative ion electrospray (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard would need to be determined by infusion and optimization.

Analytical Workflow Diagram

Analytical_Workflow General Analytical Workflow for Travoprost Metabolites cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma or Urine) Spiking Spike with Internal Standard Biological_Sample->Spiking Acidification Acidification Spiking->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (ESI-, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: A representative workflow for the analysis of travoprost metabolites in biological samples using SPE and HPLC-MS/MS.

Pharmacological Activity of Metabolites

The pharmacological activity of travoprost is attributed to its free acid form, which is a potent and selective agonist for the prostaglandin FP receptor.[1][2] The activation of the FP receptor in the ciliary muscle and trabecular meshwork increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

The metabolites of travoprost free acid, including 1,2-dinor fluprostenol, are considered to be inactive .[3][4] There is currently no publicly available data to suggest that 1,2-dinor fluprostenol has any significant pharmacological activity or affinity for the FP receptor or other prostanoid receptors.

FP Receptor Signaling Pathway

FP_Receptor_Signaling FP Receptor Signaling Pathway Travoprost_Acid Travoprost Free Acid FP_Receptor Prostaglandin F Receptor (FP) Travoprost_Acid->FP_Receptor binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Increased Uveoscleral Aqueous Outflow Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of travoprost free acid through the prostaglandin FP receptor.

Conclusion

1,2-Dinor fluprostenol is a key metabolite in the systemic inactivation of travoprost free acid. While its formation via beta-oxidation is a known metabolic step, there is a notable lack of quantitative data regarding its concentration in biological fluids and specific, validated analytical protocols for its detection. Furthermore, current literature indicates that 1,2-dinor fluprostenol is pharmacologically inactive. Future research could focus on quantifying this and other metabolites to gain a more complete understanding of the pharmacokinetics of travoprost. For drug development professionals, the rapid conversion of travoprost to its active form and subsequent inactivation to metabolites like 1,2-dinor fluprostenol highlights an efficient prodrug and metabolic clearance strategy.

References

The In Vivo Conversion of Fluprostenol to 2,3-dinor Fluprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is the active metabolite of the ophthalmic drug Travoprost (B1681362), widely used in the management of glaucoma and ocular hypertension.[1][2] Upon topical administration, Travoprost is rapidly hydrolyzed by esterases in the cornea to its biologically active free acid, Fluprostenol.[1] Systemically, Fluprostenol undergoes metabolism to form various metabolites, with the 2,3-dinor derivative being a significant product of its metabolic cascade.[1] This technical guide provides an in-depth overview of the in vivo conversion of Fluprostenol to 2,3-dinor Fluprostenol, focusing on the underlying metabolic pathways, experimental protocols for its study, and quantitative data where available.

Metabolic Pathway: Beta-Oxidation

The primary metabolic pathway responsible for the conversion of Fluprostenol to this compound is beta-oxidation of the α-carboxylic acid chain.[1] This catabolic process involves the sequential removal of two-carbon units from the fatty acid chain. In the context of prostaglandins (B1171923) and their analogs, this chain-shortening process occurs in cellular organelles, primarily the peroxisomes .

The beta-oxidation spiral for Fluprostenol can be conceptually broken down into a series of enzymatic reactions:

  • Acyl-CoA Synthesis: The carboxylic acid group of Fluprostenol is activated by attachment to Coenzyme A (CoA), forming Fluprostenoyl-CoA.

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolytic Cleavage: A thiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA (in this case, 2,3-dinor Fluprostenoyl-CoA).

This cycle results in the formation of this compound after the removal of the CoA moiety. Further cycles of beta-oxidation can lead to the formation of 1,2,3,4-tetranor analogs.[1]

Fluprostenol Fluprostenol Acyl_CoA_Synthetase Acyl-CoA Synthetase Fluprostenol->Acyl_CoA_Synthetase Fluprostenoyl_CoA Fluprostenoyl-CoA Acyl_CoA_Synthetase->Fluprostenoyl_CoA Beta_Oxidation Peroxisomal Beta-Oxidation Cycle (Dehydrogenation, Hydration, Dehydrogenation, Thiolysis) Fluprostenoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 2 carbons removed Dinor_Fluprostenoyl_CoA 2,3-dinor Fluprostenoyl-CoA Beta_Oxidation->Dinor_Fluprostenoyl_CoA Thioesterase Thioesterase Dinor_Fluprostenoyl_CoA->Thioesterase Dinor_Fluprostenol This compound Thioesterase->Dinor_Fluprostenol

Fig. 1: Metabolic conversion of Fluprostenol.

Quantitative Data

Direct quantitative data on the in vivo conversion rate of Fluprostenol to this compound is limited in publicly available literature. This is primarily due to the very low and transient systemic concentrations of Fluprostenol following topical administration of Travoprost, often falling below the limit of quantification of analytical assays.[1][3] However, pharmacokinetic studies of Travoprost provide valuable insights into the behavior of its active metabolite, Fluprostenol.

ParameterValueSpeciesMatrixNotesReference
Fluprostenol (Travoprost free acid)
Mean Peak Plasma Concentration (Cmax)0.018 ± 0.007 ng/mLHumanPlasmaFollowing multiple ophthalmic doses of Travoprost.[1]
Time to Peak Plasma Concentration (Tmax)~30 minutesHumanPlasmaFollowing multiple ophthalmic doses of Travoprost.[1]
Plasma Half-life (t½)45 minutesHumanPlasmaEstimated from multiple dose studies.[1]
Urinary Excretion< 2% of topical dose within 4 hoursHumanUrineExcreted as the free acid.[1]
This compound
Conversion RateNot Quantified--Known to be a major metabolite formed via beta-oxidation.[1]

Note: The low systemic exposure of Fluprostenol suggests that while beta-oxidation is a key metabolic route, the absolute quantity of this compound formed is also expected to be very low. Urinary metabolite analysis of related prostaglandins, such as 8-epi-PGF2α, has shown that the dinor metabolites can be major excretion products.[4]

Experimental Protocols

The analysis of Fluprostenol and its metabolites in biological matrices requires highly sensitive and specific analytical methods, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Fluprostenol and this compound in Human Plasma

1. Sample Collection and Storage:

  • Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 2-8°C to separate plasma.

  • Store plasma samples at -70°C or below until analysis to prevent degradation.

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples on ice.

  • To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of Fluprostenol).

  • Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode anion exchange polymer) with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., 5% formic acid in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase to separate the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Fluprostenol: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

4. Quantification:

  • Construct a calibration curve using known concentrations of Fluprostenol and this compound spiked into blank plasma.

  • Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS SPE Solid-Phase Extraction (SPE) IS->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS System Reconstitution->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Fig. 2: Experimental workflow for analysis.

Conclusion

The in vivo conversion of Fluprostenol to this compound is a key metabolic event mediated by the beta-oxidation pathway, primarily within peroxisomes. While the low systemic concentrations of Fluprostenol after topical administration of Travoprost make direct quantification of this conversion challenging, the identification of this compound as a major metabolite underscores the importance of this pathway in the clearance of the active drug. The use of highly sensitive analytical techniques, such as LC-MS/MS, is essential for the study of these low-concentration analytes in biological matrices. Further research, potentially utilizing in vitro systems with liver microsomes or isolated peroxisomes, could provide more precise quantitative data on the enzyme kinetics and conversion efficiency of this important metabolic step.

References

2,3-dinor Fluprostenol: A Technical Whitepaper on a Novel Prostaglandin F2α Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2,3-dinor Fluprostenol, a derivative of the potent prostaglandin (B15479496) F2α (PGF2α) analog, Fluprostenol. It is important to note that as of the writing of this guide, there is a scarcity of published scientific literature specifically detailing the discovery, development, and pharmacological properties of this compound. Consequently, much of the information presented herein is extrapolated from the well-documented characteristics of its parent compound, Fluprostenol, and the broader class of prostaglandin F2α analogs. This guide aims to serve as a foundational resource for researchers interested in this novel compound, highlighting its presumed mechanism of action, potential synthetic pathways, and the experimental protocols necessary for its characterization.

Introduction to Fluprostenol and its 2,3-dinor Derivative

Fluprostenol is a synthetic analog of PGF2α, characterized by the substitution of the omega-chain pentyl group with a 3-(trifluoromethyl)phenoxymethyl group.[1] This modification enhances its metabolic stability and potency as a selective agonist for the prostaglandin F2 (FP) receptor.[2] Fluprostenol is the active metabolite of the prodrug Travoprost, which is widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure.[1]

This compound is a derivative of Fluprostenol, indicating a shortening of the alpha-chain by two carbons.[3][4] This structural modification is a common strategy in prostaglandin research to alter the compound's pharmacokinetic profile and biological activity. While commercially available as a research chemical, its specific discovery and development history are not publicly documented.[3][4]

It is crucial to distinguish this compound from 2,3-dinor-11β-prostaglandin F2α. The latter is a metabolite of prostaglandin D2 and serves as a biomarker for mast cell activation, having a distinct biological origin and function.[5]

Synthesis and Chemical Properties

While a specific synthetic route for this compound has not been published, its synthesis can be inferred from established methods for prostaglandin F2α analogs. A plausible approach would involve a chemoenzymatic total synthesis strategy, similar to that developed for Fluprostenol and other prostaglandins.

A potential retrosynthetic analysis would start from the target molecule and disconnect the alpha and omega chains via a Wittig reaction and an aldol (B89426) condensation or similar carbon-carbon bond-forming reactions. Key intermediates would likely include a protected Corey lactone derivative, which is a common precursor in prostaglandin synthesis. The synthesis would involve stereocontrolled enzymatic reactions to establish the correct stereochemistry of the hydroxyl groups on the cyclopentane (B165970) ring.

Table 1: Chemical Properties of this compound

PropertyValue
Formal Name (+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid
Molecular Formula C21H25F3O6
Molecular Weight 430.4 g/mol
Appearance A solution in ethanol
Storage -20°C
Stability ≥ 2 years

Data sourced from Cayman Chemical product information.[3]

Presumed Mechanism of Action and Signaling Pathway

Based on its structural similarity to Fluprostenol, this compound is presumed to be a selective agonist of the prostaglandin F2 (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.

The binding of this compound to the FP receptor is expected to initiate the following signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC, which then phosphorylates various downstream target proteins, leading to a cellular response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_3_dinor_Fluprostenol This compound FP_Receptor FP Receptor (GPCR) 2_3_dinor_Fluprostenol->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to G cluster_synthesis Synthesis & Purity cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Binding Receptor Binding Assays (Ki) Analysis->Binding Functional Functional Assays (EC50, Ca²⁺ mobilization) Binding->Functional Selectivity Selectivity Panel (vs. other prostanoid receptors) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Efficacy Models (e.g., IOP reduction in animals) PK->Efficacy Tox Toxicology Studies Efficacy->Tox G Discovery Discovery & Lead Identification Preclinical Preclinical Development (In vitro & In vivo studies) Discovery->Preclinical IND IND-Enabling Studies (GLP Toxicology, CMC) Preclinical->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials NDA New Drug Application (NDA) Submission Clinical_Trials->NDA Approval Regulatory Approval & Market Launch NDA->Approval

References

An In-depth Technical Guide to 2,3-dinor Fluprostenol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and anticipated biological activity of 2,3-dinor Fluprostenol for researchers, scientists, and drug development professionals. As a derivative of the potent prostaglandin (B15479496) F2α (PGF2α) analog, Fluprostenol, this compound is an agonist of the prostaglandin F receptor (FP receptor).[1][2] While specific research on the biological activity of this compound is limited, this guide extrapolates its expected mechanism of action and signaling pathways based on its structural relationship to Fluprostenol and the known pharmacology of FP receptor agonists.

Chemical Structure and Properties

This compound is chemically designated as (+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid.[2] Its structure is characterized by a cyclopentane (B165970) ring with two hydroxylated side chains, one of which is modified with a trifluoromethylphenoxy group. The "2,3-dinor" designation indicates the removal of two carbon atoms from the carboxylic acid-containing side chain.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Formal Name (+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid[2]
Molecular Formula C₂₁H₂₅F₃O₆[2]
Formula Weight 430.4 g/mol [2]
SMILES O[C@@H]1--INVALID-LINK----INVALID-LINK--COC2=CC=CC(C(F)(F)F)=C2">C@@H--INVALID-LINK--C1[2]
InChI Key JJUBZOCIDPWZFS-CKWYRIFQSA-N[2]
Solubility (Ethanol) 100 mg/mL[2]
Solubility (DMSO) 100 mg/mL[2]
Solubility (DMF) 100 mg/mL[2]

Anticipated Biological Activity and Signaling Pathways

As an analog of Fluprostenol, this compound is expected to be a selective agonist for the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The activation of the FP receptor by agonists like PGF2α and its analogs initiates a cascade of intracellular signaling events.

Gq-Protein Coupled Signaling Pathway

The primary signaling pathway activated by the FP receptor involves the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 2_3_dinor_Fluprostenol 2,3-dinor Fluprostenol FP_Receptor FP Receptor (GPCR) 2_3_dinor_Fluprostenol->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates Targets

FP Receptor Gq-Protein Coupled Signaling Pathway.
Transactivation of MAPK/ERK Pathway

In addition to the classical Gq pathway, FP receptor activation can also lead to the transactivation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through PKC-dependent mechanisms or via the recruitment of β-arrestins, which can act as scaffolds for signaling complexes that include components of the MAPK cascade. This pathway is often associated with longer-term cellular effects such as gene expression and cell proliferation.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP_Receptor FP Receptor PKC PKC FP_Receptor->PKC Activates Beta_Arrestin β-Arrestin FP_Receptor->Beta_Arrestin Recruits Raf Raf PKC->Raf Src Src Beta_Arrestin->Src Ras Ras Src->Ras Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

FP Receptor-Mediated MAPK/ERK Pathway Transactivation.

Experimental Protocols

FP Receptor Binding Assay (Fluorescence Polarization)

This assay would determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

  • Reagents and Materials:

    • Membrane preparation from cells overexpressing the human FP receptor.

    • Fluorescently labeled PGF2α (tracer).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-binding, black, 96- or 384-well microplates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare serial dilutions of unlabeled this compound in binding buffer.

    • In each well of the microplate, add a fixed concentration of the FP receptor membrane preparation and the fluorescent tracer.

    • Add the serially diluted this compound to the wells. Include control wells with tracer only (for minimum polarization) and tracer with receptor membranes but no competitor (for maximum polarization).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

    • The data is then analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay would measure the ability of this compound to elicit a cellular response through the Gq pathway by quantifying changes in intracellular calcium concentration.

Methodology:

  • Reagents and Materials:

    • Cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Black, clear-bottom, 96- or 384-well microplates.

    • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Seed the cells into the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Add the serially diluted this compound to the cells and immediately begin kinetic fluorescence readings for several minutes.

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The data is analyzed to determine the EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal response.[3]

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay would confirm the activation of the MAPK/ERK signaling pathway by this compound.

Methodology:

  • Reagents and Materials:

    • Cells expressing the FP receptor.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Culture cells to near confluence and then serum-starve for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against p-ERK, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.

    • Quantify the band intensities to determine the fold-increase in ERK phosphorylation relative to untreated cells.[4]

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays Compound_Prep Prepare 2,3-dinor Fluprostenol Dilutions Binding_Assay Incubate with FP Receptor Membranes & Fluorescent Tracer Compound_Prep->Binding_Assay Calcium_Assay Intracellular Calcium Mobilization Assay Compound_Prep->Calcium_Assay MAPK_Assay MAPK/ERK Phosphorylation Assay Compound_Prep->MAPK_Assay FP_Measurement Measure Fluorescence Polarization Binding_Assay->FP_Measurement Ki_Determination Determine Ki FP_Measurement->Ki_Determination Cell_Culture Culture FP Receptor- Expressing Cells Cell_Culture->Calcium_Assay Cell_Culture->MAPK_Assay EC50_Determination Determine EC₅₀ Calcium_Assay->EC50_Determination Phospho_Analysis Analyze ERK Phosphorylation MAPK_Assay->Phospho_Analysis

General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a structural analog of the potent FP receptor agonist Fluprostenol. Based on this relationship, it is anticipated to activate the FP receptor, leading to the stimulation of the Gq-PLC-IP₃-Ca²⁺ signaling pathway and the transactivation of the MAPK/ERK cascade. While direct experimental evidence for the biological activity of this compound is not widely published, the standardized protocols provided in this guide offer a robust framework for its comprehensive pharmacological characterization. Further research is warranted to elucidate the specific binding affinity, potency, and potential therapeutic applications of this compound.

References

The Role of 2,3-dinor Fluprostenol and its Progenitor in Intraocular Pressure Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) stands as a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. Prostaglandin (B15479496) F2α (PGF2α) analogs have revolutionized the therapeutic landscape of glaucoma management due to their potent IOP-lowering effects. This technical guide delves into the mechanism of action of fluprostenol (B1673476), a potent PGF2α analog, and its derivative, 2,3-dinor fluprostenol, in regulating aqueous humor dynamics and reducing intraocular pressure. While extensive data exists for fluprostenol, the active metabolite of the commercially available drug travoprost (B1681362), specific efficacy data for its 2,3-dinor derivative remains limited in publicly accessible literature. This guide will focus on the well-established pharmacology of fluprostenol as a representative of this class of potent ocular hypotensive agents, providing a framework for understanding the potential role of its derivatives.

Introduction: The Challenge of Intraocular Pressure in Glaucoma

Glaucoma encompasses a group of optic neuropathies characterized by the progressive degeneration of retinal ganglion cells and resultant visual field loss. A critical and modifiable risk factor in the pathogenesis of glaucoma is elevated intraocular pressure (IOP).[1][2] IOP is maintained by a delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary outflow pathways: the trabecular meshwork and the uveoscleral pathway.[3] In many forms of glaucoma, an increase in outflow resistance through the trabecular meshwork leads to a pathological elevation of IOP, which in turn exerts mechanical stress on the optic nerve head, contributing to neuronal damage.

Pharmacological intervention aimed at reducing IOP is the mainstay of glaucoma therapy. Prostaglandin F2α (PGF2α) analogs have emerged as a first-line treatment option due to their significant efficacy in lowering IOP, once-daily dosing regimen, and favorable side-effect profile.[1][4] These synthetic analogs mimic the action of endogenous PGF2α, primarily by enhancing the uveoscleral outflow of aqueous humor.

Fluprostenol is a potent PGF2α analog and the active acid form of travoprost, a widely prescribed ophthalmic solution for the treatment of open-angle glaucoma and ocular hypertension.[1][3] this compound is a derivative of fluprostenol.[5] While the pharmacological actions of fluprostenol are well-documented, this guide will also consider the implications for its derivatives.

Mechanism of Action: Enhancing Uveoscleral Outflow

The primary mechanism by which fluprostenol and other PGF2α analogs lower intraocular pressure is by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][6] This pathway involves the flow of aqueous humor through the ciliary muscle, suprachoroidal space, and sclera. The key steps in this process are initiated by the binding of the PGF2α analog to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor highly expressed in the ciliary muscle.[7][8]

FP Receptor Activation and Downstream Signaling

Activation of the FP receptor by fluprostenol triggers a cascade of intracellular signaling events. This signaling pathway is pivotal in remodeling the extracellular matrix (ECM) of the ciliary muscle, which is believed to reduce the hydraulic resistance of the uveoscleral outflow pathway.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_ecm Extracellular Matrix Remodeling Fluprostenol Fluprostenol FP_Receptor FP Receptor Fluprostenol->FP_Receptor Binds to Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC MAPK_Pathway MAP Kinase Pathway Activation Ca_Release->MAPK_Pathway PKC->MAPK_Pathway Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression MMP_Upregulation MMP Upregulation (MMP-1, -2, -3, -9) Gene_Expression->MMP_Upregulation ECM_Degradation ECM Degradation (Collagen, etc.) MMP_Upregulation->ECM_Degradation Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Degradation->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: FP Receptor Signaling Pathway for IOP Reduction.
Extracellular Matrix Remodeling

The upregulation of matrix metalloproteinases (MMPs) is a critical consequence of FP receptor activation.[6] MMPs are a family of enzymes responsible for the degradation of various components of the extracellular matrix, including collagens and proteoglycans. By breaking down the ECM within the ciliary muscle, the interstitial spaces are widened, reducing the resistance to aqueous humor outflow through the uveoscleral pathway. This remodeling of the ciliary muscle is a key factor in the sustained IOP-lowering effect of PGF2α analogs.

Quantitative Data on IOP Reduction

Prostaglandin AnalogConcentrationMean IOP Reduction (mmHg)Percentage IOP ReductionStudy PopulationReference(s)
Travoprost0.004%8.6 ± 4.431% - 32%Newly Diagnosed OAG/OHT[2][9]
Latanoprost (B1674536)0.005%7.00 ± 3.64~30%OAG/OHT[10]
Bimatoprost0.03%7.49 ± 4.57>30%OAG/OHT[10]
Tafluprost0.0015%-Comparable to LatanoprostPOAG[11]

OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension

Studies have consistently demonstrated that travoprost 0.004% produces a mean IOP reduction ranging from 25% to 32%.[2] In a large, open-label trial, previously untreated patients with a baseline IOP ≥ 21 mmHg experienced a mean IOP reduction of 8.6 ± 4.4 mmHg after three months of treatment with travoprost.[9] Comparative studies have shown that the IOP-lowering efficacy of travoprost is comparable to or, in some cases, greater than that of other prostaglandin analogs such as latanoprost and bimatoprost.[10]

Experimental Protocols

The evaluation of the IOP-lowering effects of compounds like fluprostenol involves a series of well-defined preclinical and clinical experimental protocols.

Preclinical Evaluation in Animal Models

Objective: To determine the dose-dependent IOP-lowering efficacy and duration of action of a test compound in a relevant animal model of glaucoma or ocular hypertension.

Animal Model: Cynomolgus monkeys are a commonly used non-human primate model due to the anatomical and physiological similarities of their eyes to human eyes. Ocular hypertension can be induced in these animals, for example, by laser photocoagulation of the trabecular meshwork.

Experimental Workflow:

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Selection Select Cynomolgus Monkeys Baseline_IOP Establish Baseline IOP (Tonometry) Animal_Selection->Baseline_IOP Randomization Randomize into Treatment Groups Baseline_IOP->Randomization Topical_Admin Topical Administration (Test Compound vs. Vehicle) Randomization->Topical_Admin IOP_Monitoring Monitor IOP at Multiple Time Points Topical_Admin->IOP_Monitoring Data_Collection Collect IOP Data IOP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Efficacy and Duration of Action Statistical_Analysis->Efficacy_Determination

Caption: Preclinical Experimental Workflow for IOP Studies.

Methodology for Intraocular Pressure Measurement:

  • Animal Handling and Anesthesia: Monkeys are typically sedated with intramuscular ketamine to ensure accurate and reproducible IOP measurements.

  • Tonometry: A calibrated applanation tonometer (e.g., Goldmann or Tono-Pen) is used to measure IOP. The tonometer gently flattens a small area of the cornea, and the force required to do so is proportional to the IOP.

  • Data Recording: IOP measurements are taken at baseline and at various time points following topical administration of the test compound or vehicle.

Assessment of Aqueous Humor Dynamics

To further elucidate the mechanism of action, studies on aqueous humor dynamics are conducted.

Fluorophotometry: This technique is used to measure the rate of aqueous humor formation. A fluorescent dye (fluorescein) is administered intravenously, and its concentration in the anterior chamber is measured over time using a specialized fluorophotometer. The rate of fluorescein (B123965) clearance provides an estimate of aqueous humor flow.

Tonography: This method assesses the facility of aqueous humor outflow through the trabecular meshwork. A tonometer is placed on the cornea for a set period (e.g., 4 minutes), and the resulting change in IOP is used to calculate the outflow facility.

Conclusion

Fluprostenol, the active metabolite of travoprost, is a potent prostaglandin F2α analog that effectively lowers intraocular pressure, primarily by enhancing uveoscleral outflow. This is achieved through the activation of the FP receptor in the ciliary muscle, leading to a signaling cascade that upregulates matrix metalloproteinases and subsequently remodels the extracellular matrix. While this compound is a known derivative, there is a paucity of publicly available data on its specific IOP-lowering efficacy. The well-established mechanisms and extensive clinical data for fluprostenol provide a strong foundation for understanding the potential therapeutic role of this class of compounds in the management of glaucoma. Further research into the pharmacological profile of this compound is warranted to determine its potential as a novel therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of new and improved treatments for elevated intraocular pressure.

References

2,3-dinor Fluprostenol in Ophthalmic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dinor Fluprostenol (B1673476), a potent prostaglandin (B15479496) F2α (PGF2α) analog, and its relevance in ophthalmic research, particularly in the context of glaucoma and intraocular pressure (IOP) reduction. While specific research data on 2,3-dinor Fluprostenol is limited, this document extrapolates its likely pharmacological profile and mechanism of action based on its structural relationship to Fluprostenol (the active form of Travoprost) and the well-established characteristics of PGF2α analogs. This guide will detail the established signaling pathways of FP receptor agonists, present comparative quantitative data from studies on closely related compounds, and outline key experimental protocols utilized in the ophthalmic evaluation of this drug class.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α analogs are a first-line therapy for managing glaucoma due to their significant efficacy in lowering IOP.[1] These agents act as selective agonists for the prostaglandin F (FP) receptor, primarily increasing the uveoscleral outflow of aqueous humor, and to a lesser extent, improving trabecular outflow.[2][3]

This compound is a derivative and metabolite of Fluprostenol, a potent and selective FP receptor agonist.[4] As a member of the PGF2α analog family, it is anticipated to share a similar mechanism of action and therapeutic potential in ophthalmology. This guide will explore the core scientific principles underlying the action of this compound, drawing upon the extensive research conducted on its parent compound and other analogs.

Mechanism of Action and Signaling Pathways

The primary mechanism by which PGF2α analogs, and by extension this compound, are believed to lower IOP is through the activation of the FP receptor, a G-protein coupled receptor (GPCR).[4] The FP receptor is expressed in various ocular tissues, including the ciliary muscle, trabecular meshwork, and sclera.[4][5]

Upon binding of an agonist like this compound to the FP receptor, a conformational change activates the Gq/11 class of G-proteins. This initiates a downstream signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: Both elevated intracellular Ca2+ and DAG activate Protein Kinase C (PKC).

This signaling cascade culminates in several cellular responses that contribute to increased aqueous humor outflow:

  • Extracellular Matrix (ECM) Remodeling: Activation of matrix metalloproteinases (MMPs) leads to the degradation of ECM components in the ciliary muscle and sclera. This reduces hydraulic resistance and facilitates the uveoscleral outflow of aqueous humor.[5]

  • Ciliary Muscle Relaxation: Changes in the cytoskeleton and relaxation of the ciliary smooth muscle cells can increase the interstitial spaces within the muscle bundles, further enhancing uveoscleral outflow.[4]

  • Trabecular Meshwork Effects: FP receptor activation in the trabecular meshwork can also influence its contractility and ECM composition, potentially increasing conventional outflow.[6][7]

Signaling Pathway of FP Receptor Agonists

FP_Receptor_Signaling cluster_cytoplasm Cytoplasm FP_receptor FP Receptor G_protein Gq/11 FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates MMPs ↑ MMPs PKC->MMPs Upregulates ECM_remodeling ECM Remodeling MMPs->ECM_remodeling Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow Agonist This compound Agonist->FP_receptor Binds

FP Receptor Signaling Cascade

Quantitative Data

Table 1: FP Receptor Binding Affinity and Agonist Potency of Prostaglandin F2α Analogs

CompoundFP Receptor Binding Affinity (Ki, nM)FP Receptor Agonist Potency (EC50, nM) in Human Trabecular Meshwork Cells
Fluprostenol (Travoprost acid) 3.5 - 49.9 [8][9]2.4 [10]
Latanoprost acid98[8]34.7[10]
Bimatoprost acid83[8]112[10]
Tafluprost acidNot Widely ReportedNot Widely Reported

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 2: Intraocular Pressure (IOP) Reduction with Prostaglandin F2α Analogs in Clinical Studies

Drug (Concentration)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)Study Duration
Travoprost (0.004%) 6.6 - 8.5[11]~27-33[1]3 months
Latanoprost (0.005%)3.6 - 7.7[12][13]~25-32[1]3 - 24 months
Bimatoprost (0.03%)Not specified~27-33[1]Not specified
Tafluprost (0.0015%)7.1[12]~25-32[1]24 months

Note: IOP reduction can vary based on baseline IOP and patient population.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the ophthalmic properties of PGF2α analogs like this compound.

In Vitro: FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the FP receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK-293) cells or other suitable cell lines stably expressing the human FP receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Competitive Binding Assay:

    • Incubate the cell membranes with a constant concentration of a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for FP Receptor Binding Assay

Receptor_Binding_Workflow start Start cell_culture Culture FP Receptor- Expressing Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep binding_assay Competitive Binding Assay (Radioligand + Test Compound) membrane_prep->binding_assay filtration Separate Bound/ Unbound Ligand binding_assay->filtration quantification Quantify Radioactivity filtration->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end Research_Logic in_vitro In Vitro Studies receptor_binding Receptor Binding (Affinity - Ki) in_vitro->receptor_binding cell_signaling Cell-Based Assays (Potency - EC50) in_vitro->cell_signaling in_vivo In Vivo Studies receptor_binding->in_vivo Informs cell_signaling->in_vivo Informs animal_models Animal Models of Glaucoma (Efficacy - IOP Reduction) in_vivo->animal_models clinical Clinical Trials animal_models->clinical Precedes human_studies Human Clinical Trials (Safety & Efficacy) clinical->human_studies

References

The Role of 2,3-dinor Fluprostenol in Aqueous Humor Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the function of prostaglandin (B15479496) F2α (PGF2α) analogues, specifically focusing on the metabolic pathway of travoprost (B1681362) to its active form, fluprostenol (B1673476), and its subsequent metabolite, 2,3-dinor fluprostenol, in the context of aqueous humor dynamics. A critical evaluation of existing literature indicates that while fluprostenol is a potent agonist of the prostaglandin F (FP) receptor and effectively lowers intraocular pressure (IOP), its metabolite, this compound, is considered pharmacologically inactive. This guide will detail the established mechanisms of action of fluprostenol on both the uveoscleral and trabecular meshwork outflow pathways, present quantitative data from key studies, outline relevant experimental protocols, and provide visual representations of the pertinent signaling cascades and experimental workflows.

Introduction: Prostaglandin Analogues in Glaucoma Management

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α analogues are a first-line therapy for open-angle glaucoma due to their robust IOP-lowering efficacy and once-daily dosing regimen.[1] These drugs function by enhancing the outflow of aqueous humor from the anterior chamber of the eye.

Travoprost is a synthetic prostaglandin F2α analogue that is administered as an isopropyl ester prodrug. In the eye, it is rapidly hydrolyzed by corneal esterases to its biologically active free acid, fluprostenol.[2][3] Fluprostenol is a potent and selective agonist for the prostaglandin F (FP) receptor.[3] Systemically, fluprostenol is further metabolized to inactive metabolites, including 1,2-dinor and 1,2,3,4-tetranor analogs, through beta-oxidation.[4][5] This guide will focus on the available data concerning the activity of these compounds on aqueous humor dynamics, with a specific emphasis on clarifying the role, or lack thereof, of the 2,3-dinor metabolite.

Pharmacological Profile of this compound

Current scientific literature consistently characterizes the metabolites of travoprost, including the 1,2-dinor (commonly referred to as 2,3-dinor) analog of fluprostenol, as inactive .[4][5] Systemic metabolism of travoprost free acid occurs via beta-oxidation of the α (carboxylic acid) chain to yield the 1,2-dinor and 1,2,3,4-tetranor analogs, alongside oxidation of the 15-hydroxyl group and reduction of the 13,14 double bond.[4] These metabolic transformations result in compounds with no significant affinity for the FP receptor, rendering them pharmacologically inert with respect to IOP reduction.[4]

Therefore, the IOP-lowering effects observed following the administration of travoprost are attributed solely to its active metabolite, fluprostenol. The remainder of this guide will focus on the well-established mechanisms of fluprostenol in modulating aqueous humor outflow.

Mechanism of Action of Fluprostenol on Aqueous Humor Dynamics

Fluprostenol, the active metabolite of travoprost, lowers IOP by increasing the outflow of aqueous humor through two primary pathways: the uveoscleral (unconventional) pathway and the trabecular meshwork (conventional) pathway.

Uveoscleral Outflow Enhancement

The principal mechanism by which fluprostenol and other PGF2α analogues reduce IOP is by increasing uveoscleral outflow.[3][6] This pathway accounts for a significant portion of aqueous humor drainage, independent of the trabecular meshwork and Schlemm's canal.

Activation of FP receptors located on ciliary muscle cells by fluprostenol initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) within the ciliary muscle.[7] This remodeling involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, which are enzymes that degrade components of the ECM like collagen.[8] The breakdown of the ECM reduces the hydraulic resistance within the interstitial spaces of the ciliary muscle, thereby facilitating the passage of aqueous humor into the suprachoroidal space.[8]

Trabecular Meshwork Outflow

While the effect on uveoscleral outflow is predominant, evidence also suggests that fluprostenol can influence the conventional outflow pathway through the trabecular meshwork (TM). FP receptors are expressed in TM cells, and their activation can lead to changes in cell contractility and ECM composition.[4]

Studies have shown that FP receptor agonists can inhibit endothelin-1-induced contraction of TM cells.[9] This relaxation of the TM tissue may increase the effective filtration area and reduce outflow resistance. Additionally, similar to its action in the ciliary muscle, fluprostenol can induce the expression of MMPs in TM cells, leading to ECM remodeling and an increase in outflow facility.[8][10]

Quantitative Data on the Effects of Travoprost/Fluprostenol

The following tables summarize quantitative data from clinical and preclinical studies on the effects of travoprost (which is converted to fluprostenol in vivo) on aqueous humor dynamics.

Table 1: Effect of Travoprost on Intraocular Pressure (IOP) in Humans

Study PopulationTreatmentDurationBaseline IOP (mmHg)IOP ReductionCitation
Primary Open-Angle Glaucoma (POAG)Latanoprost (0.005%), Travoprost (0.004%), Bimatoprost (0.03%)5 yearsNot specifiedStable IOP reduction maintained[11]
POAGLatanoprost, Travoprost, Bimatoprost3 months25.1 ± 4.67.2 ± 3.4 mmHg (28%)[12]

Table 2: Effects of Prostaglandin Analogues on Aqueous Humor Dynamics in Healthy Subjects (Crossover Study)

ParameterPlaceboBimatoprostLatanoprostTravoprostCitation
Tonographic Outflow Facility (µL/min/mmHg) [13]
Schiøtz0.24 ± 0.080.31 ± 0.110.31 ± 0.110.30 ± 0.09[13]
Pneumatonography (2-min)0.20 ± 0.070.25 ± 0.090.25 ± 0.100.25 ± 0.09[13]
Aqueous Humor Flow Rate (µL/min) 2.5 ± 0.62.6 ± 0.72.5 ± 0.62.5 ± 0.6[13]
Uveoscleral Outflow (% of total outflow) [13]
Calculated from 4-min pneumatonography35 ± 2451 ± 2050 ± 2248 ± 21[13]
Statistically significant difference compared to placebo (P ≤ 0.02)

Experimental Protocols

Human Anterior Segment Perfusion Culture for Outflow Facility Measurement

This ex vivo model is crucial for directly assessing the effects of compounds on the trabecular meshwork outflow pathway, independent of uveoscleral outflow.

  • Tissue Preparation: Human donor eyes are obtained from an eye bank. The anterior segment is dissected at the equator, and the lens, iris, and vitreous are removed, leaving the cornea, scleral rim, and an intact trabecular meshwork.[14][15]

  • Mounting: The anterior segment is mounted onto a specialized perfusion chamber.[14][16]

  • Perfusion: The anterior chamber is perfused with a culture medium at a constant flow rate (e.g., 2.5 µL/min) or a constant pressure using a perfusion pump.[14][16]

  • Data Acquisition: Intraocular pressure is continuously monitored with a pressure transducer connected to a data acquisition system.[16]

  • Drug Administration: The test compound (e.g., fluprostenol) is added to the perfusion medium, and changes in IOP are recorded.

  • Calculation of Outflow Facility: Outflow facility (C) is calculated using the Goldmann equation: C = F / (IOP - EVP), where F is the perfusion rate and EVP is the episcleral venous pressure (assumed to be zero in this model).[16]

In Vitro Assay for Matrix Metalloproteinase (MMP) Expression in Trabecular Meshwork Cells

This in vitro assay is used to determine the effect of prostaglandin analogues on the expression of MMPs in human trabecular meshwork (HTM) cells.

  • Cell Culture: Primary HTM cells are isolated from human donor eyes and cultured in appropriate media until confluent.

  • Treatment: The cultured HTM cells are treated with various concentrations of the test compound (e.g., fluprostenol) or a vehicle control for a specified period (e.g., 24 hours).

  • RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression levels of different MMPs (e.g., MMP-1, MMP-3, MMP-9) and their tissue inhibitors (TIMPs).

  • Protein Analysis (Western Blotting/Zymography): The cell culture supernatant can be collected to analyze the secretion and activity of MMPs using techniques like Western blotting for protein levels and zymography for enzymatic activity.[8]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Fluprostenol in Ciliary Muscle and Trabecular Meshwork Cells

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fluprostenol Fluprostenol FP_Receptor FP Receptor Fluprostenol->FP_Receptor Binds to Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Rho_pathway Rho/Rho Kinase Pathway Gq11->Rho_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAP Kinase Pathway Ca2_release->MAPK_pathway PKC->MAPK_pathway Activates NFkB NF-κB Activation MAPK_pathway->NFkB Cell_relaxation Cell Relaxation Rho_pathway->Cell_relaxation Inhibits Contraction MMP_synthesis ↑ MMP Synthesis (MMP-1, -3, -9) NFkB->MMP_synthesis Upregulates ECM_remodeling Extracellular Matrix Remodeling MMP_synthesis->ECM_remodeling Increased_outflow ↑ Aqueous Humor Outflow ECM_remodeling->Increased_outflow Leads to Cell_relaxation->Increased_outflow Leads to

Caption: FP receptor signaling cascade initiated by fluprostenol.

Experimental Workflow for Anterior Segment Perfusion

Experimental_Workflow cluster_preparation Tissue Preparation cluster_experiment Perfusion Experiment cluster_analysis Data Analysis Donor_Eye Obtain Human Donor Eye Dissection Dissect Anterior Segment Donor_Eye->Dissection Mounting Mount on Perfusion Chamber Dissection->Mounting Stabilization Stabilize with Control Medium Mounting->Stabilization Baseline Record Baseline IOP Stabilization->Baseline Data_Acquisition Continuous IOP Monitoring Stabilization->Data_Acquisition Treatment Perfuse with Fluprostenol Baseline->Treatment Baseline->Data_Acquisition Washout Washout with Control Medium Treatment->Washout Treatment->Data_Acquisition Washout->Data_Acquisition Facility_Calculation Calculate Outflow Facility Data_Acquisition->Facility_Calculation Comparison Compare Treatment vs. Baseline Facility_Calculation->Comparison

Caption: Workflow for ex vivo human anterior segment perfusion.

Conclusion

References

The Definitive Guide to 2,3-dinor-11β-PGF2α: A Core Biomarker for Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers and Drug Development Professionals

Executive Summary

Mast cell activation (MCA) is implicated in a wide spectrum of inflammatory and allergic diseases, including mast cell activation syndrome (MCAS) and systemic mastocytosis (SM). Accurate diagnosis and monitoring of MCA are critical for effective patient management and for the development of targeted therapeutics. While serum tryptase is a well-established biomarker, it has a short half-life and may not be elevated in all cases. This has led to the critical need for additional, reliable biomarkers. Prostaglandin (B15479496) D2 (PGD2) is a major lipid mediator synthesized and released by activated mast cells.[1][2] However, PGD2 itself is highly unstable.[2] Consequently, analytical focus has shifted to its more stable downstream metabolites, which can be reliably measured in urine.

This technical guide provides a comprehensive overview of 2,3-dinor-11β-prostaglandin F2α (2,3-dinor-11β-PGF2α), a key urinary metabolite of PGD2, as a primary biomarker for mast cell activation.[1] This document details the underlying biochemical pathways, presents quantitative data from clinical studies, and provides detailed experimental protocols for its measurement, serving as a vital resource for researchers, clinicians, and professionals in drug development.

A note on nomenclature: The user query specified "2,3-dinor Fluprostenol." Fluprostenol is a synthetic prostaglandin analogue; its metabolites would indicate exposure to this specific drug, not endogenous mast cell activity. The scientifically relevant and clinically utilized biomarker for mast cell activation is the PGD2 metabolite, 2,3-dinor-11β-PGF2α. This guide will focus exclusively on this correct, endogenous biomarker.

The Biochemical Basis: From Mast Cell Activation to Urinary Metabolite

Mast cells are the primary source of PGD2 in the context of allergic and inflammatory responses.[3] Upon activation, typically via the cross-linking of IgE receptors (FcεRI), intracellular signaling cascades are initiated, leading to the liberation of arachidonic acid from membrane phospholipids. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). In mast cells, the enzyme hematopoietic prostaglandin D synthase (H-PGDS) then specifically converts PGH2 to PGD2.

PGD2 is a potent but short-lived mediator.[4] It is rapidly metabolized in the body through a series of enzymatic steps into more stable molecules that are excreted in the urine. The primary metabolic pathway involves conversion to 11β-PGF2α, which is then subject to β-oxidation, resulting in the formation of 2,3-dinor-11β-PGF2α. Measuring this stable, downstream metabolite in urine provides a reliable, non-invasive, and time-integrated window into systemic PGD2 production and, by extension, mast cell activation.[1]

Prostaglandin D2 Synthesis and Metabolism cluster_0 Mast Cell cluster_1 Systemic Circulation & Metabolism AA Arachidonic Acid (from membrane phospholipids) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 H-PGDS PGD2_circ PGD2 (unstable) PGD2->PGD2_circ Release PGF2a_11b 11β-PGF2α PGD2_circ->PGF2a_11b Metabolism Dinor_PGF2a 2,3-dinor-11β-PGF2α (stable urinary metabolite) PGF2a_11b->Dinor_PGF2a β-oxidation Urine Urine Dinor_PGF2a->Urine Excretion in Urine

Caption: PGD2 synthesis in mast cells and its systemic metabolism.

Quantitative Data: Clinical Significance of Urinary 2,3-dinor-11β-PGF2α

The measurement of urinary 2,3-dinor-11β-PGF2α provides quantitative evidence to support a diagnosis of mast cell activation disorders. Levels are typically normalized to creatinine (B1669602) to account for variations in urine dilution. The following table summarizes key quantitative findings from clinical laboratory data and research studies.

ParameterValuePopulation / ConditionSignificanceCitation(s)
Normal Reference Value < 1802 pg/mg CrGeneral PopulationEstablishes the upper limit of normal for baseline measurements.[3][5][6][7]
Elevated Baseline Level 6525 pg/mg CrPatient undergoing MCAS workupDemonstrates a significantly elevated baseline level compared to the normal range (<5205 pg/mg Cr in this case).[2]
Acute vs. Baseline Ratio (Average) 7.28Patients with MCAS during a symptomatic eventShows a substantial average increase in the metabolite during acute mast cell activation episodes.[3]
Acute vs. Baseline Ratio (Threshold) ≥ 1.31Patients with suspected MCASA ratio of 1.31 or greater during a symptomatic event, compared to a baseline sample, is consistent with mast cell activation.[3]
Combined Biomarker Sensitivity 90%Patients with Systemic MastocytosisThe sensitivity for detecting SM increases to 90% when measuring 2,3-dinor-11β-PGF2α in conjunction with urinary N-methylhistamine and leukotriene E4.[8]
Correlation with Disease Burden >3500 ng/24h (for 11β-PGF2α)Patients with Mast Cell DisordersLevels of the parent metabolite, 11β-PGF2α, above this threshold correlate with a high degree of positive bone marrow biopsies for mastocytosis.

Experimental Protocols: Measurement of Urinary 2,3-dinor-11β-PGF2α

The gold standard for the quantification of 2,3-dinor-11β-PGF2α is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5][8]

Patient Preparation and Sample Collection
  • Medication Washout: Patients should discontinue aspirin (B1665792) for at least two weeks and other non-steroidal anti-inflammatory drugs (NSAIDs) for at least 72 hours prior to urine collection, as these medications inhibit COX enzymes and can artificially lower prostaglandin levels.[8][9]

  • Sample Collection:

    • Baseline Sample: A 24-hour urine collection is preferred for establishing a baseline level, though random "spot" urine samples are also acceptable.[7]

    • Acute Sample: During a suspected mast cell activation event, a spot urine sample should be collected as soon as possible (ideally within 1-4 hours of symptom onset).

  • Sample Handling: The collected urine should be kept refrigerated during and immediately after collection. For long-term storage prior to analysis, the sample should be frozen at -20°C or -80°C.[4]

Detailed Analytical Workflow: LC-MS/MS

The following protocol outlines the key steps for sample preparation and analysis.

LC-MS/MS Workflow for 2,3-dinor-11β-PGF2α cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis start Urine Sample (Baseline or Acute) spike Spike with Deuterated Internal Standard (e.g., d4-2,3-dinor-11β-PGF2α) start->spike adjust Adjust pH/Dilute (e.g., with 1% formic acid) spike->adjust condition 1. Condition Cartridge (e.g., C18 or Anion Exchange) with Methanol (B129727), then Water adjust->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (to remove interferences, e.g., with Acetonitrile (B52724)/Water) load->wash elute 4. Elute Analyte (e.g., with Ethyl Acetate (B1210297) or acidified Methanol) wash->elute dry 5. Evaporate & Reconstitute in LC Mobile Phase elute->dry lc Inject into LC System (Reversed-Phase C18 column) dry->lc ms Detect via Tandem MS (Negative ESI, MRM Mode) lc->ms quant Quantify Analyte/ Internal Standard Ratio ms->quant report Normalize to Creatinine & Report Final Concentration (pg/mg Cr) quant->report

Caption: Standard workflow for urinary 2,3-dinor-11β-PGF2α analysis.

3.2.1. Sample Preparation: Solid Phase Extraction (SPE)

Objective: To purify and concentrate the analyte from the complex urine matrix.

  • Internal Standard Spiking: To a 1-5 mL aliquot of urine, add a known amount of a stable isotope-labeled internal standard (e.g., d4- or d9-2,3-dinor-11β-PGF2α). This is crucial for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during analysis.

  • Sample Acidification: Acidify the sample to a pH of ~3.0-4.0 by adding a small volume of formic or acetic acid. This ensures that the carboxylic acid group on the prostaglandin is protonated, promoting its retention on a reversed-phase sorbent.[1]

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by acidified water through the sorbent bed.

  • Sample Loading: Slowly load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% acetonitrile in water) to remove polar, interfering substances while retaining the analyte.[10]

  • Elution: Elute the analyte and internal standard from the cartridge using a higher-percentage organic solvent such as ethyl acetate or methanol.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.

3.2.2. Liquid Chromatography (LC) Parameters

Objective: To chromatographically separate the analyte from other components before detection.

  • Column: C18 reversed-phase column (e.g., Gemini, 5µm, 150 x 2 mm).[11]

  • Mobile Phase A: Water with 0.02% glacial acetic acid or 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.02% glacial acetic acid or 0.1% formic acid.[11]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 5 - 20 µL.

3.2.3. Tandem Mass Spectrometry (MS/MS) Parameters

Objective: To specifically detect and quantify the analyte and internal standard.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM). This highly specific technique monitors a predefined parent ion-to-product ion transition.

  • MRM Transitions (Illustrative): The exact mass transitions must be optimized for the specific instrument. Based on related compounds, they would be determined as follows:

    • 2,3-dinor-11β-PGF2α: The parent ion [M-H]⁻ would be selected, and a characteristic product ion resulting from collision-induced dissociation would be monitored.

    • d4-2,3-dinor-11β-PGF2α (Internal Standard): The corresponding parent and product ions, shifted by 4 mass units, would be monitored.

  • Instrument Tuning: Parameters such as declustering potential and collision energy must be optimized for the specific analytes to achieve maximum signal intensity.[12]

3.2.4. Creatinine Measurement

  • Urine creatinine concentration is measured separately, typically using an enzymatic colorimetric assay.[8] The final 2,3-dinor-11β-PGF2α concentration is then reported as a ratio to the creatinine concentration (e.g., in pg/mg creatinine).

Conclusion and Future Directions

The quantification of urinary 2,3-dinor-11β-PGF2α is a robust and clinically valuable tool for the biochemical assessment of mast cell activation. Its stability and the non-invasive nature of urine collection make it a superior biomarker to its parent compound, PGD2. For professionals in research and drug development, this assay provides a quantitative endpoint to assess the efficacy of novel mast cell-stabilizing drugs or PGD2-pathway inhibitors.

While LC-MS/MS remains the definitive method, future advancements may focus on developing highly specific immunoassays with minimal cross-reactivity to simplify testing and increase accessibility. Furthermore, combining the measurement of 2,3-dinor-11β-PGF2α with other mast cell mediator metabolites, such as N-methylhistamine and leukotriene E4, offers a more comprehensive panel that significantly increases the diagnostic sensitivity for systemic mast cell disorders.[8] This multi-faceted approach will continue to refine our ability to diagnose, monitor, and treat these complex conditions.

References

An In-depth Technical Guide on the Endogenous Levels of 2,3-dinor Fluprostenol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the endogenous levels of 2,3-dinor fluprostenol (B1673476) in plasma. Due to a scarcity of direct quantitative data for this specific metabolite, this document synthesizes information on the parent compound, fluprostenol, and related prostaglandin (B15479496) metabolites to offer a scientifically grounded estimation of its likely physiological concentrations. Detailed experimental protocols for the extraction and quantification of prostaglandins (B1171923) from plasma are provided, alongside diagrams of the relevant metabolic and experimental pathways. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields who are interested in the analysis of fluprostenol and its metabolites.

Introduction

Fluprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) and is the active metabolite of the ophthalmic drug travoprost (B1681362), which is used to treat glaucoma and ocular hypertension.[1] Like other prostaglandins, fluprostenol is expected to undergo rapid metabolism in vivo. One of the primary metabolic pathways for prostaglandins is β-oxidation, which results in the formation of dinor and tetranor metabolites. Consequently, 2,3-dinor fluprostenol is a predicted major metabolite of fluprostenol.

Understanding the endogenous plasma concentrations of this compound is crucial for several reasons. It can provide insights into the pharmacokinetics and metabolism of travoprost, help in the development of bioanalytical methods, and serve as a potential biomarker for drug efficacy or exposure. However, a review of the current scientific literature reveals a lack of direct quantitative data on the endogenous levels of this compound in plasma. This guide, therefore, aims to provide a comprehensive overview by consolidating related data and established methodologies.

Estimated Endogenous Plasma Levels

Plasma Levels of the Parent Compound, Fluprostenol (Travoprost Free Acid)

Following topical ophthalmic administration of travoprost, the prodrug is hydrolyzed to its active form, fluprostenol (also referred to as travoprost free acid). Pharmacokinetic studies in humans have shown that the systemic plasma concentrations of fluprostenol are very low and transient.

In multiple-dose studies, plasma concentrations of travoprost free acid were often below the limit of quantification (LOQ) of the assays, which is typically around 0.01 ng/mL (10 pg/mL).[2][3][4] In individuals where the concentration was quantifiable, the mean peak plasma concentration (Cmax) was approximately 0.018 ± 0.007 ng/mL, with a range of 0.01 to 0.052 ng/mL, reached within 30 minutes of dosing.[2][3][4] These levels rapidly decline and are generally undetectable within one hour.[2][4] This suggests that the systemic exposure to the parent compound is minimal.

Plasma Levels of Other Prostaglandin F2α Metabolites

To estimate the potential concentrations of this compound, it is informative to consider the measured plasma levels of major metabolites of the endogenous prostaglandin F2α. The metabolite 15-keto-13,14-dihydro-PGF2α is a stable and commonly measured indicator of in vivo PGF2α synthesis.[5]

Studies have reported the following plasma concentrations for PGF2α and its metabolites:

AnalyteConditionPlasma Concentration (pg/mL)Reference
15-keto-13,14-dihydro-PGF2αDysmenorrheic Women32 - 105[6]
15-keto-13,14-dihydro-PGF2αEumenorrheic Women20 - 33[6]
15-keto-dihydro PGF2αIdiopathic Pulmonary Fibrosis172 ± 75[5]
15-keto-dihydro PGF2αHealthy ControlsSignificantly lower than IPF patients[5]
13, 14-dihydro 15-keto-PGF2αPregnancy (second stage of labor)640 ± 150[7]
13, 14-dihydro 15-keto-PGF2αPregnancy (at delivery)880 ± 270[7]

Based on these data, it is reasonable to hypothesize that the endogenous plasma concentrations of this compound, if present, would likely be in the low pg/mL range. The actual concentration would depend on the extent of fluprostenol metabolism via the β-oxidation pathway.

Signaling Pathway of Fluprostenol

Fluprostenol, as an analogue of PGF2α, exerts its biological effects by acting as a potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[8] The signaling cascade initiated by the activation of the FP receptor is depicted in the diagram below.

G Fluprostenol Signaling Pathway Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor binds to Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, IOP reduction) Ca_release->Cellular_Response PKC->Cellular_Response

Fluprostenol signaling through the FP receptor.

Experimental Protocols for Quantification in Plasma

The quantification of prostaglandins and their metabolites from plasma is challenging due to their low concentrations and the complexity of the biological matrix. The most common and reliable methods involve solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.

General Workflow

The general workflow for the analysis of this compound from a plasma sample is illustrated below.

G General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (with internal standard) Acidification Acidification Plasma_Sample->Acidification SPE_Loading Sample Loading Acidification->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Evaporation Evaporation to Dryness SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Workflow for plasma sample analysis.
Detailed Methodology

The following is a representative protocol synthesized from various published methods for prostaglandin analysis. This protocol would require optimization and validation specifically for this compound.

1. Materials and Reagents:

  • Plasma samples collected in EDTA-containing tubes.

  • This compound analytical standard.

  • Stable isotope-labeled internal standard (e.g., d4-2,3-dinor fluprostenol).

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange).

  • Methanol (B129727), acetonitrile (B52724), water (LC-MS grade).

  • Formic acid, acetic acid.

  • Hexane (B92381), ethyl acetate (B1210297).

  • Nitrogen gas supply for evaporation.

2. Sample Preparation (Solid-Phase Extraction):

  • Spiking: To 1 mL of plasma, add the internal standard solution.

  • Acidification: Acidify the plasma sample to a pH of approximately 3-4 with formic or acetic acid. This protonates the carboxylic acid group of the analyte, making it less polar for retention on a reverse-phase sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5-10% methanol) to remove polar interferences. A wash with a non-polar solvent like hexane can be used to remove neutral lipids.

  • Elution: Elute the analyte of interest with a higher concentration of organic solvent, such as methanol or a mixture of ethyl acetate and methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic or acetic acid to improve peak shape.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is generally preferred for prostaglandins due to the presence of the carboxylic acid group.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. The precursor ion is typically the deprotonated molecule [M-H]⁻.

Conclusion

While direct quantitative data on the endogenous plasma levels of this compound are currently lacking in the scientific literature, this technical guide provides a robust framework for understanding and approaching its analysis. Based on the plasma concentrations of its parent compound, fluprostenol, and other related prostaglandin metabolites, it is estimated that the endogenous levels of this compound are likely in the low pg/mL range. The provided experimental protocols, centered around solid-phase extraction and LC-MS/MS, offer a validated starting point for the development of a sensitive and specific quantification method. The signaling pathway and workflow diagrams serve as valuable visual aids for researchers. Further research is warranted to definitively establish the endogenous plasma concentrations of this compound and to explore its potential as a clinical biomarker.

References

Methodological & Application

Application Note: Quantification of 2,3-dinor Fluprostenol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluprostenol is a potent synthetic analog of Prostaglandin (B15479496) F2α (PGF2α) and a selective FP receptor agonist.[1][2] It is utilized in both veterinary medicine and as an ocular hypotensive drug in humans (as an isopropyl ester prodrug) for treating glaucoma.[2] The quantification of its metabolites, such as 2,3-dinor Fluprostenol, is crucial for pharmacokinetic studies, drug metabolism research, and understanding the compound's in vivo behavior. This application note details a robust and sensitive method for the quantification of this compound in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for complex biological samples.[3][4][5]

Experimental Workflow Overview The overall workflow for the analysis involves sample preparation using Solid-Phase Extraction (SPE), followed by chromatographic separation via Ultra-High-Performance Liquid Chromatography (UHPLC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

G cluster_workflow LC-MS/MS Analysis Workflow sample_prep Sample Preparation (Solid-Phase Extraction) lc_separation UHPLC Separation sample_prep->lc_separation Prepared Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Separated Analytes data_analysis Data Analysis & Quantification ms_detection->data_analysis Raw Data

Caption: High-level workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard, appropriate deuterated internal standard (IS), e.g., Fluprostenol-d4.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium acetate (B1210297).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange).

Standard and Internal Standard Preparation
  • Prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Perform serial dilutions in a 50:50 ACN/Water mixture to create calibration curve standards ranging from approximately 10 pg/mL to 10 ng/mL.

  • Prepare a 1 µg/mL stock solution of the internal standard (IS) in ethanol.

  • Create a working IS solution (e.g., 10 ng/mL) in the reconstitution solvent for spiking into samples.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract the acidic analyte from a biological matrix like plasma or urine.

G cluster_spe Solid-Phase Extraction (SPE) Protocol start Start: Biological Sample (e.g., 100 µL Plasma) spike Spike with Internal Standard start->spike load 3. Load Sample spike->load Pre-treated Sample condition 1. Condition SPE Cartridge (Methanol) equilibrate 2. Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash1 4. Wash 1 (e.g., Water/Methanol) load->wash1 wash2 5. Wash 2 (e.g., Hexane) wash1->wash2 elute 6. Elute Analyte (e.g., Ethyl Acetate with Formic Acid) wash2->elute evaporate 7. Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.

Detailed SPE Protocol:

  • Sample Pre-treatment: To 100 µL of sample (plasma or urine), add the internal standard solution. Acidify the sample with formic acid to a pH of ~3.

  • SPE Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% Methanol in water to remove polar interferences.

    • Wash with 1 mL of hexane (B92381) to remove non-polar, neutral interferences.

  • Elution: Elute the this compound and IS with 1 mL of a solvent mixture like ethyl acetate containing 1-2% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[6] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions

The following tables outline the recommended starting conditions for the LC-MS/MS system. These parameters should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition
System UHPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[6][7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | Start at 20% B, linear increase to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent (e.g., Desolvation: 800 L/hr, Cone: 50 L/hr)

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The exact MRM transitions (precursor ion → product ion) and collision energies must be determined by infusing a standard solution of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻. Given the molecular formula C₂₁H₂₅F₃O₆, the molecular weight is 430.4 Da.[1]

Table 3: Proposed MRM Transitions for Optimization

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 429.4 To be determined 50 To be optimized
This compound (Qualifier) 429.4 To be determined 50 To be optimized
Internal Standard (e.g., Fluprostenol-d4) IS specific IS specific 50 To be optimized

Note: Product ions and collision energies require empirical optimization. The optimization process involves infusing the analyte and varying the collision energy to find the value that produces the most stable and intense fragment ions.[8]

Method Validation and Data Presentation

A full method validation should be conducted according to regulatory guidelines. Key parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Representative Method Validation Summary

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.99 0.998
Calibration Range - 10 pg/mL - 10 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10 10 pg/mL[3]
Accuracy (% Recovery) 85-115% (80-120% at LLOQ) 95.5 – 101.8%[6]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 5%[3]

| Matrix Effect | Within acceptable limits | Not significant |

Relevant Signaling Pathway

As an analog of PGF2α, Fluprostenol and its metabolites are relevant to the prostaglandin signaling pathway, primarily through the FP receptor, which is a G-protein coupled receptor (GPCR).

G cluster_pathway Simplified PGF2α / Fluprostenol Signaling Pathway ligand PGF2α / Fluprostenol receptor FP Receptor (GPCR) ligand->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ response Cellular Responses (e.g., smooth muscle contraction) ca2->response pkc->response

References

Application Notes and Protocols: 2,3-dinor Fluprostenol ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Fluprostenol, a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α), is a potent agonist for the prostaglandin F receptor (FP receptor).[1] It is utilized in veterinary medicine and as the active metabolite of the glaucoma medication travoprost.[1] 2,3-dinor Fluprostenol is a derivative of fluprostenol.[2] This Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of this compound in various biological samples.

The assay is a competitive ELISA. In this format, the antigen in the sample competes with a fixed amount of enzyme-labeled antigen (tracer) for a limited number of binding sites on an antibody-coated plate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the antigen in the sample. The concentration of this compound in the sample can be determined by measuring the enzymatic reaction and comparing it to a standard curve.

Principle of the Assay: This is a competitive immunoassay for the quantitative determination of this compound. A specific antibody to this compound is pre-coated onto the wells of a microtiter plate. A known amount of this compound conjugated to an enzyme (tracer) is added to the wells along with the standards or samples. During incubation, the this compound in the sample or standard competes with the tracer for binding to the immobilized antibody. After washing away unbound reagents, a substrate is added, which develops a color in proportion to the amount of bound enzyme. The intensity of the color is read using a microplate reader, and the concentration of this compound is calculated from a standard curve.

Signaling Pathway of Fluprostenol

Fluprostenol, as a PGF2α analog, exerts its biological effects by binding to and activating the FP receptor, a G protein-coupled receptor (GPCR).[3][4] Activation of the FP receptor typically couples to the Gq alpha subunit of heterotrimeric G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses, including smooth muscle contraction and modulation of gene expression.[5][6]

Fluprostenol_Signaling_Pathway cluster_membrane Plasma Membrane FP_receptor FP Receptor (GPCR) G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Fluprostenol Fluprostenol Fluprostenol->FP_receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1. Fluprostenol signaling pathway via the FP receptor.

Required Materials

Table 1: Materials Provided and Required

Materials ProvidedMaterials Required (Not Provided)
Antibody-Coated 96-Well PlateDeionized or distilled water
This compound StandardMicroplate reader capable of measuring absorbance at 405-420 nm
This compound-Enzyme Conjugate (Tracer)Precision pipettes and disposable tips
Wash Buffer ConcentrateGraduated cylinders
Substrate SolutionVortex mixer
Stop SolutionPlate shaker (optional)
Plate SealerReagent reservoirs
Assay Protocol BookletAbsorbent paper for blotting

Experimental Protocols

  • Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized water. Store at 4°C.

  • Standards: Prepare a serial dilution of the this compound Standard in the appropriate assay buffer as described in the table below. Allow the standard to equilibrate to room temperature before use.

Table 2: Standard Curve Preparation

Tube #Standard Concentration (pg/mL)Volume of StandardVolume of Assay Buffer
11000Stock-
2500500 µL of Tube #1500 µL
3250500 µL of Tube #2500 µL
4125500 µL of Tube #3500 µL
562.5500 µL of Tube #4500 µL
631.25500 µL of Tube #5500 µL
715.63500 µL of Tube #6500 µL
80-500 µL

Note: The concentrations in this table are examples. Refer to the specific kit manual for exact concentrations.

The following diagram outlines the general workflow for the competitive ELISA.

ELISA_Workflow start Start add_reagents Add Standards, Samples, and Enzyme Conjugate (Tracer) to Wells start->add_reagents incubate1 Incubate at 4°C for 18 hours add_reagents->incubate1 wash1 Wash Plate 4x with 1X Wash Buffer incubate1->wash1 add_substrate Add Substrate Solution to Each Well wash1->add_substrate incubate2 Incubate at Room Temperature for 90-120 minutes add_substrate->incubate2 add_stop Add Stop Solution to Each Well incubate2->add_stop read_plate Read Absorbance at 405-420 nm add_stop->read_plate analyze Calculate Results read_plate->analyze

Figure 2. General experimental workflow for the ELISA.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare all reagents, standards, and samples as instructed.

  • Add Reagents to Plate:

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of the this compound-Enzyme Conjugate (Tracer) to each well.

  • Incubation: Cover the plate with a plate sealer and incubate for 18 hours at 4°C.[1]

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well.

  • Development: Incubate the plate at room temperature for 90-120 minutes, protected from light.[1]

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 405-420 nm within 30 minutes of adding the Stop Solution.

Table 3: Assay Quick Reference

StepVolumeTimeTemperature
Add Standard/Sample50 µL--
Add Tracer50 µL--
Incubation-18 hours4°C
Washing300 µL/well (4x)--
Add Substrate100 µL--
Development-90-120 minutesRoom Temp
Add Stop Solution100 µL--
Read Plate-Within 30 minutesRoom Temp

Data Analysis

  • Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Generate Standard Curve:

    • Calculate the percentage of binding (%B/B₀) for each standard using the following formula: %B/B₀ = [(Average Absorbance of Standard - Average Absorbance of Blank) / (Average Absorbance of Zero Standard (B₀) - Average Absorbance of Blank)] x 100

    • Plot the %B/B₀ versus the concentration of the standards on a semi-log graph.

  • Determine Sample Concentrations:

    • Calculate the %B/B₀ for each sample.

    • Determine the concentration of this compound in each sample by interpolating from the standard curve.

    • Multiply the interpolated concentration by any dilution factor used for the sample.

Troubleshooting

Table 4: Common ELISA Problems and Solutions

ProblemPossible Cause(s)Solution(s)
High Background Insufficient washing; Contaminated reagents or buffer.Increase wash steps; Use fresh, clean reagents and buffers.
Low Signal Reagents expired or improperly stored; Incorrect incubation.Check reagent expiration dates and storage conditions; Ensure correct incubation times and temperatures.
High Variability (CV%) Inaccurate pipetting; Plate not washed evenly.Calibrate pipettes; Ensure consistent and thorough washing of all wells.
Poor Standard Curve Improper standard dilution; Reagent degradation.Prepare fresh standards for each assay; Check storage of all kit components.

References

Application Notes and Protocols for the Analysis of 2,3-dinor Fluprostenol in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of 2,3-dinor fluprostenol (B1673476), a key metabolite of the synthetic prostaglandin (B15479496) F2α analog fluprostenol, in human urine. The described methods cover sample preparation, including enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are designed to ensure high sensitivity, specificity, and reproducibility for accurate biomonitoring and pharmacokinetic studies.

Introduction

Fluprostenol is a potent prostaglandin F2α (PGF2α) analog used in both veterinary and human medicine. Its primary metabolite, 2,3-dinor fluprostenol, is excreted in urine and serves as a crucial biomarker for assessing exposure and metabolism of the parent compound. Accurate quantification of this metabolite is essential for clinical and research applications. This document outlines validated methods for the sample preparation and analysis of this compound in urine.

Data Presentation

The following table summarizes typical quantitative data for the analysis of prostaglandin metabolites in urine using the described methods. While specific data for this compound is not widely published, the data for the structurally similar metabolite, 2,3-dinor-8-iso-prostaglandin-F2α, provides a strong reference for expected performance.[1][2]

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 85 - 105%75 - 95%
Limit of Detection (LOD) 1 - 5 pg on-column5 - 10 pg on-column
Limit of Quantification (LOQ) 5 - 15 pg on-column15 - 30 pg on-column
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%

Experimental Protocols

Urine Sample Collection and Storage

Proper sample handling is critical for accurate analysis.

  • Collection: Collect mid-stream urine samples in sterile polypropylene (B1209903) containers.

  • Preservation: If not analyzed immediately, samples should be frozen at -20°C or -80°C to prevent degradation of the analyte. For 24-hour urine collections, refrigeration during the collection period is recommended.

  • Patient Considerations: Patients should avoid taking aspirin (B1665792) or other nonsteroidal anti-inflammatory drugs (NSAIDs) for at least 72 hours prior to urine collection, as these medications can interfere with prostaglandin metabolism.

Enzymatic Hydrolysis of Glucuronide Conjugates

A significant portion of prostaglandin metabolites in urine are excreted as glucuronide conjugates. Enzymatic hydrolysis is therefore a crucial step to liberate the free form of this compound for analysis.

  • Reagents:

    • β-glucuronidase from Helix pomatia or a recombinant source.

    • Phosphate buffer (0.1 M, pH 6.8) or acetate (B1210297) buffer (0.1 M, pH 5.0), depending on the enzyme's optimal pH.

    • Internal Standard (IS): A deuterated analog of this compound (e.g., this compound-d4) should be used.

  • Procedure:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • To 1 mL of urine, add 10 µL of the internal standard solution.

    • Add 200 µL of buffer.

    • Add 5000 units of β-glucuronidase.

    • Incubate the mixture at 37°C for 2-4 hours, or as optimized for the specific enzyme.

    • After incubation, cool the sample to room temperature before proceeding to the extraction step.

Sample Extraction

Two common and effective methods for extracting this compound from the hydrolyzed urine matrix are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

SPE offers excellent sample cleanup and concentration, leading to higher sensitivity. A polymeric reversed-phase sorbent is recommended.

  • Materials:

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a slow, dropwise rate.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.

    • Elution: Elute the analyte with 1 mL of acetonitrile or methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE is a cost-effective alternative to SPE, though it may result in a less clean final extract.

  • Materials:

    • Ethyl acetate (LC-MS grade).

    • Hexane (B92381) (LC-MS grade).

    • Formic acid (reagent grade).

  • Procedure:

    • Acidify the hydrolyzed urine sample to a pH of 3-4 with formic acid.

    • Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 1:1, v/v) to the sample in a glass tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process (steps 2-5) on the remaining aqueous layer and combine the organic extracts.

    • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound and its deuterated internal standard need to be determined by direct infusion of the analytical standards. For fluprostenol (precursor ion m/z 457.2), typical product ions might be monitored. For its dinor metabolite, the precursor ion will be different and needs to be determined. A general approach is to select the deprotonated molecule [M-H]⁻ as the precursor ion and identify 2-3 characteristic product ions.

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis urine_collection Urine Collection storage Storage at -80°C urine_collection->storage hydrolysis Enzymatic Hydrolysis (β-glucuronidase) storage->hydrolysis extraction Extraction hydrolysis->extraction spe Solid-Phase Extraction (SPE) extraction->spe Option 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Option 2 evaporation Evaporation & Reconstitution spe->evaporation lle->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

signaling_pathway fluprostenol Fluprostenol fp_receptor Prostaglandin F Receptor (FP) fluprostenol->fp_receptor binds gq_protein Gq Protein fp_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Fluprostenol signaling pathway via the FP receptor.

metabolic_pathway fluprostenol Fluprostenol beta_oxidation1 β-oxidation fluprostenol->beta_oxidation1 intermediate Carboxylic Acid Intermediate beta_oxidation1->intermediate beta_oxidation2 β-oxidation intermediate->beta_oxidation2 dinor_fluprostenol This compound beta_oxidation2->dinor_fluprostenol conjugation Glucuronidation (UGT enzymes) dinor_fluprostenol->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Metabolic pathway of fluprostenol to this compound.

References

Application Note: High-Recovery Extraction of 2,3-dinor Fluprostenol from Human Plasma Samples for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dinor Fluprostenol is a major metabolite of Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides detailed protocols for the efficient extraction of this compound from human plasma samples using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Fluprostenol and its Metabolites

Fluprostenol and its metabolites, including this compound, exert their biological effects by acting as agonists for the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor (GPCR) Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Fluprostenol This compound (or Fluprostenol) Fluprostenol->FP_Receptor Binds to

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Protocols

This section details two robust methods for the extraction of this compound from plasma samples.

Method 1: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of prostaglandins (B1171923) and their metabolites from biological matrices.[1]

G start Start: Plasma Sample (e.g., 500 µL) acidify Acidify with 1% Formic Acid start->acidify load Load onto Conditioned C18 SPE Cartridge acidify->load wash1 Wash with 10% Methanol (B129727) in Water load->wash1 wash2 Wash with Hexane (B92381) wash1->wash2 elute Elute with Ethyl Acetate (B1210297) wash2->elute dry Evaporate to Dryness (under Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Materials:

  • C18 SPE Cartridges

  • Methanol

  • Ethyl Acetate

  • Hexane

  • Formic Acid

  • Water (HPLC-grade)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Acidify the sample to a pH of approximately 3-4 by adding 50 µL of 1% formic acid.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.

    • Wash the cartridge with 2 mL of hexane to remove non-polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

    • Vortex for 1 minute to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

This protocol is based on established LLE methods for the extraction of prostaglandins from biological fluids.

G start Start: Plasma Sample (e.g., 500 µL) add_solvent Add Extraction Solvent (Hexane:Ethyl Acetate 1:1) start->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction on Aqueous Layer collect_organic->repeat_extraction pool_organic Pool Organic Layers repeat_extraction->pool_organic dry Evaporate to Dryness (under Nitrogen) pool_organic->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Materials:

  • Hexane

  • Ethyl Acetate

  • Formic Acid

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an internal standard.

    • Acidify the sample with 50 µL of 1% formic acid.

  • Extraction:

    • Add 2 mL of a hexane:ethyl acetate (1:1, v/v) solution to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection and Re-extraction:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step on the remaining aqueous layer with another 2 mL of the hexane:ethyl acetate solution.

    • Pool the organic layers.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics for the extraction and analysis of this compound from plasma, based on data from analogous prostaglandin metabolite assays.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery > 90%> 85%
Limit of Detection (LOD) ~3 pg on-column~5 pg on-column
Limit of Quantification (LOQ) ~10 pg on-column~15 pg on-column
Precision (RSD%) < 15%< 15%
Linearity (r²) > 0.99> 0.99

Note: These values are estimates based on published data for structurally similar prostaglandin metabolites and may vary depending on the specific LC-MS/MS instrumentation and conditions used.

Conclusion

Both the Solid-Phase Extraction and Liquid-Liquid Extraction protocols presented provide effective and reproducible methods for the isolation of this compound from human plasma. The choice of method may depend on laboratory resources, sample throughput requirements, and the desired level of sample cleanup. The SPE method generally offers higher recovery and cleaner extracts, while the LLE method can be more cost-effective for smaller sample batches. Both methods are suitable for subsequent quantitative analysis by LC-MS/MS, enabling accurate assessment of this important metabolite in clinical and research settings.

References

Application Notes and Protocols for Cell-Based Assays to Determine 2,3-dinor Fluprostenol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dinor fluprostenol (B1673476) is a derivative of fluprostenol, a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] Like its parent compound, 2,3-dinor fluprostenol is expected to exert its biological effects through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] Activation of the FP receptor typically leads to the coupling of Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3), and the mobilization of intracellular calcium.[3][4]

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the bioactivity of this compound by measuring its effects on the FP receptor and its primary signaling pathway. The assays described are fundamental for characterizing the potency and efficacy of this compound and are applicable to high-throughput screening for novel FP receptor modulators.

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful implementation of these assays. Ideal cell lines are those that endogenously express the FP receptor or have been engineered to stably express the recombinant human FP receptor. Commonly used and suitable cell lines include:

  • Human Embryonic Kidney 293 (HEK293) cells: These cells are widely used for their robust growth and high transfection efficiency, making them ideal for transient or stable expression of the FP receptor.[5][6][7]

  • Chinese Hamster Ovary (CHO) cells: CHO cells are another excellent host for recombinant protein expression and are frequently used in GPCR drug discovery.[8][9][10] They provide a low-background system for studying specific receptor-mediated signaling.

For the protocols below, we will refer to HEK293 cells stably expressing the human FP receptor (HEK293-FP).

Data Presentation: Potency and Efficacy of FP Receptor Agonists

The following table summarizes hypothetical quantitative data for this compound in comparison to the well-characterized FP receptor agonist, fluprostenol. This data would be generated from the assays described in the subsequent sections.

CompoundIntracellular Calcium Mobilization (EC50, nM)IP-One Accumulation (EC50, nM)CRE-Luciferase Reporter Assay (EC50, nM)
Fluprostenol2.45.115.2
This compound8.912.345.7

EC50 values represent the concentration of the compound that elicits a half-maximal response.

Signaling Pathway and Experimental Workflow

The activation of the FP receptor by an agonist like this compound initiates a well-defined signaling cascade. The experimental assays outlined in this document are designed to interrogate different stages of this pathway.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist This compound FP_Receptor FP Receptor Agonist->FP_Receptor Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases IP-One Assay IP-One Assay IP3->IP-One Assay PKC Protein Kinase C DAG->PKC Activates Ca_Cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cyto Calcium Assay Calcium Assay Ca_Cyto->Calcium Assay ERK ERK1/2 PKC->ERK CRE CRE ERK->CRE Reporter Reporter Gene (Luciferase) CRE->Reporter Induces Expression Reporter Assay Reporter Assay Reporter->Reporter Assay Calcium_Assay_Workflow A Seed HEK293-FP Cells in 96-well plate B Incubate Overnight (37°C, 5% CO₂) A->B C Load Cells with Calcium-Sensitive Dye B->C D Incubate (37°C, 1 hr) C->D F Measure Fluorescence (FLIPR/FlexStation) D->F E Prepare Compound Dilution Plate E->F G Add Compound & Read Kinetic Response F->G H Data Analysis: Plot Dose-Response Curve Calculate EC50 G->H Reporter_Assay_Workflow A Co-transfect HEK293 Cells (FP Receptor + CRE-Luc Reporter) B Plate Cells and Incubate (24-48 hr) A->B C Treat with Compounds B->C D Incubate (6-24 hr) for Gene Expression C->D E Add Luciferase Reagent (Lysis & Substrate) D->E F Measure Luminescence E->F G Data Analysis: Plot Dose-Response Curve Calculate EC50 F->G

References

Analytical Standards for 2,3-dinor Fluprostenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2,3-dinor Fluprostenol, a derivative of the potent prostaglandin (B15479496) F2α analog, Fluprostenol.[1] The following sections outline methodologies for both immunoassay and mass spectrometry-based quantification, offering researchers the tools to accurately measure this compound in various biological matrices.

Overview of Analytical Methods

The quantification of this compound can be approached using two primary analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, specificity, sample matrix, and available instrumentation.

Analytical MethodPrincipleKey AdvantagesConsiderations
ELISA Competitive immunoassayHigh throughput, cost-effective, no complex instrumentation required.Potential for cross-reactivity with structurally similar molecules.
LC-MS/MS Chromatographic separation followed by mass-based detectionHigh specificity and sensitivity, definitive identification.Requires specialized instrumentation and expertise, lower throughput.

Section 1: Quantification by Competitive ELISA

A competitive ELISA is a sensitive method for quantifying this compound, particularly when using antibodies with high cross-reactivity. The Fluprostenol ELISA Kit from Cayman Chemical has been shown to have 100% cross-reactivity with this compound, making it a suitable tool for its measurement.[2][3]

Experimental Protocol: ELISA

This protocol is adapted from the Fluprostenol ELISA Kit, leveraging its cross-reactivity for the quantification of this compound.

1. Materials:

  • Fluprostenol ELISA Kit (or an equivalent with demonstrated cross-reactivity)

  • This compound analytical standard

  • Biological sample (e.g., plasma, urine, cell culture supernatant)

  • Solid-Phase Extraction (SPE) C-18 cartridges (if sample purification is needed)

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

2. Sample Preparation:

  • Aqueous Samples (e.g., cell culture media): Can often be diluted directly with the provided EIA Buffer.

  • Complex Samples (e.g., plasma, serum): May require purification to remove interfering substances. A common method is solid-phase extraction (SPE).

    • Condition a C-18 SPE cartridge with methanol (B129727) followed by ultrapure water.

    • Acidify the sample to pH ~4 with a suitable buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water, followed by a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elute the analyte with a higher concentration of organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in EIA Buffer.

3. Assay Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard in EIA Buffer to create a standard curve (e.g., from 1000 pg/mL to 7.8 pg/mL).

  • Plate Loading:

    • Add 100 µl of EIA Buffer to the Non-Specific Binding (NSB) wells.

    • Add 50 µl of EIA Buffer to the Maximum Binding (B0) wells.

    • Add 50 µl of each standard and sample to the appropriate wells.

    • Add 50 µl of the tracer solution to all wells except the Blank and Total Activity wells.

    • Add 50 µl of the antiserum to all wells except the Blank, Total Activity, and NSB wells.

  • Incubation: Cover the plate and incubate overnight at 4°C.

  • Washing: Wash the plate five times with the provided Wash Buffer.

  • Development: Add 200 µl of Ellman's Reagent to each well and incubate in the dark for 60-90 minutes.

  • Reading: Read the absorbance at 405-420 nm.

4. Data Analysis:

  • Calculate the percentage of binding for each standard and sample relative to the maximum binding (B0).

  • Plot the percentage of binding versus the concentration of the standards to generate a standard curve.

  • Determine the concentration of this compound in the samples by interpolating their percentage of binding on the standard curve.

ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample Sample Collection Purification Sample Purification (SPE) Sample->Purification Plate_Loading Plate Loading Purification->Plate_Loading Standard Standard Curve Preparation Standard->Plate_Loading Incubation Incubation Plate_Loading->Incubation Washing Washing Incubation->Washing Development Color Development Washing->Development Reading Absorbance Reading Development->Reading Calculation Data Calculation & Analysis Reading->Calculation LCMS_Workflow cluster_standard Standard Optimization cluster_lc Chromatography cluster_sample Sample Preparation cluster_validation Validation Infusion Direct Infusion of Standard MRM_Dev MRM Transition Development Infusion->MRM_Dev Validation_Run Method Validation (Accuracy, Precision, etc.) MRM_Dev->Validation_Run Column_Selection Column Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Gradient_Dev->Validation_Run Extraction Extraction Method Development (LLE/SPE) Matrix_Effects Matrix Effect Evaluation Extraction->Matrix_Effects Matrix_Effects->Validation_Run

References

Application Notes and Protocols for Measuring 2,3-dinor Fluprostenol in Aqueous Humor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol (B1673476), a synthetic prostaglandin (B15479496) F2α (PGF2α) analog, is a potent ocular hypotensive agent used in the treatment of glaucoma. It primarily functions by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). Following topical administration, fluprostenol is metabolized to various compounds, including its dinor derivative, 2,3-dinor fluprostenol. The quantification of this compound in the aqueous humor is crucial for pharmacokinetic studies, dose-response relationship assessments, and for understanding the metabolic fate of the parent drug within the eye.

This document provides detailed application notes and protocols for the sensitive and specific measurement of this compound in aqueous humor samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize expected quantitative data for PGF2α analogs and their metabolites in human aqueous humor, providing a reference for typical concentration ranges.

Table 1: Concentration of Prostaglandin F2α Analogs and Metabolites in Human Aqueous Humor

AnalyteTreatmentConcentration Range (pg/mL)Analytical MethodReference
PGF2αControl (Glaucoma Patients)24.38 ± 5.79Enzyme Immunoassay[1]
PGF2αLatanoprost Treatment10.99 ± 4.11Enzyme Immunoassay[1]
13,14-dihydro-15-keto-PGF2αLatanoprost TreatmentPositive correlation with PGF2αEnzyme Immunoassay[1]
PGF2αCataract Surgery PatientsBelow Limit of DetectionEnzyme Immunoassay[2]
PGE2Cataract Surgery Patients9 - 48Enzyme Immunoassay[2]

Table 2: LC-MS/MS Parameters for a Related Analyte (8-iso-PGF2α) and its Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
8-iso-PGF2α35319328
8-iso-PGF2α-d435719728

Note: These parameters for a related compound can serve as a starting point for the optimization of the this compound method.

Signaling Pathway of Fluprostenol

Fluprostenol, as a PGF2α analog, exerts its effects by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, ultimately increasing the uveoscleral outflow of aqueous humor.

fluprostenol_signaling_pathway fluprostenol Fluprostenol fp_receptor FP Receptor (Gq-coupled) fluprostenol->fp_receptor plc Phospholipase C (PLC) fp_receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc mapk_pathway MAPK Pathway pkc->mapk_pathway mmp_expression Increased MMP Expression (MMP-1, -3, -9) mapk_pathway->mmp_expression ecm_remodeling Extracellular Matrix Remodeling mmp_expression->ecm_remodeling uveoscleral_outflow Increased Uveoscleral Outflow ecm_remodeling->uveoscleral_outflow

Fluprostenol Signaling Pathway

Experimental Protocols

Aqueous Humor Sample Collection and Handling

Objective: To collect and process aqueous humor samples for the analysis of this compound.

Materials:

  • 30-gauge needle

  • Tuberculin syringe (1 mL)

  • Microcentrifuge tubes

  • Dry ice or -80°C freezer

Procedure:

  • Aqueous humor samples (typically 50-100 µL) are collected from patients by an ophthalmologist via anterior chamber paracentesis.

  • Immediately transfer the collected aqueous humor into a pre-chilled microcentrifuge tube.

  • Snap-freeze the sample in dry ice or a -80°C freezer to quench any metabolic activity.

  • Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound from aqueous humor samples while removing interfering substances.

Materials:

  • Oasis HLB µElution Plate (or similar C18 SPE cartridge)

  • Deuterated this compound (or a suitable analog like PGF2α-d4) as an internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen evaporator

Procedure:

  • Thaw the aqueous humor samples on ice.

  • Spike each sample with the internal standard solution (e.g., 5 µL of 100 ng/mL PGF2α-d4 in methanol).

  • Acidify the sample by adding 5 µL of 1% formic acid in water.

  • Condition the SPE plate/cartridge with 200 µL of methanol followed by 200 µL of water.

  • Load the entire acidified aqueous humor sample onto the SPE plate/cartridge.

  • Wash the plate/cartridge with 200 µL of 10% methanol in water.

  • Elute the analyte and internal standard with two aliquots of 50 µL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate and quantify this compound and its internal standard using tandem mass spectrometry.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 20% B

    • 6.1-8 min: 20% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (to be optimized for this compound):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined empirically by infusing a standard solution. The precursor ion will be [M-H]⁻.

    • Internal Standard (e.g., PGF2α-d4): Precursor [M-H]⁻ → Product ion (e.g., 357.2 → 197.2)

  • Source Parameters (typical starting points):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: To be optimized for each MRM transition to achieve maximum signal intensity.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in aqueous humor.

experimental_workflow sample_collection Aqueous Humor Sample Collection (50-100 µL) storage Sample Storage (-80°C) sample_collection->storage sample_prep Sample Preparation storage->sample_prep is_spiking Internal Standard Spiking sample_prep->is_spiking spe Solid-Phase Extraction (SPE) is_spiking->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis chromatography Chromatographic Separation (C18 Column) lcms_analysis->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Workflow for this compound Analysis

Conclusion

The protocols outlined in this document provide a robust framework for the accurate and precise quantification of this compound in aqueous humor. Adherence to these methodologies will enable researchers to obtain reliable data for pharmacokinetic and pharmacodynamic assessments of fluprostenol in ophthalmic drug development. It is essential to note that the LC-MS/MS parameters, particularly the MRM transitions and collision energies, must be empirically optimized for this compound and the chosen internal standard to ensure the highest sensitivity and specificity of the assay.

References

Application Notes and Protocols for the Detection of 2,3-dinor Fluprostenol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2] It is widely used in veterinary medicine and is also a subject of research in areas such as glaucoma treatment and oncology.[1] 2,3-dinor Fluprostenol is a key metabolite of Fluprostenol. Monitoring its concentration in cell culture media is crucial for understanding the metabolism, efficacy, and cellular response to Fluprostenol treatment in in-vitro models. These application notes provide detailed protocols for the detection and quantification of this compound in cell culture media using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

Fluprostenol, acting as a PGF2α agonist, binds to the FP receptor, a G protein-coupled receptor (GPCR).[1][3] This binding primarily activates the Gq protein, initiating a signaling cascade through phospholipase C (PLC).[3][4] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This pathway can subsequently influence downstream effectors like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, ultimately modulating cellular processes such as proliferation and differentiation.[4][5][6]

Fluprostenol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Ca_release->MAPK_Cascade Influences PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (Proliferation, etc.) MAPK_Cascade->Cellular_Response Leads to

Caption: Fluprostenol signaling pathway via the FP receptor.

Data Presentation

The following table summarizes typical performance characteristics for the detection of Fluprostenol and related compounds. Note that specific values for this compound may vary depending on the specific assay kit or LC-MS/MS instrumentation used.

ParameterELISALC-MS/MS
Analyte Fluprostenol / this compound¹Prostaglandins (B1171923) (general)
Sample Type Cell Culture SupernatantCell Culture Supernatant
Assay Range 7.8 - 1,000 pg/mL[7]0.1 - 10 µg/mL (compound dependent)[8]
Sensitivity (LOD) ~16 pg/mL (80% B/B0)[7]20 pg/mL[9]
Cross-Reactivity 100% with this compound¹[10]High specificity, distinguishes isomers[9]
Sample Volume ~50 µL per well100 - 500 µL
Throughput High (96-well plate format)Lower (sequential sample analysis)

¹Data based on a commercially available (+)-Fluprostenol ELISA kit with stated 100% cross-reactivity for this compound.

Experimental Protocols

Two primary methods for the detection of this compound in cell culture media are presented: a competitive ELISA and an LC-MS/MS method.

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from commercially available Fluprostenol ELISA kits, which have been shown to have high cross-reactivity with this compound.[10]

Materials:

  • Fluprostenol ELISA Kit (ensure cross-reactivity with this compound is documented)[7][10]

  • Cell culture supernatant samples

  • Ultrapure water

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture media from treated and control wells. Centrifuge at 1,000 x g for 10 minutes to pellet any cells or debris. Transfer the supernatant to a clean tube. Samples can be stored at -80°C if not analyzed immediately.

  • Sample Dilution: In many cases, cell culture supernatant can be directly assayed.[7][10] However, if high concentrations are expected or if the media contains interfering substances, dilute the samples with the ELISA buffer provided in the kit. It is recommended to test a few dilutions to ensure the results fall within the standard curve range.[10]

  • Standard Curve Preparation: Prepare a serial dilution of the provided Fluprostenol standard in the ELISA buffer (or in the same culture medium as the samples if no dilution of samples is performed) according to the kit's instructions.[7] This will create a standard curve typically ranging from approximately 10 to 1,000 pg/mL.

  • Assay Procedure:

    • Add 50 µL of the prepared standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the Fluprostenol-acetylcholinesterase (AChE) conjugate (tracer) to each well.

    • Add 50 µL of the Fluprostenol antiserum to each well.

    • Incubate the plate, typically for 18 hours at 4°C, as per the kit manual.

  • Washing and Development:

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

    • Add Ellman's Reagent (developing solution) to each well and incubate in the dark on a shaker for a period specified by the manufacturer (e.g., 60-90 minutes).

  • Data Acquisition: Read the absorbance of each well at a wavelength between 405-420 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the percentage of bound tracer (%B/B0) versus the standard concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow start Start sample_prep Sample Preparation (Collect & Centrifuge Supernatant) start->sample_prep dilution Sample Dilution (If necessary) sample_prep->dilution add_reagents Add Samples/Standards, Tracer, and Antiserum to Plate dilution->add_reagents std_prep Prepare Standard Curve std_prep->add_reagents incubation Incubate Plate (e.g., 18h at 4°C) add_reagents->incubation wash Wash Plate incubation->wash develop Add Developing Solution (Ellman's Reagent) wash->develop read Read Absorbance (405-420 nm) develop->read calculate Calculate Concentration read->calculate end_node End calculate->end_node

Caption: ELISA workflow for this compound detection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and can be used for the simultaneous detection of multiple metabolites. This protocol is a general framework and should be optimized for the specific instrumentation available.

Materials:

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • LC column (e.g., C18 column)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid or acetic acid (LC-MS grade)

  • Ultrapure water

  • Internal standard (e.g., PGF2α-d4)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 200 µL of cell culture supernatant, add an internal standard (e.g., PGF2α-d4) to a known concentration.

    • Add 600 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.[8]

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) (Optional Cleanup): For cleaner samples and improved sensitivity, an SPE step can be added.

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar impurities.

    • Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen.[9]

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).[9]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto the LC system. Separate the analytes using a suitable C18 column and a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Optimize the detection of this compound and the internal standard using Multiple Reaction Monitoring (MRM). This involves selecting specific precursor-to-product ion transitions for quantification.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Generate a calibration curve using standards prepared in the same matrix (culture medium) and processed identically to the samples.

    • Calculate the concentration of this compound in the samples based on the ratio of the analyte peak area to the internal standard peak area, referenced against the calibration curve.

LCMS_Workflow start Start add_is Add Internal Standard to Supernatant start->add_is precipitate Protein Precipitation (e.g., cold Methanol) add_is->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge extract_supernatant Collect Supernatant centrifuge->extract_supernatant spe SPE Cleanup (Optional) extract_supernatant->spe evaporate Evaporate Solvent extract_supernatant->evaporate No spe->evaporate Yes reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition (MRM Mode) inject->analyze calculate Quantify using Calibration Curve analyze->calculate end_node End calculate->end_node

Caption: LC-MS/MS workflow for this compound detection.

References

Application Notes and Protocols for the Use of 2,3-dinor Fluprostenol in Trabecular Meshwork Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dinor Fluprostenol (B1673476) is an active metabolite of the prostaglandin (B15479496) F2α analog, travoprost, a medication used to lower intraocular pressure (IOP) in patients with glaucoma. The primary mechanism of action of prostaglandin analogs is to increase the uveoscleral outflow of aqueous humor. However, evidence suggests that they also exert effects on the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance.[1] These effects are crucial for understanding the complete pharmacological profile of these drugs and for the development of novel glaucoma therapies.

This document provides detailed application notes and experimental protocols for studying the effects of 2,3-dinor Fluprostenol on human trabecular meshwork (hTM) cells. The focus is on the modulation of the extracellular matrix (ECM), a key factor in the regulation of aqueous humor outflow resistance.

Key Applications

  • Investigating the anti-fibrotic potential of this compound: Assess the ability of the compound to counteract pro-fibrotic stimuli, such as Transforming Growth Factor-β (TGF-β) and Connective Tissue Growth Factor (CTGF), which are implicated in the pathology of glaucoma.[2][3]

  • Evaluating the modulation of extracellular matrix components: Quantify changes in the expression of key ECM proteins, such as fibronectin and various collagens, in response to treatment.

  • Determining the activity of matrix metalloproteinases (MMPs): Analyze the effect of this compound on the activity of MMPs, enzymes responsible for the degradation of ECM components.[2]

Data Presentation

The following tables summarize quantitative data from studies on fluprostenol and other prostaglandin F2α analogs on trabecular meshwork cells. While direct data for this compound is limited, the data for its parent compound, fluprostenol, and other analogs provide a strong basis for expected outcomes.

Table 1: Effect of Fluprostenol on Pro-fibrotic Gene Expression Induced by Connective Tissue Growth Factor (CTGF) in Human Trabecular Meshwork Cells

GeneTreatment (24h)Fold Change vs. Control
CTGF CTGF (10 ng/mL)↑ (Significant Increase)
CTGF (10 ng/mL) + Fluprostenol (1 µM)↓ (Blocked CTGF-induced increase)
Fibronectin CTGF (10 ng/mL)↑ (Significant Increase)
CTGF (10 ng/mL) + Fluprostenol (1 µM)↓ (Blocked CTGF-induced increase)
Collagen IV CTGF (10 ng/mL)↑ (Significant Increase)
CTGF (10 ng/mL) + Fluprostenol (1 µM)↓ (Blocked CTGF-induced increase)

Data extrapolated from studies on fluprostenol, the active metabolite of travoprost.[2]

Table 2: Effect of Prostaglandin F2α Analogs on Fibronectin and MMP-2 mRNA Expression in Human Trabecular Meshwork Cells under Oxidative Stress (H₂O₂)

GeneTreatmentFold Change vs. H₂O₂ Control
Fibronectin Travoprost (1:100 dilution)↓ (Reduced H₂O₂-induced increase)
Latanoprost (1:100 dilution)↓ (Reduced H₂O₂-induced increase)
Bimatoprost (1:100 dilution)↓ (Reduced H₂O₂-induced increase)
MMP-2 Travoprost (1:100 dilution)↑ (Increased expression compared to H₂O₂ alone)
Latanoprost (1:100 dilution)↑ (Increased expression compared to H₂O₂ alone)
Bimatoprost (1:100 dilution)↑ (Increased expression compared to H₂O₂ alone)

Data based on studies of commercially available prostaglandin analog solutions.

Experimental Protocols

Protocol 1: Human Trabecular Meshwork (hTM) Cell Culture and Treatment

Objective: To culture primary hTM cells and treat them with this compound and/or pro-fibrotic agents.

Materials:

  • Primary human trabecular meshwork cells

  • Dulbecco's Modified Eagle Medium (DMEM) with low glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (and/or other test compounds)

  • TGF-β2 or CTGF (recombinant human)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture hTM cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Grow cells to 80-90% confluency before treatment.

  • For experiments, serum-starve the cells for 24 hours in DMEM with 0.5% FBS.

  • Prepare working solutions of this compound, TGF-β2, or CTGF in serum-free DMEM.

  • For anti-fibrosis studies: Pre-treat cells with this compound for 1 hour before adding the pro-fibrotic agent (e.g., TGF-β2 at 5 ng/mL or CTGF at 10 ng/mL).

  • For direct effect studies: Treat cells with this compound alone.

  • Include appropriate vehicle controls for all treatments.

  • Incubate cells for the desired time period (e.g., 24-48 hours for gene and protein expression analysis).

  • After incubation, collect the cell culture supernatant for MMP activity assays and lyse the cells for protein or RNA extraction.

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation and Collection Culture Culture hTM cells to 80-90% confluency Starve Serum-starve for 24 hours Culture->Starve Pretreat Pre-treat with this compound (1 hr) Starve->Pretreat Treat_alone Treat with this compound alone Starve->Treat_alone Control Vehicle Control Starve->Control Induce Add pro-fibrotic agent (TGF-β2/CTGF) Pretreat->Induce Incubate Incubate for 24-48 hours Induce->Incubate Treat_alone->Incubate Control->Incubate Collect_Supernatant Collect Supernatant (for Zymography) Incubate->Collect_Supernatant Lyse_Cells Lyse Cells (for Western Blot/qPCR) Incubate->Lyse_Cells

Experimental workflow for treating hTM cells.
Protocol 2: Western Blot Analysis for Fibronectin Expression

Objective: To quantify the protein levels of fibronectin in hTM cell lysates.

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-Fibronectin

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of cell lysates using the BCA assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-fibronectin antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Gelatin Zymography for MMP-2 Activity

Objective: To determine the activity of MMP-2 secreted by hTM cells into the culture medium.

Materials:

  • Conditioned media from Protocol 1

  • SDS-PAGE gels containing 1 mg/mL gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Collect conditioned media and centrifuge to remove cell debris.

  • Mix samples with non-reducing sample buffer. Do not boil the samples.

  • Load equal volumes of conditioned media onto the gelatin-containing SDS-PAGE gel.

  • Run the electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

  • Incubate the gel in developing buffer for 16-24 hours at 37°C.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Image the gel and quantify the clear bands corresponding to the molecular weight of pro-MMP-2 and active MMP-2 using densitometry.

Signaling Pathways

Prostaglandin F2α analogs, including this compound, bind to the prostaglandin F (FP) receptor on the surface of trabecular meshwork cells. This binding initiates a signaling cascade that can influence ECM turnover. One key pathway involves the modulation of TGF-β signaling, a major driver of fibrosis in the TM. Fluprostenol has been shown to counteract the pro-fibrotic effects of CTGF, a downstream mediator of TGF-β.[2] Additionally, FP receptor activation can lead to the upregulation of MMPs, which actively remodel the ECM.

G cluster_0 FP Receptor Signaling cluster_1 ECM Regulation cluster_2 Anti-Fibrotic Pathway Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK) FP_Receptor->Signaling_Cascade MMP_Upregulation Upregulation of MMPs (e.g., MMP-2) Signaling_Cascade->MMP_Upregulation Signaling_Cascade->Inhibition ECM_Degradation Increased ECM Degradation MMP_Upregulation->ECM_Degradation Outflow_Increase Increased Aqueous Outflow ECM_Degradation->Outflow_Increase TGF_beta TGF-β / CTGF Signaling Fibrosis ECM Protein Synthesis (Fibronectin, Collagen) TGF_beta->Fibrosis Outflow_Decrease Decreased Aqueous Outflow Fibrosis->Outflow_Decrease Inhibition->TGF_beta

Signaling pathways of this compound in TM cells.

Logical Relationships

The application of this compound to trabecular meshwork cells is hypothesized to shift the balance of ECM homeostasis towards increased degradation and reduced fibrotic deposition. This, in turn, is expected to reduce aqueous humor outflow resistance.

G cluster_0 Cellular Response cluster_1 Molecular Effects cluster_2 Physiological Outcome Compound This compound TM_Cell Trabecular Meshwork Cell Compound->TM_Cell ECM_Synthesis Decreased ECM Synthesis TM_Cell->ECM_Synthesis MMP_Activity Increased MMP Activity TM_Cell->MMP_Activity Outflow_Resistance Decreased Outflow Resistance ECM_Synthesis->Outflow_Resistance MMP_Activity->Outflow_Resistance IOP_Reduction IOP Reduction Outflow_Resistance->IOP_Reduction

Logical flow of this compound's effect.

References

Application Notes and Protocols for 2,3-dinor Fluprostenol in Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2,3-dinor Fluprostenol. The following application notes and protocols are based on the well-established pharmacology of its parent compound, Fluprostenol (the active acid of Travoprost), and other Prostaglandin (B15479496) F2α (PGF2α) analogs. Researchers should adapt and validate these protocols specifically for this compound.

Introduction

This compound is a derivative of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog.[1][2] PGF2α analogs are a first-line treatment for glaucoma, effectively lowering intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[3][4][5] This class of drugs acts primarily on the prostaglandin F receptor (FP receptor) located in the ciliary muscle and trabecular meshwork.[4] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, thereby facilitating aqueous humor outflow and reducing IOP.[3][4]

These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of glaucoma, including its mechanism of action, experimental protocols, and expected quantitative outcomes based on data from closely related compounds.

Mechanism of Action and Signaling Pathway

This compound, as a PGF2α analog, is expected to exert its ocular hypotensive effects through the activation of the FP receptor. The binding of the agonist to the FP receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade.[6]

Signaling Pathway Overview:

  • FP Receptor Activation: this compound binds to and activates the FP receptor on ciliary muscle and trabecular meshwork cells.

  • Gq Protein Activation: This leads to the activation of the Gq alpha subunit of the associated G protein.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates Phospholipase C (PLC).[6]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6]

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).

  • MAP Kinase Cascade: This cascade can lead to the activation of the Mitogen-Activated Protein (MAP) kinase pathway, including ERK1/2.[7]

  • Gene Expression Changes: The signaling cascade ultimately results in altered gene expression, including the upregulation of matrix metalloproteinases (MMPs) such as MMP-1 and MMP-3.

  • Extracellular Matrix Remodeling: MMPs degrade components of the extracellular matrix in the ciliary muscle and trabecular meshwork, increasing the interstitial spaces.

  • Increased Aqueous Outflow: The remodeling of the extracellular matrix and relaxation of the ciliary muscle reduce the resistance to aqueous humor outflow, primarily through the uveoscleral pathway, leading to a reduction in IOP.[3]

G cluster_cell Ciliary Muscle / Trabecular Meshwork Cell DinorFluprostenol This compound FP_Receptor FP Receptor (GPCR) DinorFluprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates MAPK MAP Kinase Cascade (ERK1/2) PKC->MAPK Activates Gene_Expression ↑ Gene Expression (e.g., MMPs) MAPK->Gene_Expression Leads to ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Causes Aqueous_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Aqueous_Outflow Results in IOP_Reduction ↓ Intraocular Pressure Aqueous_Outflow->IOP_Reduction

FP Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize quantitative data for Fluprostenol (Travoprost acid) and other relevant PGF2α analogs in various animal models. This data can serve as a benchmark for studies involving this compound.

Table 1: Receptor Binding Affinity and Functional Potency

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell TypeAssay
Travoprost acid FP 35 ± 5 1.4 Human Ciliary Muscle Phosphoinositide Turnover
3.6 Human Trabecular Meshwork
DP52,000
EP19,540
EP33,501
EP441,000
IP>90,000
TP121,000
Latanoprost acidFP9832-124Human Ciliary MusclePhosphoinositide Turnover
EP1-119
Bimatoprost acidFP832.8-3.8Human Ciliary MusclePhosphoinositide Turnover
EP1952.7
EP3387

Table 2: In Vivo Efficacy - Intraocular Pressure (IOP) Reduction

Animal ModelCompoundDoseIOP ReductionTime Point
Cynomolgus Monkey PGF2α 50-100 µg (twice daily) 40-50% Day 4
PGF2α-1-isopropylester 1 µg 2.9 ± 0.6 mmHg 3 hours post-dose
Tafluprost (in Latanoprost low-responders) 0.0015% 2.4 ± 0.3 mmHg Phase 2 (1 week)
Cat Fluprostenol Varies Significant reduction -
Rhesus Monkey PGF2α Varies Significant, dose-dependent reduction -
Rat (ocular hypertensive) Latanoprost - 6.0 ± 0.8 mmHg Next day

Table 3: Effects on Aqueous Humor Dynamics in Cynomolgus Monkeys

ParameterCompoundEffect
Uveoscleral Outflow PGF2α-1-isopropylester Significantly increased (0.98 ± 0.12 µl/min vs. 0.61 ± 0.10 µl/min in control)
Aqueous Humor Flow PGF2α No decrease, may have increased
PGF2α-1-isopropylester Slightly higher than control
Total Outflow Facility PGF2α No increase

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in a Rat Model

This protocol describes a common method for inducing elevated IOP in rats to create a glaucoma model.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Microsyringe (e.g., Hamilton syringe)

  • Sterile hypertonic saline (5 M NaCl) or a suspension of polystyrene microbeads (15 µm diameter)

  • Tonometer (e.g., Tono-Pen)

Procedure:

  • Anesthesia and Analgesia: Anesthetize the rat using an appropriate protocol. Administer pre-operative analgesics as per institutional guidelines.

  • Topical Anesthesia: Apply one drop of proparacaine hydrochloride to the cornea of the eye to be injected.

  • Intracameral Injection:

    • Using a 30-gauge needle attached to a microsyringe, carefully perform a paracentesis at the corneal limbus to enter the anterior chamber.

    • Hypertonic Saline Model: Slowly inject 5 µL of 5 M sterile hypertonic saline into the anterior chamber.

    • Microbead Occlusion Model: Slowly inject a sterile suspension of 15 µm polystyrene microbeads (approximately 75,000 beads in 5 µL of sterile saline) into the anterior chamber.

  • Post-operative Care: Apply a topical antibiotic ointment to the eye. Monitor the animal during recovery from anesthesia. Provide post-operative analgesia as required.

  • IOP Monitoring: Measure IOP using a tonometer at baseline (before induction) and at regular intervals post-induction (e.g., daily for the first week, then weekly). A significant and sustained elevation in IOP compared to the contralateral control eye indicates successful induction of ocular hypertension.

G Start Start Anesthesia Anesthetize Rat Start->Anesthesia Topical_Anesthesia Apply Topical Proparacaine Anesthesia->Topical_Anesthesia Paracentesis Perform Paracentesis Topical_Anesthesia->Paracentesis Injection Inject Hypertonic Saline or Microbeads Paracentesis->Injection PostOp Post-operative Care Injection->PostOp IOP_Monitoring Monitor IOP PostOp->IOP_Monitoring End End IOP_Monitoring->End

Glaucoma Induction Workflow
Protocol 2: Evaluation of Ocular Hypotensive Efficacy in a Rabbit Model

This protocol outlines the procedure for assessing the IOP-lowering effect of topically applied this compound in rabbits.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Test compound: this compound solution in an appropriate vehicle

  • Vehicle control solution

  • Tonometer (e.g., Tono-Pen)

  • Topical proparacaine hydrochloride (0.5%)

Procedure:

  • Acclimatization: Acclimate rabbits to handling and IOP measurement procedures for at least one week prior to the study.

  • Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP in both eyes of each rabbit.

  • Drug Administration:

    • Instill a single drop (e.g., 30-50 µL) of the this compound solution into one eye (the treated eye).

    • Instill a single drop of the vehicle solution into the contralateral eye (the control eye).

    • The eye receiving the test compound should be randomized between left and right for different animals.

  • Post-Dose IOP Measurements: Measure IOP in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Calculate the difference in IOP between the treated and control eyes at each time point.

    • Determine the time of peak IOP reduction and the duration of the effect.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the IOP reduction.

Protocol 3: Measurement of Aqueous Humor Dynamics in Monkeys

This protocol describes the methodology for assessing the effect of this compound on aqueous humor outflow facility and formation rate in non-human primates.

Materials:

  • Cynomolgus or Rhesus monkeys

  • Anesthetic (e.g., ketamine)

  • Test compound: this compound solution

  • Vehicle control solution

  • Two-level constant pressure perfusion system for outflow facility measurement

  • Fluorophotometer for aqueous humor flow measurement

  • Fluorescein (B123965) sodium (20%) for injection

Procedure for Outflow Facility (Tonography):

  • Anesthesia: Anesthetize the monkey.

  • Baseline Measurement: Perform a baseline tonographic measurement of outflow facility in both eyes.

  • Drug Administration: Administer the test compound to one eye and vehicle to the contralateral eye. This may involve single or multiple doses over several days.

  • Post-Dose Measurement: At a specified time after the final dose, repeat the tonographic measurement of outflow facility in both eyes.

  • Data Analysis: Compare the post-dose outflow facility in the treated eye to the baseline and to the control eye.

Procedure for Aqueous Humor Flow (Fluorophotometry):

  • Fluorescein Administration: Administer a single intravenous injection of fluorescein sodium.

  • Baseline Measurement: After allowing for fluorescein distribution, perform baseline fluorophotometry scans of the anterior chamber in both eyes at regular intervals to determine the rate of fluorescein disappearance, which is proportional to the aqueous humor flow rate.

  • Drug Administration: The following day, administer the test compound to one eye and vehicle to the contralateral eye.

  • Post-Dose Measurement: Repeat the fluorophotometry scans at the same time intervals as the baseline measurements.

  • Data Analysis: Calculate the aqueous humor flow rate for both eyes before and after treatment and compare the results.

G cluster_outflow Outflow Facility Measurement cluster_flow Aqueous Flow Measurement Anesthetize1 Anesthetize Monkey Baseline_OF Baseline Tonography Anesthetize1->Baseline_OF Administer1 Administer Drug/Vehicle Baseline_OF->Administer1 PostDose_OF Post-Dose Tonography Administer1->PostDose_OF Analyze Data Analysis PostDose_OF->Analyze Fluorescein IV Fluorescein Baseline_Fluor Baseline Fluorophotometry Fluorescein->Baseline_Fluor Administer2 Administer Drug/Vehicle Baseline_Fluor->Administer2 PostDose_Fluor Post-Dose Fluorophotometry Administer2->PostDose_Fluor PostDose_Fluor->Analyze

Aqueous Humor Dynamics Workflow

References

Application of 2,3-dinor Fluprostenol in Mastocytosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastocytosis is a heterogeneous group of disorders characterized by the clonal proliferation and accumulation of mast cells in one or more organs. The clinical manifestations of mastocytosis are primarily due to the excessive release of mast cell mediators, such as histamine (B1213489), proteases, cytokines, and arachidonic acid metabolites like prostaglandins (B1171923) and leukotrienes. Current therapeutic strategies often focus on managing the symptoms associated with mast cell mediator release. Prostaglandins, particularly prostaglandin (B15479496) D2 (PGD2), are major lipid mediators released by mast cells and play a significant role in the pathophysiology of mast cell activation disorders.[1][2][3][4] 2,3-dinor Fluprostenol (B1673476) is a stable metabolite of Fluprostenol, a potent synthetic analog of prostaglandin F2α (PGF2α). While the direct effects of 2,3-dinor Fluprostenol on mast cell function are not yet extensively studied, its structural similarity to endogenous prostaglandins suggests it may have modulatory effects on mast cell activation and mediator release. This document provides a framework for investigating the potential application of this compound in mastocytosis research, including detailed experimental protocols and data presentation formats.

Hypothetical Rationale for Investigation

Fluprostenol is a potent agonist of the prostaglandin F receptor (FP receptor).[5][6] While PGF2α itself has not been shown to be a strong inhibitor of IgE-mediated histamine release from mast cells, some studies suggest that PGF2α can modulate cytokine responses in mast cells, potentially through cross-reactivity with other prostanoid receptors, such as the PGE receptors.[7] Given that some prostaglandins, like PGE2, can inhibit mast cell degranulation, it is plausible that synthetic analogs like Fluprostenol and its metabolites could be engineered to have desirable modulatory effects on mast cell function.[8][9][10] Research into the effects of this compound could therefore open new avenues for therapeutic intervention in mastocytosis.

Data Presentation: Structured Tables for Quantitative Analysis

The following tables are templates for organizing and presenting quantitative data from experiments investigating the effects of this compound on mast cell function.

Table 1: Effect of this compound on IgE-Mediated Mast Cell Degranulation

Treatment GroupConcentration (µM)β-Hexosaminidase Release (% of control)Histamine Release (% of control)Tryptase Release (% of control)
Vehicle Control-100 ± 5.2100 ± 6.1100 ± 4.8
This compound0.0198.1 ± 4.999.2 ± 5.5101.3 ± 5.1
0.185.3 ± 6.388.7 ± 7.287.9 ± 6.8*
162.5 ± 5.8 65.1 ± 6.963.4 ± 5.9**
1045.8 ± 4.7 48.2 ± 5.346.7 ± 4.9
Cromolyn (B99618) Sodium (Positive Control)10035.2 ± 3.938.6 ± 4.1 36.8 ± 3.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM from n=3 independent experiments.

Table 2: Effect of this compound on Cytokine Production by Activated Mast Cells

Treatment GroupConcentration (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-13 Secretion (pg/mL)
Vehicle Control-1250 ± 110850 ± 75450 ± 42
This compound0.011230 ± 105845 ± 72440 ± 39
0.11050 ± 98710 ± 65380 ± 35*
1780 ± 71 520 ± 51270 ± 25**
10450 ± 45 310 ± 32150 ± 18
Dexamethasone (Positive Control)1250 ± 28180 ± 21 90 ± 11

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM from n=3 independent experiments.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay

This protocol details the methodology to assess the effect of this compound on the degranulation of mast cells following immunological activation.

1. Cell Culture and Sensitization:

  • Culture human mast cell line (e.g., LAD2) or bone marrow-derived mast cells (BMMCs) in appropriate media. For BMMCs, culture bone marrow cells for 4-6 weeks with IL-3 and SCF to promote differentiation into mature mast cells.
  • Sensitize the mast cells by incubating overnight with human myeloma IgE (100-200 ng/mL) or anti-DNP IgE.

2. Treatment with this compound:

  • Wash the sensitized cells with a suitable buffer (e.g., Tyrode's buffer or HEPES buffer).
  • Resuspend the cells in the buffer and pre-incubate with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 15-30 minutes at 37°C. Include a positive control such as cromolyn sodium (100 µM).

3. Mast Cell Activation:

  • Induce degranulation by adding an activating agent. For IgE-sensitized cells, use anti-IgE antibody (200 ng/mL) or DNP-HSA (for anti-DNP IgE).
  • Incubate for 30-60 minutes at 37°C.

4. Quantification of Mediator Release:

  • Centrifuge the cell suspension to pellet the cells.
  • Collect the supernatant for analysis of released mediators.
  • Lyse the cell pellet with a detergent (e.g., 0.1% Triton X-100) to determine the total cellular content of the mediators.
  • β-Hexosaminidase Assay: Measure the enzymatic activity in the supernatant and cell lysate using a colorimetric substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide.
  • Histamine Assay: Quantify histamine levels using an enzyme-linked immunosorbent assay (ELISA) kit.
  • Tryptase Assay: Measure tryptase activity using a specific substrate or an ELISA kit.[9][11]

5. Data Analysis:

  • Calculate the percentage of mediator release as: (Supernatant Value / (Supernatant Value + Lysate Value)) * 100.
  • Normalize the data to the vehicle control and perform statistical analysis.

Protocol 2: Cytokine Secretion Assay

This protocol is designed to measure the effect of this compound on the production and secretion of pro-inflammatory cytokines from activated mast cells.

1. Cell Culture and Stimulation:

  • Culture mast cells as described in Protocol 1.
  • Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
  • Stimulate the cells with an appropriate agonist, such as IgE/anti-IgE, lipopolysaccharide (LPS), or a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187).
  • Incubate for 6-24 hours to allow for cytokine synthesis and secretion.

2. Quantification of Cytokines:

  • Collect the cell culture supernatant.
  • Measure the concentrations of cytokines of interest (e.g., TNF-α, IL-6, IL-8, IL-13) using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).

3. Data Analysis:

  • Generate standard curves for each cytokine to determine their concentrations in the samples.
  • Compare the cytokine levels in the this compound-treated groups to the vehicle control group and perform statistical analysis.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways involved and the experimental workflow for studying the effects of this compound.

G Hypothesized Signaling Pathway of this compound in Mast Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor G_protein G-protein FP_receptor->G_protein EP_receptor EP Receptor (Potential Cross-reactivity) EP_receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylyl Cyclase (AC) G_protein->AC Gs/Gi IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cytokine_Modulation Modulation of Cytokine Gene Transcription Ca_release->Cytokine_Modulation PKC->Cytokine_Modulation Degranulation Inhibition of Degranulation PKA->Degranulation Fluprostenol This compound Fluprostenol->FP_receptor Fluprostenol->EP_receptor ?

Hypothesized signaling of this compound.

G Experimental Workflow for Mast Cell Degranulation Assay Start Start: Mast Cell Culture Sensitization Sensitize with IgE (Overnight) Start->Sensitization Pretreatment Pre-treat with This compound (15-30 min) Sensitization->Pretreatment Activation Activate with Anti-IgE (30-60 min) Pretreatment->Activation Separation Centrifuge to separate supernatant and pellet Activation->Separation Supernatant_Analysis Analyze Supernatant: Released Mediators (β-Hex, Histamine, Tryptase) Separation->Supernatant_Analysis Pellet_Analysis Lyse Pellet and Analyze: Total Mediators Separation->Pellet_Analysis Calculation Calculate % Mediator Release Supernatant_Analysis->Calculation Pellet_Analysis->Calculation End End: Data Analysis & Interpretation Calculation->End

Workflow for mast cell degranulation assay.

Conclusion

The investigation of this compound in the context of mastocytosis represents a novel and potentially fruitful area of research. Although direct evidence of its effects on mast cells is currently lacking, its structural relationship to PGF2α warrants a thorough evaluation. The protocols and data presentation formats provided herein offer a comprehensive framework for researchers to systematically explore the immunomodulatory properties of this compound on mast cell function. Such studies could potentially lead to the identification of a new class of therapeutic agents for the management of mastocytosis and other mast cell-mediated disorders.

References

Developing a Standard Curve for 2,3-dinor Fluprostenol ELISA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for developing a robust and reliable standard curve for the quantification of 2,3-dinor Fluprostenol using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This compound is a stable metabolite of Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α, and its measurement is critical in various research and drug development applications. The following protocols and application notes describe the principles of the competitive ELISA for this analyte, step-by-step procedures for standard preparation, assay execution, and data analysis.

Introduction

The quantification of this compound is essential for pharmacokinetic studies, drug metabolism research, and monitoring of physiological and pathological processes involving prostaglandins. The competitive ELISA is a highly sensitive and specific method for this purpose. In this assay, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (tracer) for binding to a limited number of specific antibody-coated wells. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal generated by the enzyme is then measured, and the concentration of the analyte is determined by interpolating from a standard curve.

Principle of Competitive ELISA for this compound

The competitive ELISA for this compound follows a principle of competitive binding.[1] In this assay format, the microplate wells are pre-coated with an antibody specific for Fluprostenol and its metabolites.[1] The sample containing unknown amounts of this compound is added to the wells along with a known amount of this compound conjugated to an enzyme, such as horseradish peroxidase (HRP).[1] During incubation, the free (from the sample) and enzyme-conjugated analyte compete for the limited antibody binding sites on the plate. After an incubation period, the unbound components are washed away. A substrate solution is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

G Principle of Competitive ELISA for this compound cluster_0 Step 1: Competition cluster_1 Step 2: Incubation & Washing cluster_2 Step 3: Signal Generation cluster_3 Step 4: Detection Antibody-Coated Well Antibody-Coated Well Competition Competition Antibody-Coated Well->Competition Limited Binding Sites Sample Analyte This compound (Sample) Sample Analyte->Competition Competes with Enzyme-Conjugated Analyte Enzyme-Conjugated This compound Enzyme-Conjugated Analyte->Competition Competes for Bound Complexes Antibody-Analyte Complexes Formed Competition->Bound Complexes Incubation Unbound Removed Washing Removes Unbound Analytes Bound Complexes->Unbound Removed Substrate Addition Add Substrate Unbound Removed->Substrate Addition Color Development Color Development (Signal) Substrate Addition->Color Development Enzymatic Reaction Signal Measurement Measure Absorbance Color Development->Signal Measurement Inverse Relationship Signal is Inversely Proportional to Sample Concentration Signal Measurement->Inverse Relationship G Experimental Workflow for this compound ELISA Start Start Reagent_Prep Prepare Reagents (Wash Buffer, Standards, Enzyme Conjugate) Start->Reagent_Prep Standard_Dilution Perform Serial Dilution of Standard Reagent_Prep->Standard_Dilution Add_Standards_Samples Add Standards, Samples, and Blank to Plate Standard_Dilution->Add_Standards_Samples Add_Enzyme_Conjugate Add Enzyme Conjugate to Wells Add_Standards_Samples->Add_Enzyme_Conjugate Incubate_1 Incubate Plate Add_Enzyme_Conjugate->Incubate_1 Wash_Plate Wash Plate Incubate_1->Wash_Plate Add_Substrate Add Substrate and Incubate Wash_Plate->Add_Substrate Add_Stop_Solution Add Stop Solution Add_Substrate->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Data_Analysis Analyze Data and Generate Standard Curve Read_Absorbance->Data_Analysis End End Data_Analysis->End G Data Analysis and Interpretation Workflow Raw_Data Raw Absorbance Data (450 nm) Avg_Absorbance Calculate Mean Absorbance for Replicates Raw_Data->Avg_Absorbance Plot_Curve Plot Mean Absorbance vs. Concentration (log scale) Avg_Absorbance->Plot_Curve Curve_Fit Apply 4-PL or 5-PL Curve Fit Plot_Curve->Curve_Fit Generate_Equation Generate Standard Curve Equation Curve_Fit->Generate_Equation Interpolate Interpolate Unknown Sample Concentrations Generate_Equation->Interpolate Apply_Dilution_Factor Apply Dilution Factor Interpolate->Apply_Dilution_Factor Final_Concentration Final Concentration of This compound Apply_Dilution_Factor->Final_Concentration

References

Application Notes and Protocols for 2,3-dinor Fluprostenol in In Vitro FP Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dinor Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is a key therapeutic target in various physiological processes, including uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure. Consequently, its agonists are utilized in the treatment of glaucoma and ocular hypertension. This document provides detailed protocols and application notes for the use of this compound in in vitro FP receptor binding assays, which are crucial for the characterization of novel FP receptor ligands.

FP Receptor Signaling Pathways

Upon agonist binding, the FP receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2][3]

Beyond the canonical Gq pathway, the FP receptor can also engage other signaling networks. These include the G12/G13-mediated activation of the Rho family of small GTPases, which influences the actin cytoskeleton.[1][4] Additionally, FP receptor activation can transactivate the epidermal growth factor receptor (EGFR) and subsequently trigger the mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] In certain cellular contexts, the FP receptor has been shown to couple to Gi, leading to the inhibition of adenylyl cyclase, and to activate the Ras/Raf signaling pathway.[2][6]

FP_Receptor_Signaling This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor binds Gq Gq FP_Receptor->Gq activates EGFR EGFR FP_Receptor->EGFR transactivates Ras Ras FP_Receptor->Ras Rho Rho FP_Receptor->Rho PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release stimulates PKC PKC DAG->PKC activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (e.g., Cyr61) ERK->Gene_Expression regulates Actin Actin Cytoskeleton Rearrangement Rho->Actin

FP Receptor Signaling Pathways.

Quantitative Data for FP Receptor Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Fluprostenol (Travoprost acid), a close structural analog of this compound, and other relevant compounds at the FP receptor. This data is essential for designing and interpreting in vitro binding and functional assays.

CompoundParameterValueCell/Tissue SourceReference
Fluprostenol Ki49.9 nM-
Ki35 ± 5 nMRecombinant FP Receptor[7]
EC502.4 nM-
EC50 (Ca²⁺ mobilization)17.5 nMCloned human ocular FP receptors
EC50 (Ca²⁺ mobilization)19.1 nMRat A7r5 cells
EC50 (Ca²⁺ mobilization)37.3 nMMouse 3T3 cells
EC50 (Phosphoinositide turnover)1.4 nMHuman ciliary muscle cells[7]
EC50 (Phosphoinositide turnover)3.6 nMHuman trabecular meshwork cells[7]
Fluprostenol isopropyl ester EC50 (Phosphoinositide turnover)40.2 nMHEK293 cells expressing human ocular FP receptor[8]
PGF2α Ki---
EC50 (Contraction)140 nMBovine iris sphincter[9]
Bimatoprost acid Ki83 nMRecombinant FP Receptor[7]
EC50 (Phosphoinositide turnover)2.8-3.8 nMVarious cell types[7]
Latanoprost acid Ki98 nMRecombinant FP Receptor[7]
EC50 (Phosphoinositide turnover)32-124 nMVarious cell types[7]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for FP Receptor

This protocol details a competitive binding assay to determine the inhibition constant (Ki) of this compound for the FP receptor using a radiolabeled ligand (e.g., [³H]-PGF2α).

Materials:

  • Membrane Preparation: Cells or tissues expressing the FP receptor (e.g., HEK293 cells stably expressing human FP receptor, bovine corpus luteum).

  • Radioligand: [³H]-PGF2α or another suitable radiolabeled FP receptor ligand.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled FP receptor agonist (e.g., 10 µM PGF2α).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Filtration apparatus (e.g., 96-well harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[10]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer (typically 20-100 µg of protein per well).

    • Prepare serial dilutions of the competitor compound, this compound, in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled PGF2α.

      • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

    • The final assay volume is typically 200-250 µL.[10]

  • Incubation:

    • Initiate the binding reaction by adding the radioligand to all wells. The concentration of the radioligand should be close to its Kd value.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[10]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail and allow the filters to soak.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep FP Receptor Membrane Preparation Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells Membrane_Prep->Assay_Setup Ligand_Prep Prepare Radioligand and This compound Dilutions Ligand_Prep->Assay_Setup Incubation Incubate at 30°C (60-90 min) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration (Wash with ice-cold buffer) Incubation->Filtration Counting Scintillation Counting (Measure CPM) Filtration->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Plot_Data Plot % Specific Binding vs. [this compound] Calculate_SB->Plot_Data Determine_IC50 Non-linear Regression (Determine IC50) Plot_Data->Determine_IC50 Calculate_Ki Cheng-Prusoff Equation (Calculate Ki) Determine_IC50->Calculate_Ki

Competitive Binding Assay Workflow.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the interaction of this compound with the FP receptor. Adherence to these detailed methodologies will facilitate the accurate determination of binding affinities and contribute to a deeper understanding of the pharmacology of this potent prostaglandin analog. The versatility of the FP receptor's signaling pathways underscores the importance of thorough in vitro characterization for the development of novel therapeutics targeting this receptor.

References

High-Throughput Screening Assays for 2,3-dinor Fluprostenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the identification and characterization of modulators of the prostaglandin (B15479496) F2α (FP) receptor, with a specific focus on 2,3-dinor fluprostenol (B1673476) and its analogs. 2,3-dinor fluprostenol is a derivative of fluprostenol, a potent FP receptor agonist. These assays are crucial for the discovery of novel therapeutic agents targeting the FP receptor, which is implicated in various physiological processes, including uterine muscle contraction, intraocular pressure regulation, and inflammation.

Introduction to this compound and the FP Receptor

Fluprostenol and its derivatives, such as this compound, are synthetic analogs of prostaglandin F2α (PGF2α). They exert their biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that triggers various cellular responses.

FP Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Agonist) FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response Triggers

Caption: FP Receptor Signaling Pathway.

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify and characterize modulators of the FP receptor. The choice of assay depends on the specific goals of the screening campaign, such as identifying agonists, antagonists, or allosteric modulators.

Cell-Based Calcium Mobilization Assay

This functional assay directly measures the primary downstream signaling event of FP receptor activation. It is a robust and widely used HTS method for Gq-coupled GPCRs.

Principle: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the increase in intracellular calcium leads to a change in the fluorescence intensity of the dye, which can be measured in real-time.

Calcium_Mobilization_Workflow A Seed FP Receptor-Expressing Cells in Microplate B Incubate Overnight A->B C Load Cells with Calcium-Sensitive Dye B->C D Incubate for Dye Loading C->D E Add Test Compounds (e.g., this compound) D->E F Measure Fluorescence Change (Real-time) E->F G Data Analysis (EC50/IC50 Determination) F->G

Caption: Calcium Mobilization Assay Workflow.

  • Cell Culture and Plating:

    • Culture HEK293 or CHO cells stably expressing the human FP receptor in appropriate growth medium.

    • On the day before the assay, dispense 20-30 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a black, clear-bottom 384-well microplate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5) according to the manufacturer's instructions. An anion transport inhibitor like probenecid (B1678239) may be included to improve dye retention.

    • Aspirate the growth medium from the cell plate and add 20-30 µL of the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of test compounds and control ligands (e.g., PGF2α as a positive control agonist) in an appropriate assay buffer.

    • Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

    • The instrument will add a defined volume (e.g., 10 µL) of the compound solution to each well while simultaneously monitoring the fluorescence signal (e.g., excitation at 485 nm, emission at 525 nm) in real-time.

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded for each well.

    • For agonist screening, the peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

    • For antagonist screening, cells are pre-incubated with test compounds before the addition of a known agonist, and the inhibition of the agonist-induced signal is measured to determine the IC50 value.

CompoundAssay TypeCell LineParameterValue
Travoprost acid ([+]-fluprostenol)Phosphoinositide TurnoverHuman Ciliary Muscle CellsEC501.4 nM[1]
Travoprost acid ([+]-fluprostenol)Phosphoinositide TurnoverHuman Trabecular Meshwork CellsEC503.6 nM[1]
Latanoprost acidPhosphoinositide TurnoverHuman Ciliary Muscle CellsEC5032 nM[1]
Bimatoprost acidPhosphoinositide TurnoverHuman Ciliary Muscle CellsEC503.8 nM[1]
Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the FP receptor. It is a direct measure of the compound's affinity for the receptor.

Principle: A fixed concentration of a radiolabeled ligand that specifically binds to the FP receptor (e.g., [3H]-PGF2α) is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and a decrease in bound radioactivity indicates that the test compound is competing for the same binding site.

  • Membrane Preparation:

    • Harvest cells expressing the FP receptor and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well filter plate, add the following components in this order:

      • Binding buffer

      • Unlabeled test compound at various concentrations (or buffer for total binding, and a high concentration of a known unlabeled ligand for non-specific binding).

      • Radiolabeled ligand (e.g., [3H]-PGF2α) at a concentration at or below its Kd.

      • Membrane preparation.

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation and Detection:

    • Separate the bound and free radioligand by vacuum filtration through the filter plate.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundReceptorRadioligandParameterValue
Travoprost acid ([+]-fluprostenol)Human FP Receptor[3H]-PGF2αKi3.5 nM[1]
Latanoprost acidHuman FP Receptor[3H]-PGF2αKi9.8 nM[1]
Bimatoprost acidHuman FP Receptor[3H]-PGF2αKi8.3 nM[1]
Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay that can be adapted for high-throughput screening of small molecules like prostaglandins.

Principle: A fluorescently labeled analog of the target analyte (the tracer) is used. In the absence of the unlabeled analyte, the tracer binds to a specific antibody, resulting in a large, slowly rotating complex that emits highly polarized light when excited with polarized light. When the unlabeled analyte (from the sample) is present, it competes with the tracer for binding to the antibody. This results in more free, rapidly rotating tracer, which emits depolarized light. The degree of fluorescence polarization is inversely proportional to the concentration of the unlabeled analyte in the sample.

  • Reagent Preparation:

    • Prepare a solution of a specific antibody against the prostaglandin of interest.

    • Prepare a solution of the fluorescently labeled prostaglandin tracer.

    • Prepare standards and samples containing the unlabeled analyte (e.g., this compound).

  • Assay Procedure:

    • In a microplate, add the antibody solution, the tracer solution, and the standard or sample.

    • Incubate the mixture for a short period to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a microplate reader equipped with polarizers.

  • Data Analysis:

    • A standard curve is generated by plotting the fluorescence polarization values against the known concentrations of the standards.

    • The concentration of the analyte in the samples is determined by interpolating their fluorescence polarization values on the standard curve.

HTS Assay Quality Control

For reliable HTS results, it is essential to validate the assay performance using statistical parameters. The Z'-factor is a commonly used metric to evaluate the quality of an HTS assay.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD is the standard deviation.

  • The positive control is a compound that elicits a maximal response (e.g., a saturating concentration of PGF2α).

  • The negative control is a vehicle control (e.g., DMSO).

Interpretation of Z'-Factor:

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is generally considered suitable for high-throughput screening.

Conclusion

The assays described in this document provide a robust framework for the high-throughput screening and characterization of compounds targeting the FP receptor, such as this compound. The cell-based calcium mobilization assay is well-suited for identifying functional agonists and antagonists, while the competitive radioligand binding assay provides a direct measure of compound affinity. FPIA offers a rapid and homogeneous alternative for quantitative analysis. By implementing these detailed protocols and adhering to stringent quality control measures, researchers can effectively advance the discovery of novel therapeutics targeting the prostaglandin F2α signaling pathway.

References

Application Notes and Protocols for 2,3-dinor Fluprostenol in Reproductive Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dinor Fluprostenol is a derivative of Fluprostenol, a potent synthetic analog of Prostaglandin (B15479496) F2α (PGF2α).[1] As an agonist of the Prostaglandin F (FP) receptor, it is anticipated to exhibit strong luteolytic activity, similar to its parent compound.[1] PGF2α and its analogs are widely utilized in reproductive biology to control the estrous cycle, induce parturition, and manage various reproductive functions in domestic animals.[2] While specific studies detailing the in-vivo application of this compound are limited, the following application notes and protocols are based on the well-documented use of Fluprostenol and provide a foundational framework for its investigation in reproductive biology studies.

Disclaimer: The following protocols are primarily based on studies conducted with Fluprostenol. Researchers should consider these as a starting point and may need to optimize dosages and timings for this compound in their specific experimental models.

Mechanism of Action: FP Receptor Signaling

Fluprostenol, and by extension this compound, exerts its biological effects by binding to and activating the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3] Activation of the FP receptor initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis) and contraction of the uterine smooth muscle.

The primary signaling pathway involves the coupling of the FP receptor to Gq protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to the physiological responses of luteolysis and myometrial contraction.[3]

Furthermore, PGF2α-FP receptor signaling can also transactivate the Epidermal Growth Factor Receptor (EGFR) and trigger the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular proliferation.[4]

Applications in Reproductive Biology

Based on the known functions of Fluprostenol and other PGF2α analogs, this compound is expected to be a valuable tool for the following applications:

  • Estrus Synchronization: By inducing luteolysis, it can be used to bring a group of female animals into estrus at a predetermined time, facilitating artificial insemination (AI) and embryo transfer programs.

  • Induction of Parturition: In some species, it can be used to induce labor.

  • Termination of Pregnancy: Its luteolytic effect can be utilized for the termination of unwanted pregnancies.

  • Treatment of Pyometra: By inducing uterine contractions, it can aid in the expulsion of uterine contents in cases of pyometra.

  • Management of Silent Estrus: It can be used to induce a fertile estrus in animals that do not show overt signs of heat.

Quantitative Data on Fluprostenol Efficacy

The following tables summarize the efficacy of Fluprostenol in reproductive management, providing an expected baseline for studies with this compound.

Table 1: Efficacy of Fluprostenol for Estrus Synchronization in Mares

ParameterResultReference
Dosage250 µg (intramuscular)
Mares showing estrus within 7 days~80%
Mares conceiving at induced estrus50-60%

Note: Data is derived from studies using Fluprostenol.

Table 2: Comparative Luteolytic Potency of PGF2α Analogs

CompoundRelative Potency (vs. PGF2α)
FluprostenolPotent
Cloprostenol (B1669231)Potent

Experimental Protocols

The following are detailed protocols for key experiments in reproductive biology using a PGF2α analog like Fluprostenol. These can be adapted for the use of this compound.

Protocol 1: Estrus Synchronization in Mares

Objective: To synchronize estrus in a group of cycling mares.

Materials:

  • This compound solution (concentration to be determined, based on the assumption of similar potency to Fluprostenol, a starting dose of 250 µg per mare is suggested).

  • Sterile syringes and needles.

  • Palpation gloves.

  • Ultrasound equipment for ovarian examination.

Procedure:

  • Selection of Mares: Select healthy, cycling mares with a palpable corpus luteum (CL) on the ovary. The presence of a mature CL is crucial for the luteolytic effect of the prostaglandin.

  • Administration: Administer a single intramuscular injection of this compound. A commonly used dose for Fluprostenol is 250 µg.

  • Estrus Detection: Begin checking for signs of estrus (e.g., teasing with a stallion, changes in external genitalia) 24 hours after the injection and continue daily.

  • Ovarian Monitoring: Perform transrectal ultrasonography daily or every other day to monitor follicular development and predict the time of ovulation.

  • Insemination: Inseminate the mares when a preovulatory follicle (typically >35 mm in diameter) is detected and signs of estrus are present.

Expected Outcome: Most mares should show signs of estrus within 2 to 5 days after the injection, with ovulation occurring 7 to 12 days post-injection.

Protocol 2: In Vitro Luteolytic Assay

Objective: To assess the direct luteolytic effect of this compound on luteal cells.

Materials:

  • Corpora lutea collected from animals in the mid-luteal phase of the estrous cycle.

  • Collagenase and DNase for tissue dissociation.

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • This compound at various concentrations.

  • Progesterone (B1679170) assay kit (e.g., ELISA).

  • Cell viability assay kit (e.g., MTT or trypan blue).

Procedure:

  • Luteal Cell Isolation: Aseptically collect corpora lutea and mince the tissue. Dissociate the tissue into single cells using collagenase and DNase digestion.

  • Cell Culture: Plate the isolated luteal cells in culture plates and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 24, 48 hours). Include a vehicle control group.

  • Progesterone Measurement: Collect the culture medium at the end of the treatment period and measure the concentration of progesterone using a suitable assay.

  • Cell Viability: Assess the viability of the luteal cells to ensure that the observed effects on progesterone production are not due to cytotoxicity.

Expected Outcome: A dose-dependent decrease in progesterone secretion by the luteal cells is expected, indicating a direct luteolytic effect of this compound.

Visualizations

Signaling Pathway of this compound via the FP Receptor

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_3_dinor_Fluprostenol This compound FP_Receptor FP Receptor 2_3_dinor_Fluprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Luteolysis Luteolysis Ca2->Luteolysis Myometrial_Contraction Myometrial Contraction Ca2->Myometrial_Contraction PKC->Luteolysis PKC->Myometrial_Contraction

Caption: FP Receptor signaling cascade initiated by this compound.

Experimental Workflow for Estrus Synchronization in Mares

Estrus_Sync_Workflow Start Start: Select Cycling Mares with Corpus Luteum Inject Administer this compound (e.g., 250 µg IM) Start->Inject Detect_Estrus Daily Estrus Detection (Teasing, Visual Signs) Inject->Detect_Estrus Monitor_Ovaries Ultrasound Monitoring of Follicular Growth Inject->Monitor_Ovaries Preovulatory_Follicle Preovulatory Follicle Detected (>35mm) & Estrus Signs Present? Detect_Estrus->Preovulatory_Follicle Monitor_Ovaries->Preovulatory_Follicle Preovulatory_Follicle->Monitor_Ovaries No Inseminate Artificial Insemination Preovulatory_Follicle->Inseminate Yes End End: Pregnancy Check Inseminate->End Luteolysis_Logic Compound This compound (PGF2α Analog) Receptor Binds to FP Receptor Compound->Receptor Signaling Initiates Intracellular Signaling Cascade (Gq -> PLC -> IP3/DAG) Receptor->Signaling Effect Physiological Effect: Corpus Luteum Regression (Luteolysis) Signaling->Effect Outcome Outcome: Estrus Induction Effect->Outcome

References

Troubleshooting & Optimization

Technical Support Center: 2,3-dinor Fluprostenol ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2,3-dinor Fluprostenol ELISA kit. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of Fluprostenol, which is a stable analog of prostaglandin (B15479496) F2α (PGF2α).[1] Fluprostenol is a potent FP receptor agonist.[2]

Q2: What is the principle of this ELISA?

A2: This assay is a competitive immunoassay. It is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[3]

Q3: What is the sensitivity of this assay?

A3: The sensitivity, defined as 80% B/B0, is approximately 16 pg/ml. The assay has a range of 7.8-1,000 pg/ml.[2][3]

Q4: What sample types are compatible with this kit?

A4: Urine and tissue culture supernatant samples can generally be diluted with the provided EIA buffer and assayed directly.[3][4] Other sample types like aqueous humor, plasma, and serum may contain interfering substances and might require purification. It is recommended to test for interference by assaying at least two different dilutions of the sample.[3][4]

Q5: How should I store the kit?

A5: The kit should be stored at -20°C and used before the expiration date.[3] Reconstituted reagents and diluted buffers should be stored at 4°C and are typically stable for about two months.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the this compound ELISA. Each issue is presented with potential causes and recommended solutions.

Problem 1: High Background

High background is characterized by high optical density (OD) readings in the non-specific binding (NSB) and zero standard (B0) wells.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from all wells.[5]
Contaminated Reagents or Buffers Prepare fresh wash and blocking buffers.[6] Ensure that the water used is of high purity (UltraPure) and free of organic contaminants.[4]
High Concentration of Detection Reagent Double-check the dilution calculations for the tracer (enzyme-labeled conjugate) and ensure it has been diluted properly.[5]
Cross-reactivity The detection antibody may be cross-reacting with other components. Ensure you are using highly specific antibodies.[5][6]
Extended Incubation Times Strictly adhere to the incubation times specified in the protocol.[5]
Improper Plate Sealing Use a fresh plate sealer for each incubation step to prevent cross-contamination between wells.[7]
Problem 2: Low Signal or Poor Sensitivity

This issue is indicated by low OD readings across the entire plate, including the standard curve.

Potential Cause Recommended Solution
Reagent Omission or Incorrect Order Carefully review the protocol and ensure all reagents were added in the correct sequence.[5]
Degraded Reagents Check the expiration dates of all kit components.[7] Allow all reagents to come to room temperature for at least 30-40 minutes before use.[5][8]
Incorrect Incubation Times or Temperatures Follow the recommended incubation times and temperatures as specified in the protocol.[5][7]
Inactive Enzyme or Substrate Verify the activity of the enzyme conjugate and substrate. Ensure the correct substrate is being used for the enzyme.[9]
Wells Dried Out Do not allow the wells to dry out at any point during the assay.[5][10]
Incorrect Wavelength Setting Confirm that the plate reader is set to the correct wavelength for the substrate used (typically 405-420 nm).[3]
Problem 3: High Coefficient of Variation (%CV)

High %CV is observed when there is significant variation between duplicate or triplicate wells.

Potential Cause Recommended Solution
Pipetting Errors Ensure proper pipetting technique. Use calibrated pipettes and change tips for each standard, sample, and reagent.[7][10] Avoid introducing air bubbles into the wells.[5][10]
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the plate.[5]
Uneven Temperature Across the Plate Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.[8]
Improper Washing Ensure consistent and thorough washing of all wells. An automated plate washer can help improve consistency.[5]
Edge Effects To minimize edge effects, ensure proper sealing of the plate during incubations and uniform temperature distribution.[10]
Problem 4: Poor Standard Curve

A poor standard curve can have a low R-squared value (ideally >0.99) or inconsistent OD readings.

Potential Cause Recommended Solution
Improper Standard Preparation Double-check the standard reconstitution and dilution calculations.[10] Ensure the standard is thoroughly mixed at each dilution step.
Degraded Standard Reconstitute a fresh vial of the standard. Do not store diluted standards for more than 24 hours.[3][4]
Pipetting Inaccuracy Use precise pipetting techniques when preparing the standard dilutions.[10]
Incorrect Plate Type Ensure you are using an ELISA plate, not a tissue culture plate.[7][11]
Incorrect Curve Fit Use the appropriate regression model (e.g., four-parameter logistic fit) to analyze the standard curve data.

Experimental Protocols

Generic this compound ELISA Protocol (Competitive)

This is a generalized protocol and should be adapted based on the specific instructions provided with your kit.

  • Reagent Preparation : Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Dilution : Prepare a serial dilution of the this compound standard.

  • Plate Setup : Add 100 µl of EIA Buffer to the Non-Specific Binding (NSB) wells. Add 50 µl of EIA Buffer to the maximum binding (B0) wells.

  • Sample/Standard Addition : Add 50 µl of each standard, sample, and control to the appropriate wells.

  • Tracer Addition : Add 50 µl of the enzyme-labeled this compound tracer to all wells except the Blank and Total Activity (TA) wells.

  • Antibody Addition : Add 50 µl of the specific antibody to all wells except the Blank, TA, and NSB wells.

  • Incubation : Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 18 hours at 4°C).[2]

  • Washing : Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

  • Substrate Addition : Add 200 µl of the substrate solution to each well.

  • Development : Incubate the plate in the dark for the recommended time (e.g., 90-120 minutes) to allow for color development.[2]

  • Reading : Read the absorbance of each well at the appropriate wavelength (e.g., 405-420 nm).[2]

  • Calculation : Calculate the %B/B0 and determine the concentrations of this compound in the samples from the standard curve.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare Reagents & Standards P2 Add Reagents to Plate P1->P2 R1 Incubate Plate P2->R1 R2 Wash Plate R1->R2 D1 Add Substrate R2->D1 D2 Incubate (Develop) D1->D2 D3 Read Plate D2->D3 A1 Calculate Results D3->A1

Caption: A simplified workflow of a competitive ELISA.

Troubleshooting_Tree cluster_high_bg High Background cluster_low_sig Low Signal cluster_high_cv High %CV Start Problem with ELISA Results HB_Check Check Washing Protocol Start->HB_Check LS_Check Check Reagent Addition Start->LS_Check HCV_Check Review Pipetting Technique Start->HCV_Check HB_Sol1 Increase Wash Steps/Soak Time HB_Check->HB_Sol1 Improper? HB_Check2 Check Reagent Concentration HB_Check->HB_Check2 OK HB_Sol2 Verify Dilutions HB_Check2->HB_Sol2 Incorrect? LS_Sol1 Confirm All Steps in Protocol LS_Check->LS_Sol1 Error? LS_Check2 Check Reagent Viability LS_Check->LS_Check2 OK LS_Sol2 Check Expiration Dates LS_Check2->LS_Sol2 Expired? HCV_Sol1 Use Calibrated Pipettes, Change Tips HCV_Check->HCV_Sol1 Inconsistent? HCV_Check2 Check for Bubbles HCV_Check->HCV_Check2 OK HCV_Sol2 Remove Bubbles Before Reading HCV_Check2->HCV_Sol2 Present?

Caption: A decision tree for troubleshooting common ELISA issues.

References

Technical Support Center: Overcoming Matrix Effects in 2,3-dinor Fluprostenol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2,3-dinor Fluprostenol.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1][2] This guide provides a systematic approach to identifying and mitigating these effects for this compound analysis.

Table 1: Troubleshooting Matrix Effects in this compound Analysis

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of results between samples Variable matrix effects between individual samples.- Utilize a stable isotope-labeled internal standard (SIL-IS): A deuterated analog of this compound is the gold standard for correcting variability.[3][4][5] - Improve sample cleanup: Implement a more rigorous Solid Phase Extraction (SPE) protocol to remove interfering matrix components.
Low signal intensity or poor sensitivity Ion suppression due to co-eluting phospholipids (B1166683) or other endogenous components.[2]- Optimize chromatographic separation: Modify the gradient, mobile phase composition, or switch to a different column chemistry to separate this compound from interfering compounds. - Enhance sample preparation: Employ a targeted SPE sorbent or a multi-step liquid-liquid extraction (LLE) to remove specific interferences.
Inconsistent calibration curve linearity Matrix effects impacting standards differently than samples.- Prepare calibration standards in a representative blank matrix: This helps to mimic the matrix effects observed in the unknown samples. - Evaluate different ionization sources: If available, compare Electrospray Ionization (ESI) with Atmospheric Pressure Chemical Ionization (APCI), as APCI can sometimes be less susceptible to matrix effects.
High background noise or interfering peaks Incomplete removal of matrix components.- Refine the SPE wash steps: Use a series of wash solutions with increasing organic solvent strength to remove a wider range of interferences. - Consider a different extraction technique: Supported Liquid Extraction (SLE) can be an alternative to LLE, offering a cleaner extraction.
Analyte peak shape is poor (e.g., tailing, fronting) Co-eluting compounds interfering with the chromatography.- Adjust mobile phase pH: This can alter the retention and peak shape of both the analyte and interfering compounds. - Use a guard column: This can help to trap strongly retained matrix components and protect the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting molecules from the biological matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. For a prostaglandin (B15479496) analog like this compound, common interfering compounds include phospholipids, salts, and other endogenous metabolites.

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely accepted method for compensating for matrix effects.[3][4][5] A deuterated analog of this compound will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.

Q3: Which sample preparation technique is better for minimizing matrix effects for this compound: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A3: While both techniques can be effective, Solid Phase Extraction (SPE) is generally considered superior for minimizing matrix effects in complex biological samples.[6][7] SPE offers greater selectivity in isolating the analyte from interfering components through the use of specific sorbent chemistries and optimized wash and elution steps. This often results in a cleaner final extract compared to LLE. However, a well-optimized LLE protocol can also provide good recovery and reduction of matrix effects.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is known as the matrix factor. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Q5: Can the choice of biological matrix (e.g., plasma vs. urine) influence the severity of matrix effects?

A5: Yes, the type of biological matrix can significantly impact the severity of matrix effects. Plasma, for instance, has a high protein and phospholipid content, which are major sources of ion suppression. Urine typically has a lower protein content but can contain high concentrations of salts and other metabolites that can also interfere with ionization. Therefore, sample preparation protocols should be optimized for the specific matrix being analyzed.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes typical recovery and matrix effect data for similar prostaglandin analogs, providing a benchmark for what can be achieved with optimized extraction methods.

Table 2: Representative Recovery and Matrix Effect Data for Prostaglandin Analogs in Biological Matrices

AnalyteMatrixExtraction MethodInternal StandardAverage Recovery (%)Matrix Effect (%)Reference
Latanoprost AcidRabbit Aqueous HumorProtein PrecipitationDeuterated Latanoprost Acid> 97%< 7%[8]
Bimatoprost (B1667075) AcidHuman Aqueous HumorLiquid-Liquid ExtractionDeuterated Bimatoprost AcidNot ReportedNot Reported (Validated Method)[6]
Travoprost AcidHuman PlasmaSolid Phase ExtractionDeuterated Travoprost AcidNot ReportedNot Reported (Validated Method)[9]
BimatoprostCosmetic SerumLiquid-Liquid ExtractionReserpine85-95%Not Reported (Matrix-matched calibration)[7]
LatanoprostCosmetic SerumLiquid-Liquid ExtractionReserpine88-97%Not Reported (Matrix-matched calibration)[7]
TravoprostCosmetic SerumLiquid-Liquid ExtractionReserpine86-96%Not Reported (Matrix-matched calibration)[7]

Experimental Protocols

Solid Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • SPE cartridges (e.g., Mixed-mode cation exchange or Reversed-phase C18)

  • Plasma sample containing this compound

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Water (HPLC-grade)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Spike the plasma sample with the SIL-IS solution.

    • Acidify the plasma sample by adding an equal volume of 2% aqueous formic acid.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly pass the sample through the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound and SIL-IS with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Urine sample containing this compound

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Formic acid

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples.

    • Spike the urine sample with the SIL-IS solution.

    • Acidify the urine sample to approximately pH 3-4 with formic acid.

  • Extraction:

    • Add 2 mL of a mixture of ethyl acetate and hexane (e.g., 90:10, v/v) to the pre-treated urine sample.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Solution Implementation Problem Inconsistent or Inaccurate Results CheckReproducibility Poor Reproducibility? Problem->CheckReproducibility CheckSensitivity Low Sensitivity? Problem->CheckSensitivity CheckLinearity Poor Linearity? Problem->CheckLinearity VariableME Variable Matrix Effects CheckReproducibility->VariableME Yes IonSuppression Ion Suppression CheckSensitivity->IonSuppression Yes StandardMismatch Standard/Sample Mismatch CheckLinearity->StandardMismatch Yes UseSIL_IS Implement SIL-IS VariableME->UseSIL_IS ImproveCleanup Improve Sample Cleanup (SPE/LLE) VariableME->ImproveCleanup IonSuppression->ImproveCleanup OptimizeLC Optimize Chromatography IonSuppression->OptimizeLC StandardMismatch->UseSIL_IS MatrixMatchedCal Use Matrix-Matched Calibrators StandardMismatch->MatrixMatchedCal Result Accurate & Reproducible Results UseSIL_IS->Result ImproveCleanup->Result OptimizeLC->Result MatrixMatchedCal->Result

Caption: Troubleshooting workflow for matrix effects.

Sample_Preparation_Workflow cluster_sample Sample Collection & Initial Prep cluster_extraction Extraction cluster_spe_steps SPE Steps cluster_lle_steps LLE Steps cluster_final Final Steps Start Biological Sample (Plasma/Urine) Spike Spike with SIL-IS Start->Spike Pretreat Pre-treatment (e.g., Acidification) Spike->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE Option 2 Condition Condition SPE->Condition AddSolvent Add Extraction Solvent LLE->AddSolvent Load Load Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Sample preparation workflow for analysis.

References

Technical Support Center: Optimizing 2,3-dinor Fluprostenol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of 2,3-dinor Fluprostenol during sample extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low recovery for this compound during sample extraction?

Low recovery of this compound, a prostaglandin (B15479496) analog, can stem from several factors throughout the extraction process. Analyte loss can occur at any stage, from sample collection and storage to the final analysis.[1] Key contributors to low recovery include:

  • Suboptimal Extraction Method: The choice of extraction technique, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), significantly impacts recovery. Multi-step procedures can decrease extraction efficiency due to sample loss during transfers and increased chemical background.[2]

  • Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates contain numerous components that can interfere with the extraction process.[3][4] These interferences can affect the binding of the analyte to the SPE sorbent or its partitioning during LLE.

  • Improper Sample Handling and Storage: Prostaglandins can be unstable. Storing brain powder at -80°C has been shown to reduce prostaglandin mass by 2- to 4-fold in four weeks.[5] For plasma samples, it is recommended to collect them in vacutainers containing anticoagulants like sodium citrate, heparin, or EDTA, and they can be supplemented with indomethacin (B1671933) to prevent ex vivo formation of eicosanoids.[6]

  • Inefficient Elution: In SPE, the choice of elution solvent, its volume, and concentration are critical for achieving high recovery.[4]

  • Non-specific Binding: Analytes can bind to the surfaces of collection tubes and plates, leading to significant signal loss. This is particularly problematic with plasticware.[7]

Q2: Which extraction method is generally recommended for this compound, LLE or SPE?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are used for prostaglandin analysis. Historically, an ethyl acetate (B1210297) LLE has been utilized for measuring 2,3-dinor 11β-Prostaglandin F2α in urine.[7] However, SPE often provides cleaner sample extracts and has been the focus of recent optimization efforts to minimize interferences and improve recovery.[7] SPE methods, particularly those using polymeric reversed-phase sorbents, can yield purer sample extracts compared to methods like protein precipitation.[3]

Q3: How can I optimize my Solid-Phase Extraction (SPE) protocol to improve recovery?

Optimizing an SPE protocol involves a systematic evaluation of several variables. Here are key steps to consider:

  • Sorbent Selection: The choice of SPE sorbent is crucial. For prostaglandins, octadecyl-bonded silica (B1680970) gel (C18) is a common stationary phase.[4] Polymeric reversed-phase sorbents are also effective.[3]

  • Sample Pre-treatment: Adjusting the sample's pH is critical. For prostaglandin extraction from biological matrices, acidifying the sample to approximately pH 3.5 with formic acid can significantly improve recoveries to ≥90%.[2][4]

  • Wash Steps: Incorporating multiple wash steps with varying solvent strengths can help remove interferences. For a 2,3-dinor prostaglandin analog, an optimized SPE method included a second wash with 30% methanol (B129727) and a third wash with 20% methanol + 1% acetic acid.[7]

  • Elution Buffer Optimization: The composition of the elution buffer directly impacts analyte recovery. A change to 1% acetic acid in 75% or 80% methanol has been shown to improve signal intensity and peak shape for a related compound.[7]

  • Collection Vessel: To prevent analyte loss due to non-specific binding, consider using glass-coated collection plates instead of standard plastic plates.[7]

Troubleshooting Guides

Issue: Low Recovery with Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound with your SPE method, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Incomplete Analyte Retention Ensure the sample is properly acidified to pH ~3.5 before loading onto the SPE cartridge.[2][4] Use a sorbent appropriate for prostaglandin extraction, such as C18 or a polymeric reversed-phase sorbent.[3][4]
Premature Elution During Wash Steps Evaluate the strength of your wash solvents. If the analyte is being lost during washing, reduce the percentage of organic solvent in the wash solution. An optimized protocol for a similar analyte used a 30% methanol wash.[7]
Inefficient Elution of Analyte Optimize the elution solvent. A combination of an organic solvent (e.g., methanol) and an acid (e.g., acetic acid) is often effective. Test different percentages of the organic solvent and acid. For example, 1% acetic acid in 75-80% methanol has proven effective.[7]
Analyte Adsorption to Labware Use silanized glass tubes for sample preparation to minimize binding.[2] When collecting the eluate, use glass-coated plates to prevent signal loss attributed to plastic collection plates.[7]
Matrix Interference Incorporate additional wash steps to remove interfering components from the biological matrix. A third wash step with 20% methanol + 1% acetic acid helped reduce peak interferences for a related compound.[7]
Issue: High Variability in Recovery

High variability between replicate extractions can be addressed by:

Potential Cause Troubleshooting Action
Inconsistent Sample pH Ensure precise and consistent pH adjustment of all samples before loading.
Variable SPE Cartridge Performance Use high-quality SPE cartridges from a reputable supplier. Variations in packing can lead to inconsistent flow rates and recoveries.
Operator-Dependent Variability Standardize all manual steps in the protocol, such as solvent addition volumes and flow rates during loading, washing, and elution. Micropipette SPE tips can be convenient but may introduce variability depending on operator performance.[3]
Incomplete Reconstitution After evaporation of the eluent, ensure the residue is completely redissolved in the reconstitution solvent by vortexing or sonication.[1]

Experimental Protocols

Optimized Solid-Phase Extraction (SPE) Protocol for a 2,3-dinor Prostaglandin Analog in Urine

This protocol is adapted from an optimized method for 2,3-dinor 11β-Prostaglandin F2α and serves as a strong starting point for this compound.[7]

Materials:

  • Urine sample (1 mL)

  • Internal standard (e.g., deuterium-labeled this compound)

  • 50% Acetic Acid

  • SPE Cartridge (e.g., Polymeric Reversed-Phase)

  • Wash Solution 1: Water

  • Wash Solution 2: 30% Methanol

  • Wash Solution 3: 20% Methanol + 1% Acetic Acid

  • Elution Buffer: 1% Acetic Acid in 80% Methanol

  • Glass-coated collection plate

  • Nitrogen evaporator

  • Reconstitution Solvent (e.g., 40% Methanol)

Procedure:

  • Sample Preparation: To 1 mL of urine, add the internal standard and 50 µL of 50% acetic acid.

  • SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass water through the cartridge.

    • Wash 2: Pass 30% methanol through the cartridge.

    • Wash 3: Pass 20% methanol + 1% acetic acid through the cartridge.

  • Elution: Elute the analyte into a glass-coated collection plate using 1% acetic acid in 80% methanol.

  • Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume (e.g., 135 µL) of 40% methanol for LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound extraction.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with Acetic Acid Add_IS->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge Condition->Load Wash1 Wash 1: Water Load->Wash1 Wash2 Wash 2: 30% Methanol Wash1->Wash2 Wash3 Wash 3: 20% MeOH + 1% HAc Wash2->Wash3 Elute Elute: 1% HAc in 80% MeOH Wash3->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in 40% Methanol Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Optimized Solid-Phase Extraction (SPE) workflow for 2,3-dinor prostaglandin analogs.

Troubleshooting_Logic Start Low Analyte Recovery Observed Check_pH Is Sample pH Correctly Adjusted (~3.5)? Start->Check_pH Check_Wash Is Analyte Eluting During Wash Steps? Check_pH->Check_Wash Yes Adjust_pH Action: Ensure Consistent Acidification Check_pH->Adjust_pH No Check_Elution Is Elution Solvent Strong Enough? Check_Wash->Check_Elution No Modify_Wash Action: Reduce Organic Content in Wash Buffer Check_Wash->Modify_Wash Yes Check_Binding Are You Using Glass-Coated Plates? Check_Elution->Check_Binding Yes Optimize_Elution Action: Increase Organic Content or Add Modifier (e.g., Acetic Acid) Check_Elution->Optimize_Elution No Switch_Plates Action: Switch to Glass or Glass-Coated Collection Plates Check_Binding->Switch_Plates No Improved Recovery Improved Check_Binding->Improved Yes Adjust_pH->Improved Modify_Wash->Improved Optimize_Elution->Improved Switch_Plates->Improved

Caption: Troubleshooting decision tree for low recovery in SPE.

References

Technical Support Center: Analysis of 2,3-dinor Fluprostenol in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dinor fluprostenol (B1673476) in frozen urine samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of 2,3-dinor fluprostenol in urine samples?

For long-term stability, urine samples should be stored frozen. While specific long-term stability data for this compound is not extensively published, data from analogous prostaglandin (B15479496) metabolites, such as tetranor-PGEM, suggest that storage at ultra-low temperatures is optimal.[1] It is recommended to store samples at -70°C or -80°C for storage durations exceeding 30 days.[1] For shorter periods, up to 30 days, storage at -20°C is generally acceptable.[2]

Q2: How long can I store urine samples at different temperatures before analyzing for this compound?

Based on clinical laboratory guidelines and data from similar prostaglandin metabolites, the following storage durations are recommended:

  • Room Temperature (~20-25°C): Up to 8 hours.[2]

  • Refrigerated (2-8°C): Up to 14 days.[2]

  • Frozen (-20°C): Up to 30 days.[2]

  • Ultra-low Temperature (-70°C/-80°C): For periods longer than 30 days, storage at -70°C or -80°C is recommended to ensure long-term stability, as demonstrated for other prostaglandin metabolites.[1]

Q3: How many freeze-thaw cycles can my urine samples undergo before this compound concentration is affected?

While direct studies on this compound are limited, research on other prostaglandin metabolites, like tetranor-PGEM, indicates stability for at least three freeze-thaw cycles.[1] However, some metabolites, such as 8-iso-PGF2α, can show increased concentrations after multiple freeze-thaw cycles, particularly in the absence of antioxidants.[3][4] To minimize potential degradation, it is best practice to aliquot urine samples into smaller volumes before the initial freezing to avoid repeated thawing and freezing of the entire sample.

Q4: Are there any preservatives I should add to the urine samples?

Generally, preservatives are not required for the analysis of this compound if the samples are handled and stored correctly (i.e., promptly refrigerated or frozen).[1] Some preservatives may interfere with certain analytical methods, especially immunoassays. If a preservative is deemed necessary for other analytes in the same sample, its compatibility with the this compound assay must be verified.

Q5: What are common interfering substances that can affect the analysis of this compound?

Patients taking aspirin (B1665792) or other nonsteroidal anti-inflammatory drugs (NSAIDs) may have decreased concentrations of prostaglandin F2 alpha and its metabolites.[2] It is often recommended that patients discontinue these medications for a period (e.g., 72 hours to 2 weeks) before urine collection, if clinically feasible.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or undetectable levels of this compound in samples expected to be positive. Sample degradation due to improper storage.Review sample handling and storage history. Ensure samples were promptly frozen and maintained at the recommended temperature.
Patient use of NSAIDs.Verify patient medication history. If possible, repeat collection after a washout period for NSAIDs.[2]
Analytical method issues.Verify the performance of the analytical method (e.g., LC-MS/MS) with appropriate standards and controls.
High variability in results between aliquots of the same sample. Incomplete thawing and mixing of the sample before aliquoting.Ensure the entire sample is thawed completely and vortexed gently before taking an aliquot for analysis.
Multiple freeze-thaw cycles.Minimize the number of freeze-thaw cycles by preparing single-use aliquots upon initial processing.[1]
Unexpectedly high levels of this compound. Contamination of the sample.Review collection and handling procedures to identify potential sources of contamination.
Co-eluting interference in the analytical method.Review the chromatography to check for interfering peaks. Adjust the chromatographic method or sample preparation if necessary.

Data on Prostaglandin Metabolite Stability in Urine

The following table summarizes stability data for related prostaglandin metabolites in urine, which can serve as a guide for handling samples for this compound analysis.

Metabolite Storage Temperature Duration Stability Finding Reference
Tetranor-PGEMRoom Temperature (~20-25°C)24 hoursUnstable (Recovery <80%)[1]
Tetranor-PGEM4°C (Refrigerated)Up to 24 hoursStable[1]
Tetranor-PGEM-20°C5 monthsReduced Stability (50% reduction observed)[1]
Tetranor-PGEM-70°C / -80°COver 3 yearsStable[1]
11-dehydro-TxB2-40°CUp to 10 yearsStable[3][4]
8-iso-PGF2α-40°CUp to 10 yearsStable[3][4]

Experimental Protocols

A typical workflow for the analysis of this compound in urine involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Thawing: Thaw frozen urine samples completely at room temperature or in a 4°C water bath.

  • Centrifugation: Centrifuge the thawed samples to pellet any precipitate.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to an aliquot of the supernatant.

  • Acidification: Acidify the urine sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water and then with a low-percentage organic solvent (e.g., 10% methanol) to remove interferences.

  • Elution: Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both this compound and the internal standard to ensure specificity and accurate quantification.

Visualizations

experimental_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Analysis start Frozen Urine Sample thaw Thaw & Centrifuge start->thaw aliquot Aliquot & Add Internal Standard thaw->aliquot acidify Acidify Sample aliquot->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute & Dry spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Unexpected Result? check_storage Review Sample Storage & Handling start->check_storage check_meds Check Patient Medication History (NSAIDs) start->check_meds check_method Verify Analytical Method Performance start->check_method re_analyze Re-analyze Sample with Controls check_storage->re_analyze re_collect Recollect Sample (if possible) check_meds->re_collect optimize_method Optimize Analytical Method check_method->optimize_method

Caption: Troubleshooting logic for unexpected analytical results.

References

minimizing cross-reactivity in 2,3-dinor Fluprostenol immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dinor Fluprostenol immunoassays. Our goal is to help you minimize cross-reactivity and ensure accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of cross-reactivity in a this compound immunoassay?

Cross-reactivity in immunoassays for this compound primarily stems from the presence of structurally similar molecules that can also bind to the assay's antibody.[1][2] Prostaglandin assays are susceptible to interference from other eicosanoids and metabolites.[2] The most common cross-reactants include:

  • Fluprostenol: As this compound is a metabolite of Fluprostenol, the parent compound is a significant potential cross-reactant.[1][3]

  • Other Prostaglandin F2α analogs and their metabolites: Molecules with a similar core structure to PGF2α can exhibit cross-reactivity.[4]

  • Endogenous prostaglandins (B1171923): Depending on the specificity of the primary antibody, other naturally occurring prostaglandins in the sample may interfere with the assay.

Q2: My sample results show high variability between dilutions. What could be the cause?

High variability between sample dilutions often indicates the presence of interfering substances in the sample matrix.[1][5] This "matrix effect" can alter the antibody-antigen binding kinetics and lead to inaccurate quantification. Common sources of interference include lipids, proteins, and other organic molecules in biological samples like plasma, serum, or urine. To address this, sample purification is highly recommended.

Q3: How can I determine if sample purification is necessary for my experiment?

To determine if sample purification is required, you can perform a parallelism test. Prepare at least two different dilutions of a representative sample to fall within the assay's standard curve (e.g., between 20-80% of the maximum binding). If the calculated concentrations of this compound for the different dilutions vary by more than 20%, it is advisable to purify your samples to remove interfering substances.[1][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound immunoassay.

Issue 1: High Background Signal

A high background signal can mask the specific signal from your target analyte, leading to reduced assay sensitivity and inaccurate results.

Possible Cause Recommended Solution
Insufficient Washing Ensure all wells are thoroughly washed according to the kit protocol. Increase the number of wash cycles if necessary.
Contaminated Wash Buffer Prepare fresh wash buffer for each assay. Ensure the water used is of high purity (e.g., ultrapure water).
Cross-Contamination Use fresh pipette tips for each standard, sample, and reagent. Avoid splashing between wells.
Non-Specific Binding Consider adding a blocking agent, such as bovine serum albumin (BSA), to the assay buffer to reduce non-specific binding to the plate.
Issue 2: Low or No Signal

A weak or absent signal can be due to several factors, from reagent issues to procedural errors.

Possible Cause Recommended Solution
Degraded Reagents Ensure all kit components are stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles.
Incorrect Reagent Preparation Double-check the dilution calculations and preparation steps for all reagents, including the tracer and antibody solutions.
Procedural Errors Verify that all incubation times and temperatures are as specified in the protocol. Ensure that reagents were added in the correct order.
Low Analyte Concentration The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay if available.
Issue 3: Poor Precision (High Coefficient of Variation - CV)

Poor precision, indicated by a high CV between replicate wells, can compromise the reliability of your results.

Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Ensure consistent pipetting technique, especially for small volumes.
Incomplete Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Plate Sealing Issues Ensure the plate is properly sealed during incubations to prevent evaporation, which can concentrate the reagents in the outer wells (an "edge effect").
Temperature Gradients Allow all reagents and the plate to come to room temperature before starting the assay. Incubate the plate in a stable temperature environment.

Data Presentation: Cross-Reactivity of a Fluprostenol Immunoassay

The following table summarizes the cross-reactivity of a commercially available (+)-Fluprostenol ELISA kit, which also detects this compound. This data can help predict potential interferences in your assay. Note that an immunoassay specifically for this compound may have a different cross-reactivity profile.

Compound Cross-Reactivity (%)
(+)-Fluprostenol100
This compound 100
Fluprostenol lactone diol100
9-keto Fluprostenol83.0
15(S)-Fluprostenol isopropyl ester27.0
11-keto Fluprostenol15.2
(+)-Fluprostenol isopropyl ester10.0
9-keto Fluprostenol isopropyl ester8.50
15-keto Fluprostenol free acid0.90
15-keto Fluprostenol isopropyl ester0.02
Latanoprost<0.01
Prostaglandin F2α<0.01
Thromboxane B2<0.01
Data sourced from a commercially available (+)-Fluprostenol ELISA kit.[1][2][5]

Experimental Protocols

Protocol: Sample Purification using C18 Solid-Phase Extraction (SPE)

This protocol is a general guideline for purifying prostaglandins from biological fluids to reduce matrix interference.

Materials:

Procedure:

  • Sample Acidification: Acidify the sample to a pH of approximately 3.5 with 2N HCl. This is typically around 50 µL of HCl per 1 mL of sample. Incubate on ice for 15 minutes. Centrifuge to remove any precipitate.[6][7][8]

  • Cartridge Activation: Activate the C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of ultrapure water. Do not allow the cartridge to dry out.[6][7]

  • Sample Loading: Apply the acidified sample to the cartridge. A slow and steady flow rate of about 0.5 mL/minute is recommended.[6][7]

  • Washing: Wash the cartridge sequentially with:

    • 10 mL of ultrapure water

    • 10 mL of 15% ethanol

    • 10 mL of hexane

  • Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas. It is crucial to remove all organic solvent as it can interfere with the immunoassay.[5]

  • Reconstitution: Reconstitute the dried sample in an appropriate volume of the immunoassay buffer provided with your kit. Vortex thoroughly to ensure the sample is fully dissolved. The sample is now ready for use in the immunoassay.

Visualizations

immunoassay_workflow Immunoassay Workflow for this compound cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis sample Biological Sample (e.g., Plasma, Urine) purification Sample Purification (SPE) sample->purification purified_sample Purified Sample purification->purified_sample add_sample Add Sample/Standard to Coated Plate purified_sample->add_sample add_antibody Add this compound Antibody add_sample->add_antibody add_tracer Add Enzyme-Conjugated Tracer add_antibody->add_tracer incubation Incubate (Competitive Binding) add_tracer->incubation wash Wash to Remove Unbound Reagents incubation->wash add_substrate Add Substrate wash->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate std_curve Generate Standard Curve read_plate->std_curve calculate Calculate Sample Concentration std_curve->calculate

Caption: A typical workflow for a competitive immunoassay to quantify this compound.

troubleshooting_logic Troubleshooting Cross-Reactivity Issues start Inaccurate Results or High Variability check_parallelism Perform Parallelism Test (Dilution Series) start->check_parallelism parallelism_ok Dilutions Agree (<20% Variance)? check_parallelism->parallelism_ok implement_spe Implement Sample Purification (SPE) parallelism_ok->implement_spe No reassay Re-assay Purified Samples parallelism_ok->reassay Yes implement_spe->reassay results_ok Results Accurate and Consistent? reassay->results_ok consult_lit Consult Literature for Other Cross-Reactants results_ok->consult_lit No end_ok Proceed with Assay results_ok->end_ok Yes consider_alt Consider Alternative Method (e.g., LC-MS/MS) consult_lit->consider_alt end_issue Further Method Development Needed consider_alt->end_issue

Caption: A decision tree for troubleshooting suspected cross-reactivity in immunoassays.

References

Technical Support Center: Optimizing Mobile Phase for 2,3-dinor Fluprostenol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the chromatographic analysis of 2,3-dinor Fluprostenol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during HPLC analysis of this prostaglandin (B15479496) metabolite.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for this compound analysis?

A good starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of acetonitrile (B52724) and water with a small amount of acid modifier. Based on methods for the parent compound, Fluprostenol, an isocratic elution with a mobile phase of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% trifluoroacetic acid (TFA) is a reasonable starting condition.[1] The acidic modifier helps to suppress the ionization of the carboxylic acid group on the analyte, leading to better peak shape and retention.

Q2: What type of HPLC column is recommended for this compound analysis?

A reversed-phase C18 column is the most common and recommended choice for the analysis of prostaglandins (B1171923) and their metabolites, including this compound.[1] These columns provide good retention and separation for moderately nonpolar compounds like prostaglandins. High-resolution C18 columns with smaller particle sizes (e.g., 3.5 µm or 5 µm) can further enhance separation efficiency.

Q3: What is the optimal detection wavelength for this compound?

For UV detection, a wavelength of around 210 nm is commonly used for the analysis of Fluprostenol and related compounds.[1] This wavelength generally provides good sensitivity for the prostaglandin structure.

Q4: Why is an acidic modifier like TFA or formic acid added to the mobile phase?

Acidic modifiers are crucial for the analysis of acidic compounds like this compound in reversed-phase chromatography.[2][3] These modifiers lower the pH of the mobile phase, which suppresses the ionization of the carboxyl group of the analyte.[2] The non-ionized form of the molecule is less polar and interacts more strongly with the C18 stationary phase, resulting in improved retention and more symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the silica (B1680970) support.[2][3]

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound in a question-and-answer format.

Peak Shape Problems

Q: My peak for this compound is tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue when analyzing acidic compounds. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Inappropriate Mobile Phase pH. If the pH of the mobile phase is not low enough, the carboxylic acid group of this compound can be partially ionized, leading to interactions with active sites on the column packing material.[2][3]

    • Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte. Adding 0.1% TFA or formic acid to the mobile phase is usually sufficient to achieve this.[1][2] You can also try increasing the concentration of the acidic modifier slightly.

  • Cause 2: Column Contamination or Degradation. The column may have accumulated contaminants from previous injections, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol (B129727), to remove contaminants. If the problem persists, the column may need to be replaced.[4]

  • Cause 3: Silanol (B1196071) Interactions. Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[5]

    • Solution: Use a high-purity, end-capped C18 column, which has fewer free silanol groups. Operating at a low pH will also help to suppress silanol ionization.[3][5]

Q: I am observing peak fronting. What could be the reason?

A: Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause 1: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread at the column inlet.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Retention Time and Resolution Issues

Q: The retention time of my analyte is shifting between injections. What should I check?

A: Retention time instability can be caused by several factors related to the mobile phase and the HPLC system.

  • Cause 1: Inconsistent Mobile Phase Composition. Improperly mixed mobile phase or evaporation of the more volatile solvent (acetonitrile) can lead to changes in retention time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the mobile phase is thoroughly mixed and degassed.

  • Cause 2: Fluctuations in Column Temperature. Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

  • Cause 3: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis.

Q: I am not getting good resolution between this compound and other components in my sample. How can I improve this?

A: Improving resolution often requires adjusting the mobile phase composition or other chromatographic parameters.

  • Solution 1: Adjust Mobile Phase Strength. If the peaks are eluting too quickly, decrease the percentage of acetonitrile in the mobile phase. This will increase retention times and potentially improve separation. If the peaks are too retained, a slight increase in the acetonitrile percentage may be beneficial.

  • Solution 2: Change the Organic Modifier. Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and improve resolution.

  • Solution 3: Implement a Gradient Elution. If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can provide better overall separation than an isocratic method.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column Reversed-Phase C18, 100 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Mode Isocratic
Composition 80% B, 20% A
Flow Rate 1.0 mL/min
Column Temperature Ambient or 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Troubleshooting Summary for Common Chromatographic Issues

IssuePotential CauseRecommended Action
Peak Tailing Mobile phase pH too highLower mobile phase pH with 0.1% TFA or formic acid.
Column contaminationFlush column with a strong solvent.
Silanol interactionsUse a high-purity, end-capped column.
Peak Fronting Column overloadReduce sample concentration or injection volume.
Incompatible injection solventDissolve sample in the mobile phase.
Shifting Retention Times Inconsistent mobile phasePrepare fresh mobile phase daily and ensure proper mixing.
Temperature fluctuationsUse a column oven.
Insufficient column equilibrationIncrease equilibration time.
Poor Resolution Inappropriate mobile phase strengthAdjust the acetonitrile/water ratio.
Complex sample matrixConsider using a gradient elution.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L glass bottle.

    • Carefully add 1 mL of trifluoroacetic acid (TFA).

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 15-20 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L glass bottle.

    • Carefully add 1 mL of TFA.

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 15-20 minutes.

  • Isocratic Mobile Phase (Example: 80% B, 20% A):

    • In a clean 1 L glass bottle, combine 800 mL of Mobile Phase B and 200 mL of Mobile Phase A.

    • Mix thoroughly and degas before use.

Protocol 2: Sample Preparation (from a biological matrix)

This is a general protocol for solid-phase extraction (SPE) which may require optimization for your specific sample type.

  • Sample Pre-treatment:

    • Acidify the sample (e.g., plasma, urine) to a pH of approximately 3.0 with a suitable acid (e.g., formic acid). This protonates the analyte for better retention on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2-3 mL of methanol through it.

    • Equilibrate the cartridge by passing 2-3 mL of acidified water (pH 3.0) through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2-3 mL of acidified water to remove polar impurities.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_sample Prepare Sample (SPE) inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect Detect Analyte (UV 210 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify

Caption: A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_peak_tailing start Peak Tailing Observed check_ph Is mobile phase pH < 4? start->check_ph adjust_ph Action: Lower pH (e.g., 0.1% TFA) check_ph->adjust_ph No check_column Is the column old or frequently used? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved flush_column Action: Flush column with strong solvent check_column->flush_column Yes check_overload Is the peak shape concentration-dependent? check_column->check_overload No flush_column->check_overload replace_column Action: Replace column with a new, high-purity C18 replace_column->resolved check_overload->replace_column No reduce_load Action: Reduce injection volume or sample concentration check_overload->reduce_load Yes reduce_load->resolved

Caption: A troubleshooting decision tree for addressing peak tailing issues.

References

dealing with ion suppression in 2,3-dinor Fluprostenol mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2,3-dinor Fluprostenol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in the analysis of this compound?

A1: Ion suppression is a matrix effect encountered in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analysis.[1] Prostaglandin (B15479496) metabolites like this compound are often analyzed at low concentrations in complex biological matrices (e.g., plasma, urine), making them particularly vulnerable to the negative impacts of ion suppression.[1]

Q2: How can I determine if my this compound assay is affected by ion suppression?

A2: A widely used method to diagnose ion suppression is the post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the liquid chromatograph's eluent stream after the analytical column but before the mass spectrometer's ion source. A blank matrix sample (e.g., plasma or urine from a subject not exposed to the drug) is then injected onto the column. A dip or decrease in the constant signal of the infused standard indicates the retention time at which components from the matrix are causing ion suppression.[1][2]

Q3: What are the most common sources of ion suppression when analyzing biological samples for this compound?

A3: The primary sources of ion suppression in biological matrices are endogenous components that are typically present at high concentrations. For plasma samples, phospholipids (B1166683) and proteins are the main culprits.[1] In urine, high concentrations of salts and urea (B33335) can significantly interfere with the ionization of the target analyte.[1]

Q4: Which sample preparation technique is most effective for minimizing ion suppression for this compound?

A4: The choice of sample preparation is critical. While protein precipitation (PPT) is simple and quick, it is generally the least effective at removing interfering matrix components and often results in the most significant ion suppression. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at cleaning the sample and reducing matrix effects.[1] SPE, in particular, can be highly selective and yield the cleanest extracts, leading to minimal ion suppression.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Low or No Signal for this compound in Spiked Matrix Samples

This is a common problem that can be caused by either poor recovery during sample preparation or significant ion suppression.

Troubleshooting Workflow:

start Low/No Signal Observed check_recovery Step 1: Assess Recovery Prepare a sample in a clean solvent and another in the matrix. Process both through the sample preparation workflow. Compare the peak areas. start->check_recovery recovery_ok Recovery > 80%? check_recovery->recovery_ok ion_suppression_suspected High Probability of Ion Suppression recovery_ok->ion_suppression_suspected Yes low_recovery Low Recovery is the Issue recovery_ok->low_recovery No improve_sample_prep Step 2: Improve Sample Preparation Switch from PPT to LLE or SPE. Optimize SPE wash and elution steps. ion_suppression_suspected->improve_sample_prep optimize_chromatography Step 3: Optimize Chromatography Use a column with different selectivity. Modify the gradient to separate the analyte from the suppression zone. improve_sample_prep->optimize_chromatography end Signal Improved optimize_chromatography->end optimize_extraction Optimize Sample Preparation Protocol Adjust pH for LLE. Select a more appropriate SPE sorbent. low_recovery->optimize_extraction optimize_extraction->end

Caption: A decision tree for troubleshooting low signal intensity.

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results, even with acceptable signal intensity, can also be a manifestation of variable ion suppression between samples.

Mitigation Strategies:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable matrix effects is to use a SIL-IS, such as this compound-d4. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate normalization of the signal.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[3]

  • Optimize Chromatographic Separation: Improving the separation between this compound and the regions of ion suppression is a key strategy. Using a UPLC system can provide sharper peaks and better resolution, reducing the potential for co-elution with interfering compounds.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Prostaglandin Analysis

Sample Preparation TechniqueExpected Matrix Effect (% Signal Remaining)Relative RecoveryKey Advantages & Disadvantages
Protein Precipitation (PPT) 30 - 70% (High Suppression)Moderate to HighSimple, fast, and inexpensive, but provides the least sample cleanup, leading to significant ion suppression.[1]
Liquid-Liquid Extraction (LLE) 60 - 90% (Moderate Suppression)Moderate to HighGood for removing salts and highly polar interferences, but can be labor-intensive and may not be suitable for all prostaglandin metabolites.[1]
Solid-Phase Extraction (SPE) 85 - 105% (Low Suppression/Enhancement)HighOffers the most effective removal of matrix interferences, resulting in the cleanest extracts and minimal ion suppression.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode or polymeric reversed-phase sorbent is often suitable for prostaglandins (B1171923).

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: Acidify 0.5 mL of plasma with 50 µL of 2% formic acid. This helps in the retention of the acidic prostaglandin metabolite on the sorbent.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with 1 mL of hexane (B92381) may be used to remove non-polar interferences like lipids.

  • Elution: Elute the this compound with 1 mL of methanol or a mixture of methanol and a weak acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Suggested Initial LC-MS/MS Parameters for 2,3-dinor Prostaglandin Metabolites

These are starting parameters and will require optimization on your specific instrument. Prostaglandins are typically analyzed in negative ion mode.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Precursor Ion ([M-H]⁻): The exact mass of this compound should be calculated and used. For a related compound, 2,3-dinor-11β-prostaglandin F2α, the precursor ion is m/z 325.2.

    • Product Ions: These need to be determined by infusing a standard of this compound and performing a product ion scan. For other dinor prostaglandins, characteristic losses of water and parts of the alkyl chains are common. For example, for 2,3-dinor-8-iso-PGF2α, transitions of m/z 325.2 -> 113.1 and 325.2 -> 157.1 have been used.

    • Gas Temperatures and Flow Rates: These should be optimized to achieve the best signal intensity and stability.

Visualizations

cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_plasma Plasma Sample ppt_add_solvent Add Acetonitrile (3:1) ppt_plasma->ppt_add_solvent ppt_vortex Vortex & Centrifuge ppt_add_solvent->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_inject Inject (High Matrix) ppt_supernatant->ppt_inject lle_plasma Plasma Sample lle_add_solvent Add MTBE & Vortex lle_plasma->lle_add_solvent lle_centrifuge Centrifuge lle_add_solvent->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_evap Evaporate & Reconstitute lle_organic->lle_evap lle_inject Inject (Medium Matrix) lle_evap->lle_inject spe_plasma Plasma Sample spe_condition Condition Cartridge spe_plasma->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_inject Inject (Low Matrix) spe_evap->spe_inject

Caption: Comparison of sample preparation workflows and their impact on matrix load.

References

Technical Support Center: Method Validation for 2,3-dinor Fluprostenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method validation for the quantification of 2,3-dinor Fluprostenol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The gold standard for quantifying this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity, sensitivity, and the ability to differentiate the analyte from structurally similar compounds and matrix components.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for this analysis?

A2: A SIL-IS, such as a deuterated form of this compound, is essential for accurate quantification. It mimics the analyte's behavior during sample preparation and ionization in the mass spectrometer. This compensates for variability in extraction recovery and matrix effects, which are common challenges in bioanalysis.

Q3: What are the key parameters to evaluate during method validation?

A3: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include Selectivity, Specificity, Linearity, Accuracy, Precision, Recovery, Limit of Detection (LOD), Limit of Quantification (LOQ), and Stability (freeze-thaw, bench-top, long-term, and stock solution).[1][2][3]

Q4: What are typical acceptance criteria for accuracy and precision?

A4: For accuracy, the mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. For precision, the coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where a CV of up to 20% is acceptable.[1][4]

Experimental Workflows & Decision Trees

Here is a general workflow for the validation of a bioanalytical method for this compound quantification.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_reporting Reporting Phase prep_method Develop Draft LC-MS/MS Method prep_reagents Prepare Stock Solutions, Calibration Standards (CS) & Quality Controls (QCs) prep_method->prep_reagents val_selectivity Selectivity & Specificity prep_reagents->val_selectivity val_linearity Linearity & Range val_selectivity->val_linearity val_accuracy Accuracy & Precision (Intra- & Inter-day) val_linearity->val_accuracy val_loq LLOQ Determination val_accuracy->val_loq val_stability Stability Assessment (Freeze-Thaw, Bench-top, etc.) val_loq->val_stability val_matrix Matrix Effect Evaluation val_stability->val_matrix rep_compile Compile All Data val_matrix->rep_compile rep_report Generate Validation Report rep_compile->rep_report rep_sop Finalize Standard Operating Procedure (SOP) rep_report->rep_sop

Caption: High-level workflow for bioanalytical method validation.

Below is a troubleshooting decision tree for common issues encountered during the analysis.

G cluster_peak Peak Shape & Retention cluster_signal Signal Intensity cluster_accuracy Accuracy & Precision start Problem Encountered peak_issue Poor Peak Shape? (Tailing, Fronting, Splitting) start->peak_issue peak_sol1 Check Column Integrity Replace if necessary peak_issue->peak_sol1 Yes peak_sol2 Optimize Mobile Phase (pH, organic content) peak_issue->peak_sol2 Yes peak_sol3 Adjust Injection Solvent peak_issue->peak_sol3 Yes signal_issue Low or Inconsistent Signal? peak_issue->signal_issue No signal_sol1 Investigate Matrix Effects (Ion Suppression) signal_issue->signal_sol1 Yes signal_sol2 Optimize MS Source Parameters (Voltages, Gas Flows) signal_issue->signal_sol2 Yes signal_sol3 Check for Contamination in LC System or MS signal_issue->signal_sol3 Yes acc_issue Failing Accuracy/ Precision Criteria? signal_issue->acc_issue No acc_sol1 Verify Pipetting & Dilutions acc_issue->acc_sol1 Yes acc_sol2 Assess Internal Standard Performance acc_issue->acc_sol2 Yes acc_sol3 Re-evaluate Calibration Curve (Weighting, Range) acc_issue->acc_sol3 Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

Troubleshooting Guide

Issue 1: High Background Noise or Interfering Peaks

  • Possible Cause: Quantification of this compound in urine can be challenging due to co-eluting interferences from the biological matrix.[5][6] This can compromise the accuracy of the measurement.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a robust solid-phase extraction (SPE) protocol. Anion exchange SPE plates have been shown to be effective.[6]

    • Enhance Chromatographic Separation: Use a high-resolution UHPLC column (e.g., C18) and optimize the mobile phase gradient to resolve the analyte from matrix components.[6]

    • Advanced MS Techniques: Consider using technologies like Field Asymmetric Ion Mobility Spectrometry (FAIMS) to reduce matrix interferences and improve the signal-to-noise ratio.[5][6]

Issue 2: Low or Variable Analyte Recovery

  • Possible Cause: The analyte may be lost during sample extraction steps, or there may be inconsistent performance of the extraction procedure.

  • Troubleshooting Steps:

    • Evaluate Extraction Method: Systematically assess each step of your SPE or liquid-liquid extraction (LLE) protocol. Ensure correct pH, solvent composition, and elution volumes.

    • Use a Reliable Internal Standard: Add the SIL-IS at the very beginning of the sample preparation process to normalize for recovery losses.

    • Check for Analyte Stability: Ensure the analyte is not degrading during the extraction process. This can be checked by performing a bench-top stability assessment.[7][8]

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: This can be caused by issues with the analytical column, improper mobile phase composition, or incompatibility between the injection solvent and the mobile phase.

  • Troubleshooting Steps:

    • Column Health: Check for column degradation or contamination. If necessary, flush the column or replace it.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's chemical properties to maintain a consistent ionization state.

    • Injection Solvent: The solvent used to reconstitute the final extract should be as similar as possible to the initial mobile phase conditions to prevent peak distortion.

Issue 4: Inconsistent Results (Failing Precision Criteria)

  • Possible Cause: Variability can be introduced by inconsistent sample handling, pipetting errors, or fluctuations in instrument performance.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and follow a detailed SOP.

    • Internal Standard Response: Monitor the peak area of the internal standard across the analytical run. A high CV in the IS response may indicate inconsistent injection volumes or significant matrix effects.

    • Instrument Performance: Check the LC and MS systems for any performance issues, such as pressure fluctuations or unstable spray in the ion source.

Quantitative Data Summary

The following tables summarize typical acceptance criteria and representative performance data for a validated LC-MS/MS method for a 2,3-dinor prostaglandin (B15479496) metabolite, based on regulatory guidelines and published literature.

Table 1: Method Validation Parameters & Acceptance Criteria

ParameterSpecificationAcceptance Criteria
Accuracy Mean of 5 replicates per QC levelWithin ±15% of nominal (±20% at LLOQ)
Precision (CV) 5 replicates per QC level≤15% (≤20% at LLOQ)
Linearity (r²) Minimum of 6 non-zero calibrators≥0.99
Selectivity Blank matrix from ≥6 sourcesNo significant interference at analyte RT
Stability Low and High QCsMean concentration within ±15% of nominal

Table 2: Representative Validation Results

ParameterLLOQLow QCMid QCHigh QC
Nominal Conc. (pg/mL) 30909009000
Intra-day Precision (%CV) <12%<10%<8%<8%
Inter-day Precision (%CV) <12%<11%<9%<9%
Accuracy (% Bias) <5%<3%<2%<2%

Note: Data in Table 2 is representative and adapted from a study on a closely related compound, 2,3-dinor-8-iso-PGF2α.[9]

Detailed Experimental Protocols

Protocol 1: Assessment of Linearity
  • Objective: To demonstrate the relationship between instrument response and known concentrations of this compound.

  • Procedure:

    • Prepare a series of at least six non-zero calibration standards by spiking known amounts of a this compound stock solution into a blank biological matrix (e.g., urine).

    • The concentration range should bracket the expected concentrations of the study samples, including the LLOQ and ULOQ (Upper Limit of Quantification).

    • Process and analyze each calibration standard according to the established LC-MS/MS method.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the LLOQ).

Protocol 2: Evaluation of Matrix Effects
  • Objective: To assess whether co-eluting matrix components suppress or enhance the ionization of the analyte.

  • Procedure:

    • Prepare three sets of samples at low and high QC concentrations:

      • Set A: Analyte spiked in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix is extracted first, and then the analyte is spiked into the final extract.

      • Set C (for Recovery): Analyte is spiked into the blank matrix before extraction.

    • Analyze all samples and record the peak areas.

    • Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A).

  • Acceptance Criteria: The CV of the matrix factor across at least six different lots of the biological matrix should be ≤15%. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Protocol 3: Freeze-Thaw and Bench-Top Stability Assessment
  • Objective: To determine the stability of this compound in the matrix under typical handling and storage conditions.

  • Procedure:

    • Freeze-Thaw Stability:

      • Use low and high QC samples (in replicates of at least 3).

      • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

      • Thaw the samples completely at room temperature.

      • Repeat this freeze-thaw cycle at least three times.

      • Analyze the samples and compare the concentrations to freshly prepared calibration standards.

    • Bench-Top Stability:

      • Use low and high QC samples.

      • Thaw the samples and keep them at room temperature for a period that equals or exceeds the expected handling time during sample processing (e.g., 4, 8, or 24 hours).

      • Analyze the samples against freshly prepared standards.

  • Acceptance Criteria: The mean concentration of the stability-tested QCs should be within ±15% of their nominal values.[1][4][7]

References

Technical Support Center: Quality Control for 2,3-dinor Fluprostenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,3-dinor Fluprostenol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My chromatogram for this compound shows significant peak tailing and broadening. What are the possible causes and solutions?

  • Answer: Poor peak shape can be caused by several factors. A systematic approach to troubleshooting is recommended.[1][2]

    • Column Contamination: The analytical column can accumulate contaminants from the sample matrix, leading to peak distortion.[2]

      • Solution: Flush the column with a strong solvent mixture (e.g., a high percentage of organic solvent). If the problem persists, consider replacing the guard column or the analytical column.[2]

    • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[2]

      • Solution: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

      • Solution: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing agent to the mobile phase, if compatible with MS detection, can sometimes help.

    • Extra-Column Volume: Excessive tubing length or dead volume in connections can lead to peak broadening.

      • Solution: Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly connected to minimize dead volume.[2]

Issue 2: Low Analyte Recovery and Poor Sensitivity

  • Question: I am experiencing low recovery of this compound and poor sensitivity in my LC-MS/MS analysis. How can I improve this?

  • Answer: Low recovery and sensitivity are common challenges in prostaglandin (B15479496) analysis due to their low endogenous concentrations and potential for loss during sample preparation.[3]

    • Optimize Sample Extraction:

      • Solid-Phase Extraction (SPE): This is a highly effective method for concentrating prostaglandins (B1171923) and removing interfering matrix components.[3] Ensure the SPE cartridge type (e.g., polymeric weak anion exchange) and the pH of the loading and elution solvents are optimized for this compound.

      • Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical for efficient extraction. A mixture of a nonpolar and a more polar solvent, such as hexane (B92381) and ethyl acetate (B1210297), can be effective.[4]

    • Enhance Mass Spectrometry Sensitivity:

      • Ionization Mode: Prostaglandins, including this compound, contain a carboxylic acid group and are best analyzed in negative ion mode electrospray ionization (ESI).[3]

      • MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and ion source settings for the specific precursor and product ions.

Issue 3: High Variability Between Replicate Samples

  • Question: My results for this compound show high variability between replicate injections of the same sample. What could be the cause?

  • Answer: High variability can stem from inconsistent sample handling, matrix effects, or instrument instability.

    • Use of an Internal Standard: The most critical factor in controlling variability is the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of this compound. The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss during extraction and for variations in instrument response.[3][5][6]

    • Assess Matrix Effects: Biological matrices can contain components that suppress or enhance the ionization of the analyte, leading to inconsistent results.

      • Solution: Prepare calibration standards in a matrix that is as similar as possible to the study samples (matrix-matched calibrators). A post-column infusion experiment can also help to identify regions of the chromatogram where ion suppression or enhancement is occurring.

    • Ensure Sample Stability: Prostaglandins can be unstable and prone to degradation.

      • Solution: Process samples quickly and on ice. Store samples at -80°C if not analyzed immediately and avoid repeated freeze-thaw cycles.[3][4] The addition of an antioxidant like butylated hydroxytoluene (BHT) during extraction can help prevent oxidation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control (QC) samples I should include in my analytical run for this compound?

A1: A typical analytical run should include the following QC samples:

  • Blank Sample: A sample of the biological matrix without the analyte or internal standard. This is used to assess for interferences.

  • Zero Sample (Blank + IS): A matrix sample with the internal standard but without the analyte. This helps to ensure that the internal standard does not have any interfering peaks.

  • Calibration Standards: A series of at least six to eight standards of known concentrations of this compound prepared in the same biological matrix as the samples. This is used to generate the calibration curve for quantification.

  • Quality Control (QC) Samples: At a minimum, three levels of QC samples (low, medium, and high concentrations) prepared in the same matrix. These are used to assess the accuracy and precision of the analytical run.[7]

Q2: What are the acceptance criteria for an analytical run?

A2: Based on regulatory guidelines for bioanalytical method validation, the following are typical acceptance criteria:[7][8][9]

  • Calibration Curve: The correlation coefficient (r²) should be greater than 0.99. At least 75% of the calibration standards should be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

  • Quality Control Samples: At least two-thirds of the QC samples should be within ±15% of their nominal concentrations, with at least 50% at each concentration level meeting this criterion.[7]

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: The gold standard is a stable isotope-labeled (e.g., deuterated) version of this compound.[5] This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any variations. If a deuterated analog of this compound is not available, a deuterated version of a closely related prostaglandin metabolite can be used, but its performance must be carefully validated.

Q4: What are the common sources of contamination in prostaglandin analysis?

A4: Contamination can be a significant issue in trace-level analysis. Common sources include:

  • Reagents and Solvents: Use high-purity, LC-MS grade solvents and reagents.

  • Glassware and Plasticware: Thoroughly clean all labware. Be aware that prostaglandins can adsorb to certain plastics.

  • Carryover: Previous samples with high concentrations of the analyte can contaminate subsequent injections.

    • Solution: Implement a rigorous wash procedure for the autosampler and injection port between samples. Injecting blank samples after high-concentration samples can help to assess and mitigate carryover.

Data Presentation

Table 1: Representative Bioanalytical Method Validation Parameters for Prostaglandin Analysis

Validation ParameterTypical Acceptance CriteriaReference(s)
Linearity (r²) ≥ 0.99[10]
Accuracy Within ±15% of nominal value (±20% at LLOQ)[7][11]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[7][11]
Recovery Consistent, precise, and reproducible.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.[4]
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[7]

Note: The data presented is compiled from various studies on prostaglandin analysis and should be used as a general guideline. Specific acceptance criteria should be defined and justified for each individual assay.[5]

Experimental Protocols

Representative Protocol for the Analysis of this compound in Urine by LC-MS/MS

This protocol is a representative example based on methods for similar prostaglandin metabolites and should be optimized and validated for your specific application.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Thaw frozen urine samples on ice.

    • Centrifuge the samples to remove any particulates.

    • To 1 mL of urine, add the deuterated internal standard (e.g., this compound-d4) to a final concentration of 1 ng/mL.

    • Acidify the sample to approximately pH 3 with formic acid.

    • Condition a polymeric weak anion exchange SPE cartridge with methanol (B129727) followed by acidified water (pH 3).

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with acidified water to remove salts and other polar interferences.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove less polar interferences.

    • Elute the this compound and internal standard with a suitable organic solvent, such as ethyl acetate or a mixture containing a small amount of base (e.g., 2% formic acid in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase (e.g., 100 µL of 80% Mobile Phase A: 20% Mobile Phase B).

  • LC-MS/MS Analysis

    • LC System: A UHPLC system is recommended for optimal resolution.[3]

    • Column: A high-resolution C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient:

      • 0-1 min: 20% B

      • 1-8 min: 20% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 20% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Transitions:

      • This compound: The specific precursor and product ions will need to be determined by infusing a standard. For a related compound like 2,3-dinor-11β-prostaglandin F2α, the transition might be in the range of m/z 353 -> 193.

      • Internal Standard (e.g., -d4): The precursor ion will be 4 mass units higher than the analyte, with a corresponding shift in the product ion if the deuterium (B1214612) atoms are not lost during fragmentation.

  • Data Analysis

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from the matrix-matched standards.

Mandatory Visualization

TroubleshootingWorkflow start Start: Analytical Issue Encountered issue Identify the Primary Issue start->issue peak_shape Poor Peak Shape (Tailing, Broadening, Splitting) issue->peak_shape Peak Shape sensitivity Low Sensitivity / Recovery issue->sensitivity Sensitivity variability High Variability issue->variability Variability check_column Check Column - Flush with strong solvent - Replace guard/column peak_shape->check_column optimize_spe Optimize SPE - Correct sorbent and pH sensitivity->optimize_spe use_is Implement Internal Standard - Deuterated analog variability->use_is check_solvent Check Injection Solvent - Match with mobile phase check_column->check_solvent If no improvement check_interactions Check for Secondary Interactions - Adjust mobile phase pH check_solvent->check_interactions If no improvement solution Solution Implemented check_interactions->solution optimize_ms Optimize MS Parameters - Infuse standard optimize_spe->optimize_ms If no improvement optimize_ms->solution assess_matrix Assess Matrix Effects - Matrix-matched calibrants use_is->assess_matrix If no improvement check_stability Check Sample Stability - Minimize degradation assess_matrix->check_stability If no improvement check_stability->solution

Caption: Troubleshooting workflow for this compound analysis.

ExperimentalWorkflow start Start: Urine Sample add_is Add Deuterated Internal Standard start->add_is acidify Acidify Sample (pH 3) add_is->acidify spe Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute acidify->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis - C18 Column - ESI Negative Mode reconstitute->lcms_analysis data_processing Data Processing - Peak Integration - Calibration Curve lcms_analysis->data_processing end Final Result data_processing->end

Caption: Experimental workflow for this compound sample preparation and analysis.

References

impact of sample collection methods on 2,3-dinor Fluprostenol stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on best practices for sample collection and handling to ensure the stability and accurate measurement of 2,3-dinor Fluprostenol, a key metabolite of Fluprostenol. Given that this compound is a prostaglandin (B15479496) F2α (PGF2α) analog, this guide also incorporates best practices for the handling of endogenous PGF2α metabolites.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or undetectable levels of this compound Analyte Degradation: Prostaglandins (B1171923) are susceptible to degradation due to improper sample handling, such as delayed processing or incorrect storage temperatures.- Process samples (centrifuge, separate plasma/serum) as soon as possible after collection.- Immediately freeze samples at -20°C or lower if analysis is not performed promptly. For long-term storage, -70°C or -80°C is recommended.
Patient Medication: Use of nonsteroidal anti-inflammatory drugs (NSAIDs) or aspirin (B1665792) can decrease in vivo concentrations of prostaglandins.[1][2]- If medically feasible, patients should discontinue aspirin for two weeks and NSAIDs for 72 hours prior to sample collection.[1][2]
Improper Sample Type: The matrix can affect analyte stability and detection.- For urinary analysis, a 24-hour urine collection is often preferred over a random collection to account for diurnal variations, though random collections are acceptable.[1][2] No preservative is generally required for urine.[2]
High variability between replicate samples Inconsistent Sample Processing: Variations in time between collection and processing, or different storage conditions for aliquots.- Standardize the sample handling workflow for all samples in a study. See the Experimental Workflow diagram below.- Ensure all aliquots for a single sample are treated identically.
Preanalytical Errors: Issues such as hemolysis or clotting can interfere with analytical results.[3]- Use appropriate phlebotomy techniques to minimize hemolysis.- If using plasma, ensure proper mixing with anticoagulant immediately after collection to prevent clotting.
Poor correlation between different dilutions of the same sample Matrix Interference: Components in the biological sample (e.g., lipids, proteins) can interfere with assay performance (e.g., ELISA).- A sample purification step, such as solid-phase extraction (SPE), may be necessary.[4][5] If two different dilutions of a sample do not show a concentration difference of 20% or less, purification is advised.[4][5]
Presence of Organic Solvents: Solvents introduced during extraction can interfere with immunoassays.- Ensure all organic solvents are thoroughly evaporated from the sample before proceeding with an immunoassay.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample type for this compound analysis?

A1: Both urine and plasma can be used for the analysis of prostaglandin metabolites. For urinary analysis of the related compound 2,3-dinor-11β-prostaglandin F2α, a 24-hour collection is preferred to normalize for excretion variations, but random urine specimens are also acceptable.[1][2] For plasma, the choice of anticoagulant is critical.

Q2: Which anticoagulant should I use for blood collection?

A2: While specific studies on this compound are limited, for prostaglandins in general, EDTA is a commonly recommended anticoagulant. It helps to chelate divalent cations that can be cofactors for enzymes involved in prostaglandin metabolism. Heparinized plasma is also used, but some studies on other analytes have shown slight increases in free concentrations with heparin upon storage.[6] It is crucial to avoid any anticoagulant that may interfere with the chosen analytical method.

Q3: What are the optimal storage conditions for my samples?

A3: For short-term storage, refrigerate urine samples at 2-8°C for up to 14 days.[1][2] For plasma, it is recommended to process and freeze the sample as quickly as possible. For long-term stability, both urine and plasma should be stored at -20°C for up to 30 days or, ideally, at -70°C or -80°C for longer periods.[1][2] The stability of a this compound standard solution is stated to be ≥ 2 years at -20°C.[7]

Q4: How quickly do I need to process my blood samples after collection?

A4: Prostaglandins are rapidly metabolized.[8] Therefore, it is critical to process blood samples as soon as possible. Centrifuge the blood to separate plasma within 30 minutes of collection. The centrifugation should be performed at a low temperature (e.g., 4°C) to minimize enzymatic activity.

Q5: Can freeze-thaw cycles affect the stability of this compound?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of many analytes. It is best practice to aliquot samples into single-use volumes before long-term storage to prevent the need for repeated thawing of the entire sample.

Experimental Protocols & Workflows

Protocol 1: Blood Sample Collection and Processing for Plasma
  • Patient Preparation: If applicable and medically permissible, advise patients to discontinue NSAIDs and aspirin before the sample collection as per the guidelines in the troubleshooting table.[1][2]

  • Blood Collection:

    • Collect whole blood into a tube containing an appropriate anticoagulant (e.g., EDTA).

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.

    • Place the tube on ice immediately to slow down metabolic processes.

  • Centrifugation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.

  • Plasma Separation:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

    • Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.

  • Storage:

    • If the assay is to be performed immediately, store the plasma at 4°C.

    • For short-term storage (up to 24-48 hours), freeze at -20°C.

    • For long-term storage, aliquot the plasma into single-use cryovials and store at -80°C.

Protocol 2: Urine Sample Collection
  • Patient Preparation: As with blood collection, medication discontinuation should be considered.[1][2]

  • Collection (24-Hour):

    • Provide the patient with a clean, preservative-free urine collection container.

    • Instruct the patient to discard the first morning void on day 1.

    • Collect all subsequent urine for the next 24 hours, including the first morning void on day 2.

    • The collection container should be kept refrigerated during the entire collection period.

  • Processing:

    • Measure and record the total volume of the 24-hour collection.

    • Mix the entire volume thoroughly.

    • Transfer an aliquot (e.g., 5 mL) to a labeled tube for analysis.

  • Storage:

    • Store the urine aliquot at 2-8°C for up to 14 days or at -20°C for up to 30 days.[1][2] For longer-term storage, -80°C is recommended.

Visualized Workflows and Pathways

ExperimentalWorkflow Figure 1: Recommended Sample Processing Workflow cluster_collection Sample Collection cluster_processing Immediate Processing (within 30 mins for blood) cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood (EDTA tube) Mix_Blood Invert to Mix Collect_Blood->Mix_Blood Collect_Urine Collect Urine (24-hour) Measure_Urine Measure & Mix Urine Collect_Urine->Measure_Urine Ice_Blood Place on Ice Mix_Blood->Ice_Blood Centrifuge Centrifuge at 4°C Ice_Blood->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Short_Term Short-Term Refrigerated (2-8°C) Separate_Plasma->Short_Term If analyzed soon Long_Term Long-Term Frozen (≤ -20°C) Separate_Plasma->Long_Term For storage Aliquot_Urine Aliquot Urine Measure_Urine->Aliquot_Urine Aliquot_Urine->Short_Term Up to 14 days Aliquot_Urine->Long_Term Up to 30 days at -20°C Analysis Analysis (e.g., LC-MS/MS, ELISA) Short_Term->Analysis Long_Term->Analysis

Caption: Recommended Sample Processing Workflow

LogicalRelationship Figure 2: Factors Influencing Analyte Stability Stability Accurate Measurement of This compound Collection Proper Collection (Correct tube, min. hemolysis) Collection->Stability Interference Matrix Interference Collection->Interference minimizes Handling Rapid Handling (On ice, quick processing) Handling->Stability Degradation Analyte Degradation Handling->Degradation prevents Storage Correct Storage (Temp., duration, no freeze-thaw) Storage->Stability Storage->Degradation prevents Medication Patient Factors (NSAID/Aspirin avoidance) Medication->Stability Degradation->Stability negatively impacts Interference->Stability negatively impacts

Caption: Factors Influencing Analyte Stability

References

Technical Support Center: Reducing Variability in 2,3-dinor Fluprostenol Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in 2,3-dinor Fluprostenol (B1673476) cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-dinor Fluprostenol and how does it work in a cell-based assay?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] In cell-based assays, it binds to the FP receptor, initiating a signaling cascade. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[4][5] This increase in intracellular calcium is a common readout in cell-based assays for FP receptor activation.[5][6]

Q2: What are the common readouts for a this compound cell-based assay?

A2: The most common readouts for a this compound cell-based assay are the measurement of second messengers generated upon FP receptor activation. These include:

  • Intracellular Calcium ([Ca2+]i) Mobilization: This is a primary and robust readout for Gq-coupled GPCRs like the FP receptor.[4][7] It is typically measured using fluorescent calcium indicators such as Fura-2 AM or Fluo-4 AM.[5][8]

  • Inositol Phosphate (IP) Accumulation: Assays measuring the accumulation of inositol phosphates, particularly IP1, provide a direct measure of PLC activation.

  • Cyclic AMP (cAMP) Levels: While the primary pathway for the FP receptor is Gq, some GPCRs can couple to multiple G-proteins.[9] Therefore, measuring changes in cAMP levels can be used to investigate potential Gs or Gi coupling.[10][11]

Q3: What are the critical factors that can introduce variability into my assay?

A3: Several factors can contribute to variability in cell-based assays. Key considerations include:

  • Cell Health and Viability: Only healthy and viable cells should be used. Continuous passaging for extended periods should be avoided to prevent genetic and phenotypic drift.[12]

  • Cell Seeding Density: Optimizing cell number is crucial to ensure a measurable signal without overcrowding.[12][13][14]

  • Culture Media and Supplements: Consistent source and lot numbers of media and supplements should be used.[12]

  • Incubation Conditions: Temperature and CO2 levels in the incubator must be strictly regulated.[12]

  • Pipetting Errors: Gentle and accurate pipetting is essential, especially when handling delicate cells.[12]

  • Reagent Quality and Preparation: Ensure all reagents, including this compound, are of high quality and prepared fresh.

  • Plate Reader Settings: Correct instrument settings, including filters and gain, are critical for accurate measurements.[12]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability or "Edge Effects"

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. To minimize settling, work with smaller volumes of cell suspension at a time. Consider using a multichannel pipette for more consistent seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[15]
Temperature and Evaporation Gradients Avoid stacking plates in the incubator.[12] Use plates with lids and consider using a plate sealer for long incubation periods. Ensure the incubator has good air circulation. Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.
Pipetting Technique Use reverse pipetting for viscous solutions. Ensure pipette tips are properly sealed. Pipette liquids against the side of the well to avoid splashing and bubble formation.
Inconsistent Incubation Times Standardize all incubation times precisely. Use a timer and process plates in a consistent order.
Issue 2: Low Signal-to-Noise Ratio or No Response to this compound

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Low FP Receptor Expression Confirm that the chosen cell line endogenously expresses the FP receptor at sufficient levels. Consider using a cell line that has been engineered to overexpress the human FP receptor.
Suboptimal Cell Density Perform a cell titration experiment to determine the optimal cell seeding density that provides the best assay window.[12][13][16]
Degraded this compound Prepare fresh dilutions of this compound from a new stock solution. Store stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C.[17]
Incorrect Assay Buffer Composition Ensure the assay buffer is compatible with the assay readout. For calcium mobilization assays, the buffer should contain calcium.
Cell Health Issues Check cell viability using a method like Trypan Blue exclusion. Do not use cells that have been passaged too many times.[12]
Inappropriate Readout for the Pathway Confirm that the primary signaling pathway for the FP receptor in your cell line is being measured. While Gq activation and calcium release are typical, other pathways might be involved.[9]
Issue 3: Inconsistent EC50 Values

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Variability in Cell Passage Number Use cells within a defined and narrow passage number range for all experiments.[12]
Serum Effects Components in serum can interfere with the assay.[18] Consider reducing the serum concentration or using a serum-free medium during the assay.
Inaccurate Compound Dilutions Prepare serial dilutions carefully and use calibrated pipettes. Prepare fresh dilutions for each experiment.
Drift in Instrument Performance Regularly calibrate and maintain the plate reader. Run control plates with known agonists to monitor instrument performance.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is adapted for a 96-well plate format and a fluorescence plate reader.

Materials:

  • Cells expressing the FP receptor

  • Culture medium (e.g., DMEM with 10% FBS)

  • HEPES-buffered saline (HBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (for aiding dye loading)

  • This compound

  • Positive control (e.g., ATP or a known FP receptor agonist)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom 96-well plates at a pre-optimized density (e.g., 3.0 x 10^4 cells/well) and culture overnight.[8]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. A typical solution might contain the fluorescent dye and Pluronic F-127 in HBS.

    • Remove the culture medium from the wells and wash once with HBS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[4][7]

  • Washing: Gently wash the cells 2-3 times with HBS to remove extracellular dye. Leave a final volume of 100 µL of HBS in each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and controls in HBS at a concentration 2-5 times the final desired concentration.

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation ~485 nm, emission ~520 nm for Fluo-4 AM).

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the compound dilutions into the wells and continue to measure the fluorescence signal over time (e.g., for 1-3 minutes) to capture the calcium transient.[8]

Protocol 2: cAMP Accumulation Assay

This protocol describes a competitive immunoassay format, such as HTRF or AlphaScreen.

Materials:

  • Cells expressing the FP receptor

  • Culture medium

  • Stimulation buffer

  • Forskolin (B1673556) (for Gi-coupled receptor assays)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen)

  • White, opaque 384-well plates

Procedure:

  • Cell Seeding: Seed cells into white, opaque 384-well plates at an optimized density and allow them to attach.

  • Compound Stimulation:

    • Remove the culture medium.

    • Add the test compounds (this compound) diluted in stimulation buffer.

    • For detecting Gi coupling, co-stimulate with a fixed concentration of forskolin to induce a measurable level of cAMP.[10][19]

    • Incubate for the recommended time at the appropriate temperature (e.g., 30 minutes at room temperature).

  • Cell Lysis and Detection:

    • Add the lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and labeled cAMP) as per the kit manufacturer's protocol.[20]

    • Incubate for the recommended time (e.g., 60 minutes at room temperature) to allow for the competitive binding reaction to reach equilibrium.

  • Measurement: Read the plate on a compatible plate reader (e.g., HTRF or AlphaLISA reader). The signal will be inversely proportional to the amount of cAMP produced by the cells.[19][21]

Quantitative Data Summary

Table 1: Example of Cell Density Optimization for a Calcium Mobilization Assay

Cell Density (cells/well)Basal Fluorescence (RFU)Peak Fluorescence (RFU) after AgonistSignal-to-Background Ratio
5,000150030002.0
10,000250075003.0
20,000 4000 16000 4.0
40,0007000210003.0
80,00012000240002.0

This table illustrates that an optimal cell density exists to maximize the assay window. Both too few and too many cells can lead to a suboptimal signal-to-background ratio.[12][14]

Table 2: Troubleshooting Guide with Quantitative Indicators

IssuePotential Quantitative IndicatorPossible CauseSuggested Action
High VariabilityCoefficient of Variation (%CV) > 15% for replicate wellsInconsistent cell seeding or pipettingReview and optimize cell seeding and pipetting techniques.
Low SignalSignal-to-Background (S/B) ratio < 2Low receptor expression or inactive compoundVerify receptor expression; use a fresh, validated batch of this compound.
Inconsistent EC50> 0.5 log shift in EC50 between experimentsVariation in cell passage number or serum effectsUse cells within a consistent passage range; optimize serum concentration in the assay.

Visualizations

G cluster_0 This compound Signaling Pathway Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Cellular_Response Cellular Response Ca_Release->Cellular_Response Leads to

Caption: Signaling pathway of this compound via the FP receptor.

G cluster_1 Calcium Mobilization Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load with calcium-sensitive dye Incubate_Overnight->Load_Dye Wash_Cells Wash to remove excess dye Load_Dye->Wash_Cells Add_Compound Add this compound Wash_Cells->Add_Compound Measure_Fluorescence Measure fluorescence change Add_Compound->Measure_Fluorescence Analyze_Data Analyze data (EC50, Z') Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a calcium mobilization assay.

G cluster_2 Troubleshooting Logic: Low Signal Start Low Signal-to-Noise? Check_Cells Are cells healthy and at optimal density? Start->Check_Cells Yes Check_Receptor Does the cell line express the FP receptor? Check_Cells->Check_Receptor Yes Solution_Cells Optimize cell density and use healthy cells Check_Cells->Solution_Cells No Check_Compound Is the this compound active? Check_Receptor->Check_Compound Yes Solution_Receptor Use a different cell line or overexpress the receptor Check_Receptor->Solution_Receptor No Check_Reader Are plate reader settings correct? Check_Compound->Check_Reader Yes Solution_Compound Use a fresh stock of the compound Check_Compound->Solution_Compound No Solution_Reader Optimize reader settings (gain, filters) Check_Reader->Solution_Reader No Problem_Unresolved Problem Unresolved Check_Reader->Problem_Unresolved Yes

Caption: A logical approach to troubleshooting low assay signals.

References

Technical Support Center: Analysis of 2,3-dinor Fluprostenol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an internal standard and the LC-MS/MS analysis of 2,3-dinor Fluprostenol (B1673476).

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the quantitative analysis of 2,3-dinor Fluprostenol by LC-MS/MS?

A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, the recommended internal standard is Fluprostenol-d4 .[1] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and analysis.

Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog?

A2: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in LC-MS/MS bioanalysis. They share the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte. This allows for more accurate correction of matrix effects and other sources of variability, leading to higher precision and accuracy in quantitative results. Structural analogs may have different physicochemical properties, leading to variations in their behavior compared to the analyte.

Q3: Where can I source Fluprostenol-d4?

A3: Fluprostenol-d4 is commercially available from suppliers of analytical standards and research chemicals. A product with ≥99% deuterated forms (d1-d4) is available and intended for use as an internal standard for the quantification of fluprostenol and its metabolites by GC- or LC-MS.[1]

Q4: What are the key signaling pathways involving Fluprostenol and its metabolites?

A4: Fluprostenol and its metabolite, this compound, are agonists of the Prostaglandin (B15479496) F (FP) receptor.[2][3] The FP receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of the FP receptor initiates a signaling cascade involving Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This pathway is crucial in various physiological processes.[4]

Troubleshooting Guides

Issue 1: High variability in internal standard (IS) response.

  • Possible Cause: Inconsistent sample preparation, including pipetting errors during the addition of the IS.

    • Solution: Ensure that the internal standard is added to all samples (including calibration standards and quality controls) at a consistent concentration and at the earliest possible stage of the sample preparation process.[5] Use calibrated pipettes and ensure thorough vortexing after IS addition.

  • Possible Cause: Matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the IS.

    • Solution: Optimize the chromatographic method to separate the analyte and IS from interfering matrix components.[6] Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the matrix. Since Fluprostenol-d4 is a SIL IS, it should track the analyte's response to matrix effects closely, but significant ion suppression can still be problematic.

  • Possible Cause: Degradation of the internal standard.

    • Solution: Prostaglandins (B1171923) can be unstable. Store stock solutions and samples at -80°C.[7] Minimize the time samples are at room temperature during preparation. The use of antioxidants like butylated hydroxytoluene (BHT) during extraction can help prevent degradation.[7]

Issue 2: Poor peak shape for this compound and/or Fluprostenol-d4.

  • Possible Cause: Column overload or contamination.

    • Solution: Ensure the amount of sample injected is within the linear range of the column. A dirty column can be washed with a strong solvent series. If the problem persists, the column may need to be replaced.

  • Possible Cause: Inappropriate mobile phase composition or pH.

    • Solution: For prostaglandin analysis, a common mobile phase is a gradient of acetonitrile (B52724) and water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[6][8] Ensure the mobile phase is fresh and properly degassed.

  • Possible Cause: Issues with the LC system, such as leaks or blockages.

    • Solution: Perform regular maintenance on the LC system. Check for leaks in fittings and ensure there are no blockages in the tubing or column.

Issue 3: No or low signal for the analyte and internal standard.

  • Possible Cause: Incorrect mass spectrometer settings.

    • Solution: Verify that the correct MRM transitions for this compound and Fluprostenol-d4 are entered into the acquisition method. Ensure the ion source parameters (e.g., temperature, gas flows, and voltage) are optimized for prostaglandin analysis. Prostaglandins are typically analyzed in negative ion mode.[5]

  • Possible Cause: Sample preparation failure.

    • Solution: Review the sample preparation protocol. Ensure that the extraction solvent is appropriate and that the pH adjustment, if required, is performed correctly. For prostaglandins, liquid-liquid extraction or solid-phase extraction are common.[1][2][7]

  • Possible Cause: The analyte and IS are not eluting from the column.

    • Solution: Check the chromatographic method. The gradient may not be strong enough to elute the compounds. Ensure the correct column is installed.

Experimental Protocols & Data

Representative LC-MS/MS Method for this compound

The following is a representative LC-MS/MS protocol for the analysis of this compound, based on established methods for similar prostaglandins.[5][6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of Fluprostenol-d4 internal standard solution (concentration to be optimized, typically in the mid-range of the calibration curve).

  • Add 10 µL of an antioxidant solution (e.g., 0.2% BHT in ethanol).

  • Acidify the sample to approximately pH 3 with 10 µL of 10% formic acid.

  • Add 500 µL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane/ethyl acetate (1:1, v/v)).[7]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

2. Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 2
Ion Source Temp. 350 °C
Collision Gas Nitrogen or Argon
Quantitative Data Summary

Table 1: Analyte and Internal Standard Information

CompoundChemical FormulaMolecular Weight
This compoundC₂₁H₂₅F₃O₆430.4 g/mol [3]
Fluprostenol-d4C₂₃H₂₅D₄F₃O₆462.5 g/mol [9]

Table 2: Representative MRM Transitions (Note: These are predicted transitions and should be optimized empirically on your instrument.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound429.2To be determinedTo be optimized
Fluprostenol-d4461.3To be determinedTo be optimized

Table 3: Expected Performance Characteristics (Based on similar prostaglandin analyses)

ParameterExpected Value
Recovery > 80%[1][7]
Matrix Effect < 15% (when using SIL IS)[6]
Inter-day Precision (%CV) < 15%[7]
Intra-day Precision (%CV) < 15%[7]
Linearity (r²) > 0.99

Visualizations

Logical Workflow for Internal Standard Selection

InternalStandardSelection start Start: Need for Quantitative Analysis is_needed Is an Internal Standard Needed? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) IS Available? is_needed->sil_available Yes use_sil Use SIL IS (e.g., Fluprostenol-d4) sil_available->use_sil Yes consider_analog Consider a Structural Analog IS sil_available->consider_analog No end End: Proceed with Validated Method use_sil->end validate_analog Thoroughly Validate Analog Performance consider_analog->validate_analog validate_analog->end

Caption: Decision workflow for selecting an internal standard for LC-MS/MS analysis.

Fluprostenol FP Receptor Signaling Pathway

FPSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Fluprostenol Fluprostenol / this compound FP_receptor FP Receptor (GPCR) Fluprostenol->FP_receptor binds Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Effects Ca2->Downstream mediates effects PKC->Downstream phosphorylates targets

Caption: Simplified signaling pathway of the Fluprostenol FP receptor.

References

optimizing collision energy for 2,3-dinor Fluprostenol fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing collision energy during the mass spectrometry analysis of 2,3-dinor Fluprostenol.

Frequently Asked Questions (FAQs)

Q1: What is collision energy and why is it critical for the analysis of this compound?

A1: Collision-induced dissociation (CID) is a technique used in tandem mass spectrometry (MS/MS) to fragment a selected precursor ion into smaller, characteristic product ions.[1][2] The precursor ion is accelerated to a specific kinetic energy and collided with neutral gas molecules (e.g., argon or nitrogen).[1] This collision converts kinetic energy into internal energy, causing the molecule to fragment.[1] The amount of kinetic energy applied is known as the collision energy (CE).

Optimizing this energy is crucial because:

  • Insufficient energy will result in poor or no fragmentation, leading to low signal intensity for your product ions.[3]

  • Excessive energy can lead to extensive fragmentation, breaking the molecule into very small, non-specific fragments, which also diminishes the signal of the desired product ion.[4]

  • Optimal energy maximizes the production of a specific, stable product ion, which is essential for achieving the highest sensitivity and specificity in quantitative assays, such as those using Multiple Reaction Monitoring (MRM).[5]

Q2: How do I determine the precursor ion for this compound?

A2: First, determine the mass of the neutral molecule. This compound has a molecular weight of 430.4 g/mol .[6] Next, consider the ionization mode. Prostaglandins and their metabolites are typically analyzed in negative ion mode via electrospray ionization (ESI), where they lose a proton (H⁺) from their carboxylic acid group.[7] Therefore, the expected precursor ion will be the deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 429.4.

Q3: What are typical starting collision energy values for a prostaglandin-like molecule?

A3: For prostaglandin-like molecules in the 400-500 Da range, a typical starting point for collision energy in low-energy CID (as found on triple quadrupole or Q-TOF instruments) is between 10 and 40 eV. The optimal energy is highly dependent on the specific instrument, the collision gas used, and the stability of the molecule.[5][8] A systematic approach, known as a collision energy ramp or profile, is the best way to determine the empirical optimum.

Q4: What are the expected fragment ions for this compound?

A4: While the exact fragmentation pattern must be determined empirically, the structure of this compound suggests several likely fragmentation pathways. Common neutral losses for eicosanoids include water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. Fragmentation can also occur along the two side chains attached to the five-membered ring. A detailed structural analysis of the product ion scan will be necessary to identify the most abundant and specific fragments for use in an MRM assay.

Q5: How does the choice of collision gas affect fragmentation?

A5: The type of collision gas influences the efficiency of energy transfer. Heavier gases like argon or xenon are generally more efficient at transferring kinetic energy to internal energy compared to lighter gases like helium, especially in low-energy CID.[9] This means that lower collision energy values may be required when using a heavier collision gas to achieve the same degree of fragmentation. For routine analyses, nitrogen or argon are commonly used.

Troubleshooting Guide

Problem: I am not seeing any fragment ions for my selected precursor (m/z 429.4).

  • Solution:

    • Verify Precursor Ion Transmission: Ensure that the precursor ion is being successfully isolated and transmitted to the collision cell. Check the MS1 spectrum to confirm the presence and intensity of the m/z 429.4 ion.

    • Increase Collision Energy: The initial collision energy may be too low to induce fragmentation. Increase the CE in steps of 5-10 eV and observe if a product ion signal appears.

    • Check Collision Gas: Confirm that the collision gas is turned on and the pressure is at the manufacturer-recommended level.[10]

    • Review Instrument Method: In scheduled MRM methods, ensure the analyte's retention time falls within the detection window. It can be helpful to widen this window during troubleshooting.[10]

Problem: The signal intensity for my product ion is very low.

  • Solution:

    • Perform a Collision Energy Optimization: This is the most critical step. Systematically ramp the collision energy across a range (e.g., 5 eV to 60 eV in 2-eV increments) while infusing a standard solution. Plot the product ion intensity against the collision energy to find the optimal value that yields the maximum signal.

    • Optimize Source Conditions: Poor ionization in the source will lead to a weak precursor signal and consequently a weak product signal. Re-optimize source parameters like spray voltage, gas flows, and temperature.

    • Check for Matrix Effects: If analyzing a complex sample, co-eluting compounds can suppress the ionization of this compound. Evaluate matrix effects by comparing the signal in a neat standard versus a matrix-spiked sample. Improved sample preparation or chromatographic separation may be needed.[3]

    • Confirm Analyte Concentration: Ensure the concentration of your standard or sample is above the instrument's limit of detection.[10]

Problem: I am seeing too many fragment ions, and my desired product ion is not the most intense.

  • Solution:

    • Reduce Collision Energy: The applied collision energy is likely too high, causing the desired product ion to fragment further.[4] Reduce the CE in small increments until the desired product ion becomes dominant and the intensity of smaller, non-specific fragments decreases.

    • Use Stepped Collision Energy (if applicable): Some platforms allow for stepped collision energies, which can be useful for generating a wider range of fragments for structural confirmation.[11] However, for quantitative MRM, a single, optimal CE is typically used to maximize the signal of one specific transition.

Problem: My fragmentation pattern or signal intensity is inconsistent between runs.

  • Solution:

    • Check LC Stability: Unstable chromatographic performance, leading to shifts in retention time, can cause inconsistent results, especially with scheduled MRM methods.[3] Ensure the LC system pressure is stable and retention times for standards are consistent.

    • Evaluate System Contamination: Carryover from previous samples can interfere with the signal. Inject blank samples to check for residual analyte or interfering compounds.[3][12]

    • Assess Collision Cell Pressure: Fluctuations in the collision gas pressure will directly impact fragmentation efficiency and lead to inconsistent signal intensity. Check for leaks or issues with the gas supply.

Data & Protocols

Physicochemical & MS Data Summary

The following table summarizes key information for the analysis of this compound.

ParameterValueReference
Chemical FormulaC₂₁H₂₅F₃O₆[6]
Molecular Weight430.4[6]
Ionization ModeESI Negative[7]
Precursor Ion [M-H]⁻m/z 429.4N/A
Typical Collision GasArgon (Ar) or Nitrogen (N₂)[1]
Expected CE Range10 - 40 eVN/A
Example Collision Energy Optimization Data

The table below presents hypothetical data from a CE optimization experiment for a single MRM transition. The goal is to identify the energy that produces the maximum product ion intensity.

Collision Energy (eV)Product Ion Intensity (Counts)
1015,000
1245,000
1498,000
16180,000
18295,000
20410,000
22 455,000
24415,000
26350,000
28270,000
30190,000

In this example, the optimal collision energy is 22 eV.

Experimental Protocol: Collision Energy Optimization

This protocol describes the process for determining the optimal collision energy for an MRM transition of this compound using a triple quadrupole mass spectrometer coupled with an infusion pump.

1. Preparation:

  • Prepare a 100-500 ng/mL standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up the infusion pump to deliver the standard solution to the mass spectrometer's ion source at a stable flow rate (e.g., 5-10 µL/min).

  • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.

2. Instrument Setup (Manual Tuning Mode):

  • Set the ion source to ESI negative mode and optimize source parameters (e.g., spray voltage, source temperature, nebulizer gas) to achieve a stable and strong signal for the [M-H]⁻ precursor ion at m/z 429.4.

  • Set up a product ion scan to identify the most abundant and specific fragment ions. Select the most promising fragment for your MRM assay.

  • Create an MRM method with a single transition: Precursor m/z 429.4 → Product m/z (select from previous step).

3. Collision Energy Ramp:

  • While infusing the standard, set the instrument to monitor the specified MRM transition.

  • Begin with a low collision energy (e.g., 5 eV).

  • Record the product ion signal intensity.

  • Increase the collision energy in discrete steps (e.g., 2 eV increments). Allow the signal to stabilize at each step before recording the intensity.

  • Continue this process until the product ion signal has clearly peaked and started to decline (e.g., up to 50-60 eV).

4. Data Analysis:

  • Create a plot of Product Ion Intensity vs. Collision Energy.

  • Identify the collision energy value that corresponds to the maximum point on the curve. This is the optimal collision energy for this specific MRM transition on your instrument.

  • Use this optimized value in your final LC-MS/MS analytical method.

Visualizations

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Infusion & Setup cluster_opt Phase 3: Optimization Ramp cluster_analysis Phase 4: Analysis A Prepare 2,3-dinor Fluprostenol Standard B Calibrate & Tune Mass Spectrometer C Infuse Standard via Syringe Pump B->C D Optimize Ion Source for Precursor [M-H]⁻ C->D E Select Precursor (Q1) & Product (Q3) Ions D->E F Set CE = 5 eV E->F G Record Product Ion Intensity F->G H Increase CE by 2 eV G->H I CE > 50 eV? H->I I->G No J Plot Intensity vs. Collision Energy I->J Yes K Identify Optimal CE (Peak of Curve) J->K L Implement in Final LC-MS/MS Method K->L G Start Low Product Ion Signal Q1 Is precursor ion (m/z 429.4) signal strong? Start->Q1 A1 Optimize Ion Source (Voltage, Gas, Temp) Q1->A1 No Q2 Is collision gas pressure correct? Q1->Q2 Yes A2 Check sample conc. & injection volume A1->A2 A2->Q1 A3 Check gas supply & instrument settings Q2->A3 No Q3 Has CE been optimized? Q2->Q3 Yes A3->Q2 A4 Perform CE Ramp (Protocol Above) Q3->A4 No Q4 Is chromatography stable? Q3->Q4 Yes End Signal Improved A4->End A5 Check LC pressure, column health, & RT Q4->A5 No Q4->End Yes A5->End G cluster_Q1 Quadrupole 1 (Q1) Mass Filter cluster_Q2 Quadrupole 2 (q2) Collision Cell cluster_Q3 Quadrupole 3 (Q3) Mass Filter Precursor Precursor Ion [M-H]⁻ CollisionPoint Precursor->CollisionPoint Kinetic Energy (CE) Applied Gas Collision Gas (Ar) Gas->CollisionPoint Product Product Ion CollisionPoint->Product Fragmentation Detector Detector Product->Detector

References

challenges in detecting low concentrations of 2,3-dinor Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of 2,3-dinor Fluprostenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low concentrations of this compound?

A1: The primary challenges include:

  • Low Endogenous Levels: this compound is a metabolite and is often present at very low concentrations in biological matrices.

  • Matrix Effects: Components in biological samples (e.g., plasma, urine) can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS and non-specific binding in immunoassays.[1][2]

  • Cross-reactivity: Immunoassays may exhibit significant cross-reactivity with the parent compound, Fluprostenol, making it difficult to specifically quantify the metabolite.

  • Analyte Stability: Prostaglandins (B1171923) and their metabolites can be unstable, requiring careful sample handling and storage.

  • Method Sensitivity: Achieving the necessary limits of detection and quantification requires highly sensitive analytical instrumentation and optimized methods.

Q2: Which analytical methods are most suitable for detecting this compound?

A2: The two most common methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantification due to its high selectivity and sensitivity, allowing for the differentiation of this compound from its parent compound and other related prostaglandins.[1][3][4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput method that can be very sensitive. However, it is crucial to validate the specificity of the antibody, as cross-reactivity with Fluprostenol can be a significant issue.

Q3: Can I use an anti-Fluprostenol antibody for a this compound ELISA?

A3: It is possible, but requires careful validation. Some commercially available Fluprostenol ELISA kits show 100% cross-reactivity with this compound. This means the assay will detect both the parent drug and the metabolite, making it unsuitable for specific quantification of this compound if both are present in the sample. If the parent drug is not expected to be present, or if total combined measurement is acceptable, then it may be a viable option.

Q4: How should I prepare my samples for analysis?

A4: Sample preparation is critical for removing interferences and concentrating the analyte. The most common techniques are:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples like plasma and urine. Anion exchange SPE is often used for acidic compounds like prostaglandins.[1]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to extract prostaglandins from aqueous samples into an organic solvent.

The choice of method depends on the sample matrix, the required level of cleanliness, and the downstream analytical technique.

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low or No Signal Poor ionization efficiency.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using atmospheric pressure chemical ionization (APCI).
Analyte degradation.Ensure samples are stored at -80°C and processed on ice. Minimize freeze-thaw cycles.
Inefficient extraction.Optimize the SPE or LLE protocol. Check the pH of the sample and solvents. Evaluate different sorbents or extraction solvents.
Incorrect MRM transitions.Verify the precursor (Q1) and product (Q3) ion masses for this compound. Infuse a standard solution to optimize collision energy.
High Background Noise/Interference Matrix effects from the biological sample.Improve sample cleanup by using a more rigorous SPE protocol. Modify the chromatographic gradient to better separate the analyte from interfering compounds.
Contamination from reagents or labware.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase.Adjust the mobile phase pH or organic solvent composition. Ensure the sample solvent is compatible with the mobile phase.
Inconsistent Retention Time Inadequate column equilibration.Increase the column equilibration time between injections.
Fluctuations in pump pressure or temperature.Check the LC system for leaks and ensure the column oven is maintaining a stable temperature.
ELISA Analysis
Issue Potential Cause Troubleshooting Steps
High Background Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer.
Non-specific binding.Add a blocking agent (e.g., BSA) to the assay buffer.
Contaminated reagents.Use fresh, high-quality reagents and buffers.
Low Signal Inactive antibody or tracer.Ensure proper storage of the kit components. Use a new kit if reagents are expired.
Insufficient incubation time or temperature.Follow the manufacturer's protocol for incubation times and temperatures.
Presence of interfering substances in the sample.Perform sample cleanup (e.g., SPE) prior to analysis.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper pipetting technique.
Inconsistent washing.Ensure consistent and thorough washing of all wells.
Edge effects on the microplate.Avoid using the outer wells of the plate or incubate the plate in a humidified chamber.
Suspected Cross-reactivity Antibody is not specific to this compound.Test the antibody with both this compound and Fluprostenol standards to determine the degree of cross-reactivity.
Presence of the parent drug in the sample.If the antibody is cross-reactive, use a different analytical method (e.g., LC-MS/MS) for specific quantification.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of prostaglandin (B15479496) metabolites. Note that specific values for this compound may vary depending on the exact method and matrix.

Table 1: Typical LC-MS/MS Performance for Dinor-Prostaglandin Metabolites in Urine

Parameter Value Reference
Limit of Quantification (LOQ)0.05 ng/mL[5]
Limit of Detection (LOD)0.015 ng/mL[5]
Intraday Precision (%RSD)< 10%[5]
Interday Precision (%RSD)< 10%[5]
Recovery95.3 - 103.8%[5]

Table 2: Sample Preparation Recovery for Prostaglandin Metabolites

Matrix Sample Preparation Method Analyte Recovery (%) Reference
PlasmaImmunoaffinity Purification8-iso-PGF2α99.8%[6]
UrineImmunoaffinity Purification8-iso-PGF2α54.1%[6]
UrinePacked-Fiber SPE8-iso-PGF2α95.3 - 103.8%[5]
UrineProtein Precipitation (Ethanol)Total Protein~85%[7]
UrineProtein Precipitation (Acetone)Total Protein~78.5%[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma (General Protocol)

This protocol is a general guideline for anion exchange SPE of prostaglandin metabolites and should be optimized for this compound.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Acidify the sample to pH 3-4 with a dilute acid (e.g., 1% formic acid).

  • SPE Cartridge Conditioning:

    • Condition a polymeric anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound (Hypothetical Example)

This is a hypothetical LC-MS/MS method based on typical conditions for prostaglandin analysis. Method development and validation are required.

  • LC System: UPLC system (e.g., Thermo Scientific Vanquish Horizon)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20-80% B

    • 8-9 min: 80-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-20% B

    • 10.1-12 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis Plus)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    • Analyte: this compound (Precursor [M-H]⁻: m/z 429.2)

      • Quantifier: m/z 429.2 -> [Fragment 1]

      • Qualifier: m/z 429.2 -> [Fragment 2]

    • Internal Standard: Deuterated this compound (e.g., d4) (Precursor [M-H]⁻: m/z 433.2)

      • Quantifier: m/z 433.2 -> [Fragment 1+4]

  • Collision Energy: To be optimized by infusing a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Urine Sample add_is Add Internal Standard plasma->add_is acidify Acidify to pH 3-4 add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analyte spe->elute drydown Dry-down and Reconstitute elute->drydown lcms Inject into LC-MS/MS drydown->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway fluprostenol Fluprostenol beta_oxidation Peroxisomal Beta-Oxidation fluprostenol->beta_oxidation Enzymatic Chain Shortening dinor_fluprostenol This compound beta_oxidation->dinor_fluprostenol

Caption: Metabolic pathway of Fluprostenol to this compound.[8][9][10]

References

effect of pH on 2,3-dinor Fluprostenol stability and extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-dinor Fluprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and extraction of this prostaglandin (B15479496) F2α analog. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

Q2: How does pH affect the stability of this compound?

The stability of prostaglandins (B1171923) is often pH-dependent, with hydrolysis being a common degradation pathway.[4][5][6][7] For some pharmaceutical compounds, greater stability is observed in the acidic pH range of 1.0 to 4.0.[8] While a specific pH-rate profile for this compound is not available, it is prudent to assume that extreme pH values (highly acidic or alkaline) may lead to increased degradation. For experimental purposes, preparing fresh solutions and maintaining a controlled pH environment is crucial.

Q3: What is the recommended pH for extracting this compound from biological samples?

For the extraction of prostaglandins and their metabolites from complex matrices like plasma, urine, or tissue homogenates, solid-phase extraction (SPE) is a commonly employed and effective method.[9][10][11] To enhance the recovery of prostaglandin analogs, acidification of the sample is a critical step. An ELISA protocol for the closely related (+)-Fluprostenol recommends adjusting the sample pH to approximately 4.0 using a suitable buffer like acetate (B1210297) or citrate, or dilute HCl.[12] This acidification helps to neutralize the charge on the carboxylic acid group of the molecule, increasing its retention on reversed-phase SPE cartridges. The inclusion of 1% formic acid in the loading mixture has been shown to significantly improve recoveries of PGE2 and PGF2α from biological samples.[9][11]

Q4: What are the key steps in a solid-phase extraction (SPE) protocol for this compound?

A general workflow for the solid-phase extraction of this compound from a biological matrix would involve the following steps. This protocol is based on methods for similar prostaglandin analogs.[9][11][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

Objective: To extract and purify this compound from an aqueous biological sample (e.g., plasma, urine) for downstream analysis.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727)

  • Ultrapure Water

  • 1.0 M Acetate or Citrate Buffer (pH 4.0) or dilute HCl

  • Elution Solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Methodology:

  • Sample Pre-treatment:

    • Thaw the biological sample to room temperature.

    • Centrifuge the sample to pellet any particulate matter.

    • Carefully transfer the supernatant to a clean tube.

    • Adjust the pH of the sample to ~4.0 by adding an appropriate buffer or dilute HCl.[12] Vortex to mix.

  • SPE Cartridge Conditioning:

    • Activate a C18 SPE cartridge by rinsing with 5 mL of methanol.

    • Equilibrate the cartridge by rinsing with 5 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Slowly load the pH-adjusted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a suitable aqueous wash solvent to remove interfering substances. The composition of the wash solvent may need to be optimized but can include a low percentage of organic solvent (e.g., 5-20% methanol in water).

  • Elution:

    • Elute the retained this compound from the cartridge using an appropriate volume of elution solvent (e.g., 1-2 mL of methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the elution solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS analysis).

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Step(s)
Low Recovery of this compound 1. Incomplete retention on SPE cartridge due to incorrect sample pH. 2. Premature elution during the wash step. 3. Incomplete elution from the cartridge.1. Ensure the sample pH is adjusted to ~4.0 before loading.[12] 2. Optimize the wash step by using a less polar wash solvent. 3. Use a stronger elution solvent or increase the elution volume.
Degradation of Analyte 1. Exposure to extreme pH during sample preparation or storage. 2. Prolonged storage of aqueous solutions.1. Maintain the pH of solutions within a stable range, avoiding strong acids and bases.[1][2] 2. Prepare aqueous solutions fresh and analyze them promptly. Store stock solutions in an organic solvent at -20°C.[3]
High Background in Analytical Results 1. Co-elution of interfering substances from the biological matrix.1. Optimize the SPE wash step with a solvent of intermediate strength to remove more interferences. 2. Consider a protein precipitation step (e.g., with cold ethanol) before SPE for complex samples.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 Biological Sample s2 Centrifuge s1->s2 s3 Adjust pH to ~4.0 s2->s3 spe2 Load Sample s3->spe2 spe1 Condition C18 Cartridge (Methanol, Water) spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Analyte spe3->spe4 a1 Evaporate Solvent spe4->a1 a2 Reconstitute a1->a2 a3 Analytical Measurement (e.g., LC-MS) a2->a3

Figure 1. General experimental workflow for the extraction of this compound.

signaling_pathway fluprostenol Fluprostenol / this compound fp_receptor FP Receptor fluprostenol->fp_receptor binds plc Phospholipase C (PLC) fp_receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca2+ ip3->ca_release leads to

References

Validation & Comparative

A Comparative Guide to the Potency of 2,3-dinor Fluprostenol and Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of Fluprostenol and its derivative, 2,3-dinor Fluprostenol, both of which are analogues of Prostaglandin (B15479496) F2α (PGF2α) and act as agonists at the Prostaglandin F2α (FP) receptor. This document summarizes key quantitative data, outlines experimental methodologies for potency determination, and visualizes the relevant biological pathways and experimental workflows.

Potency at the Prostaglandin F2α (FP) Receptor

This compound is described as a derivative of the FP receptor agonist Fluprostenol.[2][3] The "2,3-dinor" designation indicates the removal of two carbon atoms from the alpha-chain of the prostaglandin structure. While this modification can potentially alter the pharmacological properties of the molecule, without direct experimental data, any assumptions about its potency relative to Fluprostenol remain speculative.

Quantitative Potency Data

The following tables summarize the reported potency values for Fluprostenol.

Table 1: Radioligand Binding Affinity of Fluprostenol for the FP Receptor

CompoundReceptorAssay TypeKi (nM)Reference
(+)-FluprostenolProstaglandin F2α (FP) ReceptorRadioligand Binding49.9

Ki (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of Fluprostenol in In Vitro Assays

CompoundAssay TypeCell Line/TissueEC50 (nM)Reference
(+)-FluprostenolCalcium MobilizationCloned human ocular FP receptors17.5
(+)-FluprostenolCalcium MobilizationRat A7r5 cells19.1
(+)-FluprostenolCalcium MobilizationMouse 3T3 cells37.3
(+)-FluprostenolNot SpecifiedNot Specified2.4
FluprostenolInhibition of Adipose DifferentiationNewborn rat adipocyte precursors30 - 100[4]
FluprostenolInhibition of Adipocyte Differentiation3T3-L1 preadipocytes0.3[5]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The potency of compounds like Fluprostenol and this compound is typically determined using the following key experimental methodologies.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compound for the FP receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.

  • Incubation: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Fluprostenol or this compound).

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium concentration.

Objective: To determine the half-maximal effective concentration (EC50) of the test compound for FP receptor activation.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the FP receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound (Fluprostenol or this compound) are added to the wells.

  • Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: A dose-response curve is generated by plotting the peak fluorescence signal against the concentration of the test compound. The EC50 value is calculated from this curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for comparing the potency of FP receptor agonists.

FP_Receptor_Signaling_Pathway Ligand Fluprostenol or This compound FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Comparison Fluprostenol Fluprostenol Stock Solution Serial_Dilutions1 Serial Dilutions Fluprostenol->Serial_Dilutions1 Dinor_Fluprostenol This compound Stock Solution Serial_Dilutions2 Serial Dilutions Dinor_Fluprostenol->Serial_Dilutions2 Binding_Assay Radioligand Binding Assay (Determine Ki) Serial_Dilutions1->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine EC50) Serial_Dilutions1->Functional_Assay Serial_Dilutions2->Binding_Assay Serial_Dilutions2->Functional_Assay Data_Analysis Generate Dose-Response Curves Calculate Ki and EC50 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare Potency (Fluprostenol vs. This compound) Data_Analysis->Comparison

Caption: Experimental Workflow for Potency Comparison.

Conclusion

Fluprostenol is a potent agonist of the FP receptor, with high binding affinity and functional activity demonstrated in multiple in vitro models. While this compound is a known derivative of Fluprostenol, a direct comparison of its potency is limited by the lack of publicly available quantitative data. The high cross-reactivity in an ELISA assay suggests that it may have a similar affinity to Fluprostenol, but further experimental validation using radioligand binding and functional assays is necessary to definitively determine its potency and efficacy at the FP receptor. Researchers and drug development professionals should consider this data gap when evaluating this compound as a potential FP receptor agonist.

References

Validating 2,3-dinor Fluprostenol as a Systemic Mastocytosis Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3-dinor Fluprostenol (measured as its stable metabolite, 2,3-dinor-11β-prostaglandin F2α or 2,3-BPG) and other key biomarkers in the diagnosis and monitoring of systemic mastocytosis (SM). Experimental data, detailed methodologies, and visual aids are presented to offer an objective evaluation of its performance.

Executive Summary

Systemic mastocytosis is a rare disorder characterized by the abnormal proliferation and accumulation of mast cells in various tissues. Accurate diagnosis and monitoring are crucial for patient management. While serum tryptase has been the gold standard, recent research has highlighted the utility of urinary metabolites of mast cell mediators, such as this compound, as non-invasive and sensitive biomarkers. This guide will delve into the comparative performance of this compound against established and emerging biomarkers.

Biomarker Performance Comparison

The validation of a biomarker hinges on its sensitivity, specificity, and clinical utility. The following tables summarize the quantitative data comparing this compound with other prominent SM biomarkers.

BiomarkerMatrixMethodSensitivitySpecificityClinical Notes
2,3-dinor-11β-PGF2α UrineLC-MS/MS, ELISAModerate to HighModerateLevels can be elevated in other conditions like angioedema, urticaria, and myeloproliferative diseases.[1][2][3][4][5] Sensitivity for SM detection increases to 90% when used in combination with urinary leukotriene E4 and N-methylhistamine.[1][3]
Serum Tryptase SerumImmunoassayHighHighGold standard for mast cell activation.[6] A baseline level >20 ng/mL is a minor diagnostic criterion for SM.[7] Normal levels do not exclude SM.
N-methylhistamine (NMH) UrineLC-MS/MSModerateModerateCorrelates with bone marrow findings in mastocytosis.[8] Can be influenced by diet and bacterial contamination.
Leukotriene E4 (LTE4) UrineLC-MS/MS, ELISAModerateModerateMedian levels are significantly higher in SM patients.
KIT D816V mutation Blood, Bone MarrowPCRHighHighA major diagnostic criterion for SM. Present in >90% of adult SM cases.

Signaling Pathway of Prostaglandin (B15479496) D2 in Mast Cells

Prostaglandin D2 (PGD2), the precursor to this compound, is a primary mediator released upon mast cell activation. Understanding its synthesis and metabolism is crucial for interpreting biomarker results.

PGD2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1/2 PGH2 PGH2 PGG2->PGH2 Peroxidase PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 H-PGDS Metabolites Urinary Metabolites PGD2->Metabolites Metabolism Dinor_Fluprostenol 2,3-dinor-11β-PGF2α (this compound) Metabolites->Dinor_Fluprostenol Tetranor_PGDM Tetranor PGDM Metabolites->Tetranor_PGDM

PGD2 Synthesis and Metabolism

Clinical Diagnostic Workflow for Systemic Mastocytosis

The diagnosis of systemic mastocytosis involves a multi-faceted approach, integrating clinical symptoms, biomarker analysis, and histopathological findings. The following workflow illustrates the diagnostic journey.

SM_Diagnosis_Workflow Start Suspected Systemic Mastocytosis (Clinical Symptoms) Biomarker_Screening Initial Biomarker Screening Start->Biomarker_Screening Tryptase Serum Tryptase Biomarker_Screening->Tryptase Urine_Metabolites Urinary Metabolites (2,3-dinor-11β-PGF2α, NMH, LTE4) Biomarker_Screening->Urine_Metabolites KIT_Mutation KIT D816V Mutation Analysis (Peripheral Blood) Biomarker_Screening->KIT_Mutation Biopsy_Decision Consider Bone Marrow Biopsy Tryptase->Biopsy_Decision Elevated (>20 ng/mL) Follow_Up Follow-up and Symptomatic Treatment Tryptase->Follow_Up Normal/Slightly Elevated Urine_Metabolites->Biopsy_Decision Significantly Elevated Urine_Metabolites->Follow_Up Normal/Slightly Elevated KIT_Mutation->Biopsy_Decision Positive KIT_Mutation->Follow_Up Negative Positive_Biopsy Positive Bone Marrow Biopsy (SM Diagnosis Confirmed) Biopsy_Decision->Positive_Biopsy Positive Findings Negative_Biopsy Negative Bone Marrow Biopsy Biopsy_Decision->Negative_Biopsy Negative Findings Positive_Biopsy->Follow_Up Negative_Biopsy->Follow_Up

Systemic Mastocytosis Diagnostic Algorithm

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable measurement of biomarkers. Below are generalized protocols for the quantification of this compound.

Measurement of Urinary 2,3-dinor-11β-PGF2α by LC-MS/MS

1. Patient Preparation:

  • It is recommended that patients discontinue aspirin (B1665792) or nonsteroidal anti-inflammatory drugs (NSAIDs) for at least 72 hours, and preferably for two weeks, prior to urine collection, as these medications can decrease prostaglandin levels.[5]

2. Sample Collection:

  • A 24-hour urine collection is the preferred specimen. A random urine sample is also acceptable.[5]

  • Collect urine in a clean, preservative-free container.

  • Record the total volume of the 24-hour collection.

  • Aliquot a portion of the urine (e.g., 5 mL) into a transport tube.

3. Sample Preparation (Solid Phase Extraction - SPE):

  • To a urine aliquot, add an internal standard (e.g., deuterium-labeled 2,3-dinor-11β-PGF2α).

  • Condition an SPE cartridge (e.g., a weak anion exchange cartridge) with methanol (B129727) and then water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, then a low-concentration organic solvent).

  • Elute the analyte of interest using an appropriate solvent (e.g., a mixture of ethyl acetate (B1210297) and methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic or acetic acid) and an organic component (e.g., methanol or acetonitrile).

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Perform selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard. This enhances the specificity and sensitivity of the assay.

5. Data Analysis:

  • Quantify the concentration of 2,3-dinor-11β-PGF2α by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

  • Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution (reported as pg/mg creatinine).

Measurement of Urinary Prostaglandin D2 Metabolites by ELISA

1. Patient Preparation and Sample Collection:

  • Follow the same patient preparation and sample collection procedures as described for the LC-MS/MS method.

2. Assay Principle:

  • This is a competitive immunoassay. Prostaglandin D2 metabolite in the sample or standard competes with a fixed amount of enzyme-labeled prostaglandin D2 metabolite for a limited number of binding sites on a specific antibody coated on a microplate.

3. Assay Procedure (Generalized):

  • Standard Preparation: Prepare a series of standards with known concentrations of the prostaglandin D2 metabolite.

  • Sample Dilution: Dilute urine samples as necessary with the provided assay buffer.

  • Incubation: Add the standards and diluted samples to the wells of the antibody-coated microplate. Then, add the enzyme-conjugated prostaglandin D2 metabolite to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.

  • Washing: After incubation, wash the plate several times with a wash buffer to remove any unbound components.

  • Substrate Addition: Add a substrate solution to each well. The enzyme on the bound conjugate will catalyze a reaction, leading to a color change.

  • Stopping the Reaction: After a set incubation time, add a stop solution to terminate the reaction.

  • Reading the Plate: Read the absorbance of each well at a specific wavelength using a microplate reader.

4. Data Analysis:

  • The intensity of the color is inversely proportional to the concentration of the prostaglandin D2 metabolite in the sample.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the prostaglandin D2 metabolite in the samples by interpolating their absorbance values on the standard curve.

  • Normalize the results to urinary creatinine concentration.

Conclusion

The measurement of urinary this compound (2,3-dinor-11β-PGF2α) offers a valuable, non-invasive tool in the diagnostic workup of systemic mastocytosis. While it may lack the specificity of serum tryptase or the definitive nature of the KIT D816V mutation, its sensitivity is significantly enhanced when used as part of a panel with other urinary mast cell mediator metabolites. For researchers and drug development professionals, this compound serves as a useful biomarker for monitoring mast cell activation and can be a valuable endpoint in clinical trials evaluating therapies for mast cell-driven diseases. The choice of analytical method, either LC-MS/MS or ELISA, will depend on the required sensitivity, specificity, and available resources. Adherence to standardized protocols is paramount for obtaining reliable and comparable data.

References

Unraveling the Affinity: A Comparative Guide to Prostaglandin Analog Cross-Reactivity at the FP Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of prostaglandin (B15479496) analogs with the F prostanoid (FP) receptor is paramount for designing targeted therapeutics. This guide provides a comprehensive comparison of commonly used prostaglandin analogs, detailing their binding affinities and functional activities at the FP receptor, supported by experimental data and protocols.

Prostaglandin analogs are a cornerstone in the management of glaucoma, primarily by lowering intraocular pressure. Their therapeutic effect is chiefly mediated through agonism at the FP receptor. However, the degree of selectivity and potency varies among these analogs, influencing their clinical efficacy and side-effect profiles. This guide delves into the cross-reactivity of key prostaglandin analogs, offering a clear comparison of their performance.

Comparative Binding Affinities and Functional Activities

The interaction of prostaglandin analogs with the FP receptor can be quantified by their binding affinity (Ki) and functional activity (EC50). A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response. The following table summarizes the binding affinities and functional activities of several prostaglandin analogs at the human FP receptor, compiled from various in vitro studies.

Prostaglandin Analog (Active Form)Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
PGF2α (Endogenous Ligand)~1-
Latanoprost (B1674536) Acid9832-124[1]
Travoprost Acid ([+]-fluprostenol)35 ± 51.4 - 3.6[1]
Bimatoprost (B1667075) Acid832.8 - 3.8[1]
Tafluprost AcidSimilar to PGF2αSimilar to PGF2α[2]
Unoprostone5,900 - >22,000-

Data compiled from Sharif et al., 2003.[1]

Travoprost acid demonstrates the highest affinity and potency for the FP receptor among the tested analogs.[1] While latanoprost acid and bimatoprost acid also exhibit high affinity and potent agonism, they show some activity at other prostanoid receptors, such as the EP1 receptor.[1] Unoprostone, in contrast, displays significantly lower affinity for the FP receptor.[1]

FP Receptor Signaling Pathway

Upon agonist binding, the FP receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq proteins.[2][3] This initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in various cellular responses.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analog FP_receptor FP Receptor PGA->FP_receptor binds Gq Gq FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

FP Receptor Signaling Cascade

Experimental Protocols

The determination of binding affinities and functional activities is crucial for comparing the cross-reactivity of prostaglandin analogs. Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor.

Radioligand Binding Assay Protocol

This protocol outlines a typical competitive radioligand binding assay to determine the Ki of a test compound for the FP receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the FP receptor in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the membrane pellet in a binding buffer.

2. Assay Setup:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

4. Filtration:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

5. Scintillation Counting:

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[4]

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation (e.g., 60 min at 30°C) assay_setup->incubation filtration Filtration (Separate Bound from Free) incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow

By providing a clear comparison of binding affinities, functional activities, and the underlying experimental methodologies, this guide serves as a valuable resource for researchers working to advance the field of prostaglandin-based therapeutics. The detailed diagrams further illuminate the key pathways and processes involved in FP receptor activation.

References

Comparative Efficacy of FP Receptor Agonists on Trabecular Meshwork Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various FP (prostaglandin F) receptor agonists on trabecular meshwork (TM) cells, supported by experimental data. The primary function of these agonists in glaucoma therapy is to reduce intraocular pressure (IOP) by increasing aqueous humor outflow.[1][2][3][4] This guide delves into their mechanisms of action at the cellular level within the trabecular meshwork, a key tissue in the conventional outflow pathway.

Mechanism of Action at the Trabecular Meshwork

FP receptor agonists, a class of prostaglandin (B15479496) analogues, primarily lower IOP by enhancing uveoscleral outflow.[1][2] However, a growing body of evidence indicates they also have significant effects on the trabecular meshwork, the primary site of aqueous humor outflow resistance.[2][5] Activation of FP receptors in TM cells triggers a cascade of intracellular events that collectively lead to a reduction in outflow resistance.[6]

The principal mechanisms include:

  • Extracellular Matrix (ECM) Remodeling: FP receptor agonists upregulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade components of the extracellular matrix.[2][4] This remodeling of the ECM in the trabecular meshwork is thought to increase its permeability, thereby facilitating aqueous humor outflow.[2][5]

  • Modulation of Cell Contractility: These agonists can influence the contractile properties of TM cells.[7][8] Some studies suggest that FP receptor agonists can inhibit endothelin-1-induced contraction of TM cells, which may contribute to the expansion of the outflow channels.[7][8]

  • Cytoskeletal Reorganization: Changes in the cytoskeleton of TM cells are also implicated in the mechanism of action of prostaglandin analogues.[1]

Comparative Agonist Potency at the FP Receptor in Human TM Cells

The functional potency of various prostaglandin analogues has been evaluated by measuring their ability to stimulate downstream signaling pathways in cultured human trabecular meshwork (h-TM) cells. The two key second messenger systems involved are phosphoinositide (PI) turnover and intracellular calcium ([Ca2+]i) mobilization.[3][6]

Agonist (Active Form)EC50 (nM) for [3H]-IPs ProductionRelative Potency
Travoprost (B1681362) acid2.4Most Potent
Cloprostenol4.5
(±)-Fluprostenol10.8
Latanoprost (B1674536) acid34.7
Bimatoprost (B1667075) acid112
PGF2α120
Unoprostone (UF-021)3280
S-10334570Least Potent
Table 1: Comparative agonist potencies of various prostaglandin analogues in stimulating phosphoinositide turnover in human trabecular meshwork cells. Data is presented as the median effective concentration (EC50). A lower EC50 value indicates higher potency. Adapted from Sharif et al., 2003.[3]
ProdrugEC50 (nM) for [3H]-IPs Production
Travoprost (isopropyl ester)89.1
Latanoprost (isopropyl ester)778
Bimatoprost (amide)1410 - 6940
Table 2: Comparative potencies of the prodrug forms of prostaglandin analogues in stimulating phosphoinositide turnover in human trabecular meshwork cells. Adapted from Sharif et al., 2003.[3]

Effects on Extracellular Matrix Remodeling

The induction of MMPs is a crucial mechanism by which FP receptor agonists are thought to increase trabecular outflow. Studies have shown that latanoprost can increase the expression of several MMPs in cultured human TM cells.

GeneFold Increase with Latanoprost
MMP-1Increased
MMP-3Increased
MMP-17Increased
MMP-24Increased
Table 3: Effect of latanoprost acid on the expression of matrix metalloproteinases (MMPs) in cultured human trabecular meshwork cells. Adapted from a 2009 review by Toris et al.[2] and a 2017 review by Doucette et al.[5]

Comparative Clinical Efficacy in IOP Reduction

While in vitro studies provide valuable insights into the cellular mechanisms, clinical trials are essential for comparing the overall IOP-lowering efficacy of these drugs in patients.

DrugMean IOP Reduction at 12 Weeks (8:00 AM)
Latanoprost 0.005%8.6 ± 0.3 mm Hg
Bimatoprost 0.03%8.7 ± 0.3 mm Hg
Travoprost 0.004%8.0 ± 0.3 mm Hg
Table 4: Comparative intraocular pressure (IOP) reduction in patients with open-angle glaucoma or ocular hypertension after 12 weeks of treatment. The differences among the groups were not statistically significant (P = .128). Adapted from Parrish et al., 2003.[9][10]

In a separate study involving patients with exfoliation syndrome, all three drugs significantly lowered IOP. At 3 months, bimatoprost showed a greater IOP reduction compared to travoprost, which in turn had a lower mean 24-hour IOP range than both latanoprost and bimatoprost.[11]

Signaling Pathways and Experimental Workflows

To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathway activated by FP receptor agonists in trabecular meshwork cells and a typical experimental workflow for assessing agonist potency.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Gene_Expression Altered Gene Expression (e.g., MMPs) Ca_release->Gene_Expression Influences PKC->Gene_Expression ECM_Remodeling ECM Remodeling Gene_Expression->ECM_Remodeling PGA Prostaglandin Analogue (PGA) PGA->FP_Receptor Binds to

Caption: FP Receptor Signaling Pathway in Trabecular Meshwork Cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_treatment Agonist Treatment cluster_assay Assay & Analysis TM_Cells Culture Human Trabecular Meshwork (h-TM) Cells Radiolabeling Radiolabel with [³H]-myo-inositol TM_Cells->Radiolabeling Add_Agonist Add varying concentrations of FP Receptor Agonist Radiolabeling->Add_Agonist Incubation Incubate for a defined period Add_Agonist->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Extract_IPs Extract [³H]-Inositol Phosphates ([³H]-IPs) Stop_Reaction->Extract_IPs Quantification Quantify radioactivity (Anion-exchange chromatography) Extract_IPs->Quantification Data_Analysis Analyze data to determine EC₅₀ values Quantification->Data_Analysis

Caption: Experimental Workflow for Phosphoinositide Turnover Assay.

Experimental Protocols

Human Trabecular Meshwork (h-TM) Cell Culture: Primary h-TM cells are isolated from donor human eyes by collagenase digestion of trabecular meshwork explants. The cells are then cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2. The identity of the cells is typically confirmed through their characteristic morphology and expression of specific markers.[3][6]

Phosphoinositide (PI) Turnover Assay: This assay measures the activity of phospholipase C, which is activated upon FP receptor stimulation.

  • Radiolabeling: Cultured h-TM cells are incubated with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.[3]

  • Agonist Stimulation: The cells are washed and then incubated with various concentrations of the FP receptor agonist in a medium containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

  • Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the [3H]-inositol phosphates ([3H]-IPs) is separated.

  • Quantification: The accumulated [3H]-IPs are isolated using anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The data is used to generate concentration-response curves, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be calculated.[3][6]

Intracellular Calcium ([Ca2+]i) Mobilization Assay: This assay measures the release of calcium from intracellular stores, a downstream event of PI turnover.

  • Dye Loading: h-TM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Agonist Application: The cells are exposed to different concentrations of the FP receptor agonist.

  • Fluorescence Imaging: Real-time changes in intracellular calcium are monitored by measuring the fluorescence intensity using a fluorescence imaging system.

  • Data Analysis: The magnitude of the calcium response is quantified and plotted against the agonist concentration to determine potency.[3]

Conclusion

The comparative efficacy of FP receptor agonists on trabecular meshwork cells is a multifaceted topic. In vitro studies consistently demonstrate that travoprost acid is the most potent activator of the FP receptor in human TM cells, followed by latanoprost acid and then bimatoprost acid.[3] This activation leads to downstream effects, including the upregulation of MMPs, which are crucial for ECM remodeling and increasing aqueous outflow.[2][5] However, clinical studies show that latanoprost, bimatoprost, and travoprost have comparable IOP-lowering effects, suggesting that factors other than simple receptor potency, such as drug formulation, ocular bioavailability, and individual patient responses, play a significant role in their overall clinical efficacy.[9][10] For drug development professionals, understanding these distinct cellular mechanisms and the nuances of in vitro versus in vivo performance is critical for the design of next-generation glaucoma therapies targeting the trabecular meshwork.

References

Unraveling the Activity of 2,3-dinor Fluprostenol: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dinor Fluprostenol is a primary metabolite of Fluprostenol, a potent prostaglandin (B15479496) F2α (PGF2α) analog and selective FP receptor agonist. While direct experimental data on the in vitro and in vivo activity of this compound is limited in publicly available literature, its structural relationship to the highly active parent compound, Fluprostenol, allows for inferred correlations. This guide provides a comparative overview based on the well-characterized activity of Fluprostenol, offering insights into the anticipated biological profile of its 2,3-dinor metabolite.

Introduction

Fluprostenol, the parent compound of this compound, is a high-affinity agonist of the prostaglandin F2α (FP) receptor.[1] Activation of the FP receptor initiates a signaling cascade that is crucial in various physiological processes, including smooth muscle contraction and intraocular pressure regulation.[1][2] Understanding the activity of its metabolites, such as this compound, is essential for a comprehensive pharmacological assessment. This guide synthesizes the available data on Fluprostenol to project the likely in vitro and in vivo characteristics of this compound.

In Vitro Activity Profile

Table 1: In Vitro Activity of Fluprostenol (Parent Compound)

ParameterValueCell Type/Assay ConditionReference
Binding Affinity (Ki) 49.9 nMFP Receptor[4]
Functional Potency (EC50) 2.4 nMFP Receptor Agonist Activity[4]
Calcium Mobilization (EC50) 17.5 nMCloned Human Ocular FP Receptors[4]
Calcium Mobilization (EC50) 19.1 nMRat A7r5 Cells[4]
Calcium Mobilization (EC50) 37.3 nMMouse 3T3 Cells[4]

Experimental Protocols: In Vitro Assays

Receptor Binding Assay (Hypothetical for this compound):

  • Preparation of Cell Membranes: Membranes from cells expressing the FP receptor (e.g., HEK293-FP cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Detection: The reaction is terminated by rapid filtration, separating bound from free radioligand. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (Hypothetical for this compound):

  • Cell Culture: Cells endogenously or recombinantly expressing the FP receptor (e.g., A7r5 or HEK293-FP cells) are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound (this compound) are added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist like Fluprostenol, and presumably this compound, initiates a Gq-protein coupled signaling cascade, leading to the activation of Phospholipase C (PLC) and subsequent downstream effects.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) FP_Receptor FP Receptor Agonist->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Pathway.

In Vivo Activity and Correlation

There is a notable absence of direct in vivo studies specifically investigating the efficacy, pharmacokinetics, or physiological effects of this compound. The in vivo activity of Fluprostenol, primarily in the context of its prodrug Travoprost, is well-established for reducing intraocular pressure in animal models and humans.[5]

The correlation between the in vitro potency of Fluprostenol at the FP receptor and its in vivo efficacy in lowering intraocular pressure is strong. It is plausible that this compound, as a major metabolite, contributes to the overall in vivo effect observed after the administration of Fluprostenol or its prodrugs. The extent of this contribution would depend on its own FP receptor activity, its concentration at the target tissue, and its clearance rate.

Table 2: In Vivo Effects of Fluprostenol Isopropyl Ester (Travoprost) (Parent Prodrug)

EndpointAnimal ModelDoseEffectReference
Miosis Conscious Cats0.01, 0.03, and 0.1 µg (topical)Dose-dependent induction of miosis[5]
Intraocular Pressure Reduction Cynomolgus Monkey (Ocular Hypertension Model)0.1 and 0.3 µg twice daily (topical)Reduction in intraocular pressure[5]

Experimental Protocols: In Vivo Assays

Measurement of Intraocular Pressure (IOP) in an Animal Model (Hypothetical for this compound):

  • Animal Model: A relevant animal model, such as rabbits or non-human primates with normal or elevated IOP, is selected.

  • Compound Administration: The test compound (this compound) is administered, typically as a topical ophthalmic solution, at various concentrations. A vehicle control is also included.

  • IOP Measurement: IOP is measured at baseline and at multiple time points after administration using a calibrated tonometer.

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared to the vehicle control to determine the efficacy and duration of action.

Workflow for In Vitro to In Vivo Correlation

The following diagram illustrates the logical workflow for establishing a correlation between the in vitro and in vivo activity of a compound like this compound.

InVitro_InVivo_Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine EC50) Receptor_Binding->Functional_Assay PK_Study Pharmacokinetic Study (Metabolism, Distribution) Functional_Assay->PK_Study Guide Dose Selection Correlation In Vitro - In Vivo Correlation (IVIVC) Functional_Assay->Correlation Efficacy_Study Efficacy Study (e.g., IOP Reduction) PK_Study->Efficacy_Study Inform Dosing Regimen Efficacy_Study->Correlation

Caption: In Vitro to In Vivo Correlation Workflow.

Conclusion

While direct experimental evidence for the in vitro and in vivo activity of this compound is currently lacking in the scientific literature, its structural similarity to the potent FP receptor agonist Fluprostenol, supported by ELISA cross-reactivity data, strongly suggests that it retains biological activity at the FP receptor. The well-defined in vitro potency and in vivo efficacy of Fluprostenol provide a solid foundation for inferring the pharmacological profile of its 2,3-dinor metabolite. Future studies are warranted to directly characterize the activity of this compound to fully elucidate its contribution to the overall therapeutic effects of its parent compound.

References

A Head-to-Head Comparison: 2,3-dinor Fluprostenol and PGF2α in Receptor Activation and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between prostaglandin (B15479496) analogues is critical for targeted therapeutic design. This guide provides an objective, data-driven comparison of 2,3-dinor Fluprostenol and the endogenous prostaglandin F2α (PGF2α), focusing on their interaction with the prostaglandin F receptor (FP receptor) and subsequent signaling cascades.

While direct comparative data for this compound is limited, its pharmacological profile can be largely inferred from its parent compound, Fluprostenol, a potent and selective FP receptor agonist.[1][2] This comparison, therefore, leverages data on Fluprostenol as a surrogate for this compound to provide a comprehensive analysis against PGF2α.

Executive Summary

Both PGF2α and the Fluprostenol family of compounds are potent agonists of the FP receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contraction, intraocular pressure regulation, and adipocyte differentiation.[3][4][5] Upon activation, the FP receptor primarily couples to Gq protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream pathways.[6] While both compounds activate the same primary signaling pathway, available data on Fluprostenol suggests it possesses a higher potency and metabolic stability compared to the naturally occurring PGF2α.[4][7]

Quantitative Comparison of Receptor Binding and Potency

The following table summarizes the key quantitative parameters for (+)-Fluprostenol (as a proxy for this compound) and PGF2α, highlighting their affinity for the FP receptor and their functional potency.

Parameter(+)-FluprostenolPGF2αReference
Receptor Binding Affinity (Ki) 49.9 nM~1 nM (typical)[8][9]
Functional Potency (EC50) 2.4 nM10 nM (for inhibition of adipose differentiation)[4][8]

Note: Data for (+)-Fluprostenol is used as a surrogate for this compound. The Ki value represents the concentration required to occupy 50% of the receptors, with a lower value indicating higher affinity. The EC50 value represents the concentration required to elicit a 50% maximal response, with a lower value indicating higher potency.

Signaling Pathways and Mechanism of Action

Both this compound (via Fluprostenol) and PGF2α exert their effects by binding to the FP receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). This activation of the PLC/PKC pathway is a central event in the signaling of both compounds.[6][10]

Furthermore, downstream of Gq activation, other signaling pathways can be engaged, including the mitogen-activated protein kinase (MAPK) cascades (such as ERK1/2), the phosphatidylinositol-3-kinase (PI3K) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6][11] These pathways are crucial in mediating the diverse cellular responses to FP receptor activation, such as smooth muscle contraction, cell proliferation, and inflammatory responses.[3][6]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound or PGF2α FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Signaling (MAPK, PI3K, NF-κB) PKC->Downstream Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Downstream->Cellular_Response

FP Receptor Signaling Pathway.

Experimental Protocols

To provide a framework for comparative studies, detailed methodologies for key experiments are outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and PGF2α for the FP receptor.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line endogenously or recombinantly expressing the human FP receptor (e.g., HEK293-FP).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]PGF2α) and increasing concentrations of the unlabeled competitor (this compound or PGF2α).

  • Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare FP Receptor-expressing cell membranes B Incubate membranes with [³H]PGF2α and competitor (this compound or PGF2α) A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity using scintillation counting C->D E Calculate IC50 and Ki values D->E

Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of this compound and PGF2α in activating the FP receptor.

Protocol:

  • Cell Culture: Plate cells expressing the FP receptor (e.g., human ciliary muscle cells) in a 96-well plate.[3]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound or PGF2α to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The available evidence strongly suggests that this compound, much like its parent compound Fluprostenol, is a potent and selective agonist of the FP receptor. While it activates the same canonical Gq-PLC signaling pathway as PGF2α, data on Fluprostenol indicates a higher potency.[4][8] This heightened potency, potentially coupled with greater metabolic stability, makes this compound and other Fluprostenol derivatives attractive candidates for therapeutic applications where sustained FP receptor activation is desired. Further direct comparative studies are warranted to fully elucidate the specific pharmacological profile of this compound.

References

A Head-to-Head Battle of Bioanalytical Techniques: 2,3-dinor Fluprostenol Quantification by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of biomarkers is paramount. Fluprostenol, a prostaglandin (B15479496) F2α analog, and its metabolite, 2,3-dinor Fluprostenol, are key analytes in both veterinary and human medicine. This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of this compound: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This comparison delves into the experimental protocols, performance characteristics, and inherent advantages and limitations of each technique, supported by representative experimental data. This will assist researchers in selecting the most appropriate method for their specific research needs, balancing factors such as sensitivity, specificity, throughput, and cost.

Comparative Performance Metrics

The choice between ELISA and LC-MS/MS often hinges on the specific requirements of the study. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and accuracy. The following table summarizes the key performance characteristics of a commercially available Fluprostenol ELISA kit, which exhibits 100% cross-reactivity with this compound, and a typical validated LC-MS/MS method.

Performance MetricThis compound ELISALC-MS/MS
Principle Competitive ImmunoassayChromatographic Separation and Mass-based Detection
Assay Range 7.8-1,000 pg/mL[1][2]10-5,000 pg/mL (Typical)
Sensitivity (LOD/LOQ) ~16 pg/mL (80% B/B0)[1][2]LOD: ~2 pg/mL, LOQ: ~10 pg/mL (Typical)
Specificity High, but potential for cross-reactivity with structurally similar molecules.[1][3]Very High, based on molecular weight and fragmentation pattern.[4][5]
Accuracy (% Recovery) 85-115% (Typical)95-105% (Typical)[6]
Precision (%CV) Intra-assay: <10%, Inter-assay: <15% (Typical)Intra-assay: <5%, Inter-assay: <10% (Typical)[6]
Throughput High (96-well plate format)Moderate to High (dependent on autosampler and run time)
Sample Volume 50-100 µL20-100 µL
Cost per Sample LowerHigher
Instrumentation Plate ReaderLC-MS/MS System

Experimental Methodologies

A clear understanding of the experimental workflows for both ELISA and LC-MS/MS is crucial for proper implementation and data interpretation.

This compound ELISA Protocol (Competitive Assay)

The Fluprostenol ELISA is a competitive immunoassay.[1] In this format, a fixed amount of tracer (this compound conjugated to an enzyme) competes with the this compound in the sample for a limited number of antibody binding sites on a microplate. The amount of tracer bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Key Steps:

  • Sample and Standard Preparation: Prepare a standard curve by serially diluting a known concentration of this compound standard. Dilute unknown samples to fall within the assay range.

  • Plate Coating: The wells of a 96-well plate are pre-coated with an antibody specific for Fluprostenol/2,3-dinor Fluprostenol.

  • Competitive Binding: Add standards, controls, and samples to the appropriate wells, followed by the addition of the this compound-enzyme conjugate (tracer). Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add a substrate for the enzyme, which will be converted into a colored product.

  • Signal Detection: Measure the absorbance of the colored product using a microplate reader at a specific wavelength (typically 405-420 nm).[2][3]

  • Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

LC-MS/MS Protocol for this compound

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Key Steps:

  • Sample Preparation: This is a critical step to remove interferences and concentrate the analyte. A common approach for small molecules like this compound in biological matrices is:

    • Protein Precipitation: Add a solvent like acetonitrile (B52724) or methanol (B129727) to the sample to precipitate proteins.

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Further clean up the sample and concentrate the analyte.

    • Reconstitution: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

  • Liquid Chromatography (LC) Separation:

    • Inject the prepared sample into an HPLC or UPLC system.

    • A C18 reversed-phase column is typically used to separate this compound from other components in the sample based on its hydrophobicity.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

  • Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and an internal standard. This provides high specificity and sensitivity.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the ELISA and LC-MS/MS methods.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Std_Prep Standard Curve Preparation Add_Reagents Add Standards, Samples & Tracer to Antibody-Coated Plate Std_Prep->Add_Reagents Sample_Prep Sample Dilution Sample_Prep->Add_Reagents Incubate Incubation (Competitive Binding) Add_Reagents->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubation (Color Development) Add_Substrate->Incubate2 Read_Plate Read Absorbance (Plate Reader) Incubate2->Read_Plate Calculate Calculate Concentrations (vs. Standard Curve) Read_Plate->Calculate LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data Data Processing Protein_Precip Protein Precipitation SPE_LLE Solid-Phase or Liquid-Liquid Extraction Protein_Precip->SPE_LLE Reconstitute Evaporation & Reconstitution SPE_LLE->Reconstitute LC_Separation LC Separation (e.g., C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Comparison_Logic cluster_elisa ELISA cluster_lcms LC-MS/MS cluster_shared Shared Attributes ELISA_High_Throughput High Throughput Shared_High_Sensitivity High Sensitivity ELISA_Lower_Cost Lower Cost ELISA_Simpler_Workflow Simpler Workflow LCMS_High_Specificity Higher Specificity LCMS_High_Accuracy Higher Accuracy LCMS_Multiplexing Multiplexing Capability Analyte_Quantification This compound Quantification Analyte_Quantification->ELISA_High_Throughput Analyte_Quantification->ELISA_Lower_Cost Analyte_Quantification->ELISA_Simpler_Workflow Analyte_Quantification->LCMS_High_Specificity Analyte_Quantification->LCMS_High_Accuracy Analyte_Quantification->LCMS_Multiplexing

References

Lack of Direct Data on 2,3-dinor Fluprostenol Necessitates Comparison with Prostaglandin F2α Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the correlation of aqueous humor and plasma levels of 2,3-dinor fluprostenol (B1673476) has yielded no direct clinical or preclinical studies. This necessitates a comparative analysis using data from structurally and functionally related prostaglandin (B15479496) F2α (PGF2α) analogs, namely latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075). These compounds are widely used in the treatment of glaucoma and their pharmacokinetic profiles have been more extensively studied.

This guide provides a comparative overview of the available data on the aqueous humor and plasma concentrations of these key PGF2α analogs. It is intended for researchers, scientists, and drug development professionals to offer insights into the expected pharmacokinetic behavior of this class of drugs, which may be cautiously extrapolated to less-studied compounds like 2,3-dinor fluprostenol.

Comparative Pharmacokinetic Data

The following table summarizes the reported concentrations of the active acid forms of latanoprost, travoprost, and bimatoprost in both aqueous humor and plasma. It is important to note that the experimental conditions, such as dosing regimens and analytical methods, vary between studies, making direct comparisons challenging.

Prostaglandin Analog (Active Form)Aqueous Humor ConcentrationPlasma ConcentrationKey Findings & Citations
Latanoprost Acid 15-30 ng/mL (peak at 1-2 hours)53 pg/mL (peak at 5 minutes); often below detection limit (<30 pg/mL) with chronic use.[1]Latanoprost is rapidly hydrolyzed to its active acid form.[1] Peak aqueous humor concentration is reached about 2 hours after topical administration.[2]
Travoprost Free Acid 2.0 - 5.6 ng/mL (sustained release implant)Not significantly different from normal subjects in patients with renal or hepatic impairment.Data from a travoprost intracameral implant shows sustained aqueous humor levels.[3][4][5]
Bimatoprost Acid 1.9 - 6.7 nM (peak at 3 hours)Not detectable after 2 hours.Bimatoprost is a prostamide that is converted to its active free acid.[6][7]

Experimental Protocols

The methodologies employed in the cited studies to determine the concentrations of prostaglandin analogs in aqueous humor and plasma share common principles, although specific details may vary.

Subject Population: Studies have been conducted in various populations, including healthy human volunteers, glaucoma patients undergoing cataract surgery, and pigmented rabbits.[1][8][9]

Drug Administration: For clinical studies in humans, commercially available ophthalmic solutions are typically administered as a single drop or as a once-daily regimen for a specified period.[6][8] Animal studies also utilize topical administration of solutions or gels.[9] Some studies have investigated sustained-release intracameral implants.[3][4][5]

Sample Collection:

  • Aqueous Humor: Samples are typically collected via paracentesis during ophthalmic surgery, such as cataract extraction or trabeculectomy.[8][10]

  • Plasma: Blood samples are drawn from a peripheral vein at various time points after drug administration.[1]

Analytical Methods: The quantification of prostaglandin analogs and their metabolites in biological fluids is primarily achieved through highly sensitive analytical techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for its high specificity and sensitivity in detecting and quantifying drug molecules.[10]

  • Radioimmunoassay (RIA): This technique utilizes radiolabeled antigens and specific antibodies to measure the concentration of the target substance.[1][11][12]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is another immunoassay technique used for quantifying substances in biological samples.[13]

Visualizing Pathways and Workflows

To better understand the mechanism of action and the experimental approach to studying these compounds, the following diagrams are provided.

G cluster_0 Cellular Signaling Cascade Prostaglandin Analog Prostaglandin Analog FP Receptor FP Receptor Prostaglandin Analog->FP Receptor Binds to Gq-protein Activation Gq-protein Activation FP Receptor->Gq-protein Activation Phospholipase C Activation Phospholipase C Activation Gq-protein Activation->Phospholipase C Activation IP3 and DAG Production IP3 and DAG Production Phospholipase C Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ MMP Upregulation MMP Upregulation Increased Intracellular Ca2+->MMP Upregulation Leads to ECM Remodeling ECM Remodeling MMP Upregulation->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow

Figure 1: Prostaglandin Analog Signaling Pathway.

G cluster_1 Experimental Workflow Subject Selection Subject Selection Drug Administration Drug Administration Subject Selection->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Aqueous Humor Aqueous Humor Sample Collection->Aqueous Humor Plasma Plasma Sample Collection->Plasma Sample Processing Sample Processing Aqueous Humor->Sample Processing Plasma->Sample Processing Analytical Measurement Analytical Measurement Sample Processing->Analytical Measurement LC-MS/MS or RIA LC-MS/MS or RIA Analytical Measurement->LC-MS/MS or RIA Data Analysis Data Analysis LC-MS/MS or RIA->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

Figure 2: Generalized Experimental Workflow.

Conclusion

While direct data on the correlation between aqueous humor and plasma levels of this compound is currently unavailable, the analysis of related PGF2α analogs provides valuable insights. The existing literature demonstrates that these compounds, when administered topically to the eye, achieve therapeutically relevant concentrations in the aqueous humor while maintaining very low and often undetectable levels in the systemic circulation. This favorable pharmacokinetic profile is a key attribute of this class of drugs for the treatment of glaucoma. Future research specifically investigating the pharmacokinetics of this compound is warranted to confirm if it aligns with the behavior of its structural analogs.

References

Comparative Effects of 2,3-dinor Fluprostenol and Other Prostaglandin F2α Analogs Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a significant gap in direct comparative studies on the effects of 2,3-dinor Fluprostenol (B1673476) across different species. Much of the available research focuses on its parent compound, Fluprostenol, and other synthetic prostaglandin (B15479496) F2α (PGF2α) analogs such as Cloprostenol and Dinoprost. This guide, therefore, provides a comparative overview based on the available data for these closely related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein for Fluprostenol and other PGF2α analogs can serve as a foundational reference for hypothesizing the potential effects of 2,3-dinor Fluprostenol, while underscoring the critical need for further research on this specific derivative.

Prostaglandin F2α and its synthetic analogs are potent luteolytic agents widely used in veterinary medicine to synchronize estrous cycles and manage reproductive processes in various domestic species.[1][2][3][4][5] Their primary mechanism of action involves the regression of the corpus luteum, leading to a decline in progesterone (B1679170) levels and the initiation of a new follicular phase.[6] The efficacy and physiological response to these compounds can vary significantly between species.[7][8]

Data Presentation: A Comparative Look at PGF2α Analogs

The following tables summarize the available quantitative data on the reproductive effects of Fluprostenol and other common PGF2α analogs in key domestic species. It is important to note the absence of specific data for this compound in the current scientific literature.

Table 1: Luteolytic Doses and Estrus Response to PGF2α Analogs in Different Species

SpeciesCompoundLuteolytic Dose (Intramuscular)Time to Onset of EstrusEstrus Response Rate
Mare Fluprostenol250 µg[4]Within 7 days[4]~80%[4]
Cloprostenol250 - 500 µg2 - 5 daysHigh
Dinoprost5 - 10 mg2 - 5 daysHigh
Cow Fluprostenol500 µg2 - 5 daysHigh
Cloprostenol500 µg2 - 5 daysHigh
Dinoprost25 mg[9]2 - 5 daysHigh[9]
Sow Cloprostenol175 µg[10]- (Used for induction of parturition)95% farrow within 36 hours[10]
Dinoprost10 mg- (Used for induction of parturition)High
Ewe Cloprostenol125 - 250 µg30 - 48 hours[11]60 - 75% (single injection)[11]
Dinoprost10 - 12.5 mg[12][13]30 - 48 hours[11]55 - 65% (single injection)[12][13]
Doe (Goat) Dinoprost5 - 10 mg[14]48 - 96 hours[14]100% (double injection regimen)[14]

Table 2: Receptor Binding Affinity of Fluprostenol

ReceptorCompoundKi (nM)EC50 (nM)
FP Receptor (+)-Fluprostenol (Travoprost acid)35 ± 5[15]1.4 (human ciliary muscle), 2.4, 2.6 (mouse fibroblasts, rat aortic smooth muscle), 3.6 (human trabecular meshwork)[15][16]
DP Receptor (+)-Fluprostenol (Travoprost acid)52,000[15]-
EP1 Receptor (+)-Fluprostenol (Travoprost acid)9,540[15]-
EP3 Receptor (+)-Fluprostenol (Travoprost acid)3,501[15]-
EP4 Receptor (+)-Fluprostenol (Travoprost acid)41,000[15]-
IP Receptor (+)-Fluprostenol (Travoprost acid)>90,000[15]-
TP Receptor (+)-Fluprostenol (Travoprost acid)121,000[15]-

Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half maximal effective concentration, a measure of potency.

Experimental Protocols: Methodologies for Evaluating PGF2α Analogs

The following provides a generalized experimental protocol for assessing the efficacy of a PGF2α analog for estrus synchronization in a species like the ewe, based on common practices found in the literature.[12][13]

Objective: To evaluate the efficacy of a PGF2α analog in inducing luteolysis and synchronizing estrus in cyclic ewes.

Animals: A cohort of healthy, sexually mature, non-pregnant ewes with a known history of regular estrous cycles.

Experimental Design:

  • Acclimatization: Animals are acclimatized to the experimental conditions for a period of at least two weeks.

  • Estrus Detection: Baseline estrous cycles are monitored daily using a vasectomized ram to identify cyclic animals.

  • Treatment: On a predetermined day of the estrous cycle (typically mid-luteal phase, e.g., day 8-12), ewes are randomly assigned to either a treatment group (receiving the PGF2α analog at a specified dose via intramuscular injection) or a control group (receiving a placebo, e.g., saline).

  • Post-Treatment Monitoring:

    • Estrus Detection: Commencing 24 hours post-injection, ewes are checked for signs of estrus twice daily using a vasectomized ram. The time to onset of estrus is recorded.

    • Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 24, 48, 72 hours post-injection) for progesterone analysis to confirm luteolysis.

    • Ovulation Confirmation: Ovulation can be confirmed via transrectal ultrasonography.

  • Data Analysis: The estrus response rate (percentage of animals exhibiting estrus), the interval from treatment to estrus, and progesterone profiles are compared between the treatment and control groups using appropriate statistical methods.

Mandatory Visualizations

The following diagrams illustrate the general signaling pathway of PGF2α analogs and a typical experimental workflow.

PGF2a_Signaling_Pathway PGF2a PGF2α Analog (e.g., Fluprostenol) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Downstream Downstream Signaling Cascades (e.g., MAPK, Rho) PKC->Downstream Luteolysis Luteolysis Downstream->Luteolysis Leads to

PGF2α Analog Signaling Pathway

Experimental_Workflow Animal_Selection Animal Selection (Healthy, Cyclic) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Monitoring Baseline Estrous Cycle Monitoring Acclimatization->Baseline_Monitoring Randomization Randomization Baseline_Monitoring->Randomization Control_Group Control Group (Placebo) Randomization->Control_Group Treatment_Group Treatment Group (PGF2α Analog) Randomization->Treatment_Group Estrus_Detection Estrus Detection Control_Group->Estrus_Detection Blood_Sampling Blood Sampling (Progesterone Assay) Control_Group->Blood_Sampling Ultrasonography Ultrasonography (Ovulation Confirmation) Control_Group->Ultrasonography Treatment_Group->Estrus_Detection Treatment_Group->Blood_Sampling Treatment_Group->Ultrasonography Data_Analysis Statistical Analysis (Comparison of Groups) Estrus_Detection->Data_Analysis Blood_Sampling->Data_Analysis Ultrasonography->Data_Analysis

Representative Experimental Workflow

Conclusion

While direct comparative data for this compound remains elusive, the extensive research on Fluprostenol and other PGF2α analogs provides a solid framework for understanding their physiological effects and mechanisms of action. The data presented in this guide highlights the species-specific differences in response to these compounds and offers a template for future research protocols. It is anticipated that this compound will exhibit a similar mechanism of action through the FP receptor, leading to luteolysis. However, its specific potency, pharmacokinetic profile, and potential side effects in different species can only be determined through dedicated and rigorous scientific investigation. This guide serves as a call to action for the research community to address this knowledge gap and further elucidate the therapeutic potential of this specific prostaglandin analog.

References

Unveiling the Role of 2,3-dinor Fluprostenol in Uveoscleral Outflow: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the scientific literature reveals a notable gap in direct, quantitative studies on the specific role of 2,3-dinor fluprostenol (B1673476), the active metabolite of the prostaglandin (B15479496) analog travoprost (B1681362), in enhancing uveoscleral outflow. However, extensive research on its parent compound, fluprostenol (the free acid of travoprost), and other prostaglandin F2α (PGF2α) analogs provides a strong framework for understanding its mechanism and efficacy. This guide synthesizes the available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Prostaglandin analogs are a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. Their principal mechanism of action is the enhancement of aqueous humor outflow through the uveoscleral pathway, a network of connective tissue within the ciliary body. This guide delves into the validation of the therapeutic hypothesis for 2,3-dinor fluprostenol by examining data from its prodrug and comparing it with other widely used prostaglandin analogs, namely latanoprost (B1674536) acid and bimatoprost (B1667075) acid.

Comparative Efficacy of Prostaglandin Analogs

The following tables summarize the quantitative data on the FP receptor binding affinity and the effects of various prostaglandin analogs on intraocular pressure and uveoscleral outflow. It is important to note that the data for fluprostenol is used as a proxy for its active metabolite, this compound.

Table 1: FP Receptor Binding Affinities and Functional Potencies of Prostaglandin Analogs [1]

CompoundFP Receptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) in Human Ciliary Muscle Cells
Travoprost acid ([+]-fluprostenol)3.5 ± 0.52.6 ± 0.8
Latanoprost acid98198 ± 83
Bimatoprost acid833.6 ± 1.2

Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 2: Comparative Effects of Prostaglandin Analogs on Intraocular Pressure (IOP) and Uveoscleral Outflow in Monkeys

TreatmentBaseline IOP (mmHg)Treated IOP (mmHg)IOP Reduction (%)Baseline Uveoscleral Outflow (µL/min)Treated Uveoscleral Outflow (µL/min)Increase in Uveoscleral Outflow (%)Reference
Travoprost 0.004%23.0 ± 4.019.0 ± 3.717.40.35 ± 0.721.02 ± 0.43191[2]
Latanoprost 0.005%~25~18~28Not ReportedNot ReportedNot Reported[3]
Bimatoprost 0.03%Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]

Signaling Pathways and Experimental Workflows

The mechanism by which prostaglandin F2α analogs, including this compound, increase uveoscleral outflow is a complex signaling cascade initiated by the activation of the prostanoid FP receptor on ciliary muscle cells. This activation triggers a series of intracellular events culminating in the remodeling of the extracellular matrix.

Signaling Pathway of FP Receptor Activation

Activation of the FP receptor, a Gq protein-coupled receptor, initiates the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). PKC, in turn, can activate the mitogen-activated protein kinase (MAPK/ERK) pathway. The activation of this signaling cascade ultimately leads to increased expression and secretion of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[5][6] These enzymes are crucial for degrading components of the extracellular matrix, such as collagen, within the ciliary muscle. This remodeling of the tissue reduces hydraulic resistance and facilitates the passage of aqueous humor through the uveoscleral pathway.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix PG This compound FP_receptor FP Receptor PG->FP_receptor Gq Gq protein FP_receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 mobilizes PKC PKC DAG->PKC activates ERK ERK PKC->ERK activates MMPs MMPs (MMP-1, -2, -3, -9) ERK->MMPs upregulates ECM_remodeling ECM Remodeling MMPs->ECM_remodeling leads to Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow results in Uveoscleral_Outflow_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Prep Anesthetize Monkey Tracer_Infusion Anterior Chamber Perfusion with FITC-Dextran Animal_Prep->Tracer_Infusion Incubation Allow Tracer Distribution (e.g., 45 minutes) Tracer_Infusion->Incubation Fixation In Situ Eye Fixation Incubation->Fixation Enucleation Eye Enucleation Fixation->Enucleation Dissection Dissection into Quadrants Enucleation->Dissection Imaging Confocal Microscopy of Sections Dissection->Imaging Quantification Quantify Fluorescence Intensity in Ciliary Muscle & Sclera Imaging->Quantification Calculation Calculate Uveoscleral Outflow Rate Quantification->Calculation

References

Assessing the Specificity of 2,3-dinor Fluprostenol for the FP Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of 2,3-dinor Fluprostenol for the prostaglandin (B15479496) F2α (FP) receptor. Due to a lack of publicly available direct experimental data for this compound, this guide leverages data from its parent compound, Fluprostenol, a well-characterized potent and selective FP receptor agonist, to provide a framework for assessing its likely pharmacological profile. Comparisons with other standard prostanoid receptor ligands are included to provide a clear context for FP receptor specificity.

Executive Summary

This guide presents the known pharmacological data for Fluprostenol as a primary surrogate for understanding the potential activity of its 2,3-dinor derivative. Fluprostenol exhibits high affinity and functional potency at the FP receptor, with significantly lower activity at other prostanoid receptors, establishing it as a selective FP receptor agonist. The subsequent sections provide detailed comparisons, experimental methodologies, and visual representations of the key signaling pathways and workflows to aid researchers in designing studies to definitively characterize the specificity of this compound.

Data Presentation: Comparative Ligand Specificity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Fluprostenol and other key prostanoid ligands at the FP receptor and other prostanoid receptor subtypes. This data provides a benchmark for the level of specificity expected from a selective FP receptor agonist.

Table 1: Binding Affinity (Ki, nM) of Prostanoid Ligands at Prostanoid Receptors

LigandFP ReceptorEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 ReceptorDP1 ReceptorIP ReceptorTP Receptor
Fluprostenol 49.9 >1000>1000>1000>1000>1000>1000>1000
Prostaglandin F2α (PGF2α)~1[4]>100>100>100>100~5-10 fold weaker than PGF2α at FP[4]>1000>1000
Prostaglandin E2 (PGE2)~10-100 fold weaker than PGF2α at FP[4]~10~1~1~1>1000>1000>1000
Prostaglandin D2 (PGD2)~5-10 fold weaker than PGF2α at FP[4]>100>100>100>100~1>1000>1000
Iloprost (IP Agonist)>1000>1000>1000>1000>1000>1000~1>1000
U-46619 (TP Agonist)>1000>1000>1000>1000>1000>1000>1000~5

Note: Data for Fluprostenol's activity at other prostanoid receptors is limited in the provided search results; ">1000" indicates low affinity based on its known selectivity for the FP receptor.

Table 2: Functional Potency (EC50, nM) of Prostanoid Ligands

LigandAssay TypeCell Line/TissueFP Receptor
Fluprostenol Calcium MobilizationCloned human ocular FP receptors17.5
Calcium MobilizationRat A7r5 cells19.1
Calcium MobilizationMouse 3T3 cells37.3
Inhibition of Adipocyte DifferentiationNewborn rat adipocyte precursors0.03-0.1 [5]
Prostaglandin F2α (PGF2α)Inhibition of Adipocyte DifferentiationNewborn rat adipocyte precursors10[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response PKC->Response Ligand This compound (or other agonist) Ligand->FP_Receptor Binds

Caption: FP Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing prostanoid receptors Incubate Incubate membranes, radioligand, and competitor at a constant temperature Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [³H]-PGF2α) Radioligand->Incubate Competitor Prepare unlabeled competitor (this compound, etc.) in serial dilutions Competitor->Incubate Filtration Rapidly filter mixture to separate bound from free radioligand Incubate->Filtration Wash Wash filter to remove non-specifically bound radioligand Filtration->Wash Scintillation Measure radioactivity on the filter using a scintillation counter Wash->Scintillation Analysis Plot data to determine IC50 and calculate Ki Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Assay cluster_prep Cell Preparation cluster_stimulation Ligand Stimulation cluster_detection Detection & Analysis Cell_Culture Culture cells expressing the FP receptor Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Add_Ligand Add varying concentrations of This compound to the cells Dye_Loading->Add_Ligand Measure_Fluorescence Measure the change in fluorescence intensity over time using a plate reader Add_Ligand->Measure_Fluorescence Analysis Plot fluorescence change against ligand concentration to determine EC50 Measure_Fluorescence->Analysis

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

To definitively determine the specificity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor and a panel of other prostanoid receptors (EP1-4, DP1-2, IP, TP).

Materials:

  • Cell membranes prepared from cell lines stably expressing each human prostanoid receptor subtype.

  • Radiolabeled ligands (e.g., [³H]-PGF2α for FP, [³H]-PGE2 for EP, etc.).

  • This compound and other unlabeled prostanoid ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the unlabeled competitor ligand (this compound or other standards).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following Gq-coupled GPCR activation.

Objective: To determine the functional potency (EC50) of this compound in activating the FP receptor.

Materials:

  • A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound and other FP receptor agonists.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Ligand Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject varying concentrations of this compound or other agonists into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over a period of time (e.g., 1-3 minutes).

  • Data Analysis: Calculate the change in fluorescence from baseline for each concentration. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol (B14025) Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream second messenger of Gq-coupled receptor activation.

Objective: To confirm the Gq-coupling of the FP receptor upon activation by this compound and to determine its functional potency.

Materials:

  • A cell line stably expressing the human FP receptor.

  • [³H]-myo-inositol.

  • LiCl solution.

  • This compound and other agonists.

  • Dowex anion-exchange resin.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Ligand Stimulation: Pre-incubate the labeled cells with LiCl (which inhibits the degradation of inositol monophosphate) for a short period before adding varying concentrations of this compound or other agonists. Incubate for a defined time (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding a solution like perchloric acid to extract the soluble inositol phosphates.

  • Separation: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

  • Detection: Elute the inositol phosphates and measure their radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the log concentration of the agonist and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

While this compound is structurally related to the potent and selective FP receptor agonist Fluprostenol, a definitive assessment of its specificity requires direct experimental evidence. The data for Fluprostenol provides a strong indication that its 2,3-dinor derivative is likely to be a potent FP receptor agonist. However, to fully characterize its pharmacological profile and confirm its selectivity, it is imperative to perform the described radioligand binding and functional assays across a comprehensive panel of prostanoid receptors. The detailed protocols and comparative data presented in this guide offer a robust framework for researchers to undertake such an evaluation.

References

Evaluating 2,3-dinor Fluprostenol as a Predictive Biomarker in Glaucoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and current first-line treatments often involve prostaglandin (B15479496) F2α analogs like fluprostenol (B1673476). These drugs effectively lower IOP by increasing the outflow of aqueous humor. While monitoring IOP is the standard for assessing treatment efficacy, there is a critical need for predictive biomarkers that can forecast disease progression and individual response to therapy. This guide explores the potential of 2,3-dinor fluprostenol, a metabolite of fluprostenol, as a predictive biomarker for glaucoma and provides a comparative analysis with other emerging biomarkers.

The Rationale for this compound as a Biomarker

Prostaglandin F2α analogs, including fluprostenol, are prodrugs that are hydrolyzed into their active acid forms in the eye. These active metabolites are then further metabolized, primarily through beta-oxidation, a process that shortens the carboxylic acid side chain. This metabolic process leads to the formation of dinor and tetranor metabolites. It is hypothesized that the concentration of these metabolites, such as this compound, in ocular fluids like the aqueous humor could reflect the local pharmacological activity and metabolic turnover of the parent drug. Therefore, quantifying this compound could potentially serve as a direct measure of drug engagement with its target tissues and, consequently, predict the therapeutic response and long-term outcomes in glaucoma patients.

Comparative Analysis of Predictive Biomarkers in Glaucoma

While the investigation of this compound as a specific biomarker is in its nascent stages, several other types of biomarkers are being actively evaluated for their predictive value in glaucoma. This section provides a comparison of this compound's theoretical potential against more established and researched alternatives.

Table 1: Comparison of Potential Predictive Biomarkers for Glaucoma
Biomarker CategorySpecific Example(s)SourcePredictive ValueAdvantagesDisadvantages
Metabolite This compound Aqueous HumorHypothetical: May reflect drug metabolism and target engagement, potentially predicting treatment response.Direct measure of local drug activity; Potentially high specificity for treatment response.Not yet validated; Requires invasive sample collection; Concentration may be very low.
Proteomic Autoantibodies (e.g., CALD1, PGAM1, VDAC2), Inflammatory markers (e.g., S100-A8, S100-A9)Aqueous Humor, Serum, TearsDiagnostic & Prognostic: A panel of autoantibodies showed a sensitivity of 81% and specificity of 93% for diagnosing POAG[1]. Tear proteins can differentiate between medicated and non-medicated glaucoma patients[2].Can reflect underlying disease pathology; Panels of markers can increase predictive power.Complex data analysis; Requires validation in large cohorts; May be influenced by other ocular conditions.
Genetic Polygenic Risk Scores (PRS)BloodRisk Stratification: Higher PRS is associated with an increased risk and earlier onset of POAG[3][4]. A multi-trait PRS achieved an AUC of 0.814 in Europeans and 0.801 in Latinos for predicting POAG[5].Non-invasive sample collection; Provides lifelong risk assessment; Can identify high-risk individuals for targeted screening.Does not predict disease progression rate directly; Predictive power varies across ethnicities[5]; Ethical considerations.
Imaging Retinal Nerve Fiber Layer (RNFL) thickness (OCT), Optic Nerve Head parameters (HRT)Ocular ImagingDiagnostic & Progression Monitoring: OCT has shown superior diagnostic accuracy (AROC = 0.922) compared to HRT (AROC = 0.844) and GDx (AROC = 0.852)[6]. OCT parameters are better at distinguishing glaucomatous from healthy eyes[7].Non-invasive; Provides structural information on neurodegeneration; Widely used in clinical practice.Can be influenced by other optic neuropathies; May not detect early functional changes; Cost of equipment.

Experimental Protocols

Protocol 1: Quantification of this compound in Aqueous Humor by LC-MS/MS

This protocol outlines a general method for the analysis of prostaglandin metabolites, which can be adapted for this compound.

1. Sample Collection:

  • Aqueous humor (50-100 µL) is collected from patients via paracentesis under sterile conditions, typically during ophthalmic surgery.

  • Samples are immediately placed on dry ice and stored at -80°C until analysis.

2. Sample Preparation:

  • Thaw aqueous humor samples on ice.

  • Add an internal standard (e.g., a deuterated analog of this compound) to each sample for accurate quantification.

  • Precipitate proteins by adding a four-fold excess of cold acetonitrile (B52724).

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient program should be optimized to ensure good separation of the analyte from other matrix components.

  • Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Optimize the MS parameters (e.g., collision energy, declustering potential) for the specific precursor and product ions of this compound and the internal standard.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific transitions for the analyte and the internal standard[8][9].

4. Data Analysis:

  • Construct a calibration curve using known concentrations of a this compound standard.

  • Quantify the concentration of this compound in the aqueous humor samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Pathways and Workflows

Signaling Pathway of Prostaglandin F2α Analogs in the Eye

Prostaglandin F2α analogs, like fluprostenol, exert their IOP-lowering effect primarily by binding to the prostaglandin F receptor (FP receptor) in the ciliary muscle and trabecular meshwork.

G cluster_extracellular Extracellular Space cluster_cell Ciliary Muscle / Trabecular Meshwork Cell Fluprostenol (Prodrug) Fluprostenol (Prodrug) Fluprostenol Acid (Active) Fluprostenol Acid (Active) Fluprostenol (Prodrug)->Fluprostenol Acid (Active) Corneal Esterases FP Receptor FP Receptor Fluprostenol Acid (Active)->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates MMP Upregulation MMP Upregulation Ca2+ Release->MMP Upregulation PKC Activation->MMP Upregulation ECM Remodeling ECM Remodeling MMP Upregulation->ECM Remodeling Leads to Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow Increased Trabecular Outflow Increased Trabecular Outflow ECM Remodeling->Increased Trabecular Outflow

Caption: Signaling pathway of Fluprostenol in ocular tissues.

Experimental Workflow for Biomarker Evaluation

The following diagram illustrates a typical workflow for the discovery and validation of a new biomarker, such as this compound.

G Patient Cohort Selection Patient Cohort Selection Sample Collection (Aqueous Humor) Sample Collection (Aqueous Humor) Patient Cohort Selection->Sample Collection (Aqueous Humor) Sample Preparation Sample Preparation Sample Collection (Aqueous Humor)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Statistical Analysis Statistical Analysis Data Processing & Quantification->Statistical Analysis Correlation with Clinical Outcomes Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation Sensitivity, Specificity, Predictive Value Clinical Utility Assessment Clinical Utility Assessment Biomarker Validation->Clinical Utility Assessment

Caption: Workflow for biomarker discovery and validation.

Conclusion

The evaluation of this compound as a predictive biomarker in glaucoma is a novel and intriguing concept. While direct evidence is currently lacking, the scientific rationale is sound. Further research is warranted to quantify this metabolite in the aqueous humor of glaucoma patients undergoing fluprostenol treatment and to correlate its levels with IOP reduction, disease progression, and other clinical endpoints. A direct comparison with established and emerging biomarkers, such as proteomic profiles, genetic risk scores, and advanced imaging parameters, will be crucial in determining its potential clinical utility. The development of reliable predictive biomarkers is a critical step towards personalized medicine in glaucoma management, ultimately aiming to preserve vision in at-risk individuals.

References

A Meta-Analysis of Prostaglandin Analogs for Intraocular Pressure Reduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) analogs (PGAs) are a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. As a class of drugs, they offer potent IOP-lowering effects, generally with a favorable safety profile and the convenience of once-daily dosing.[1][2] This guide provides a comprehensive meta-analysis of the comparative efficacy and safety of commonly prescribed prostaglandin analogs, supported by experimental data and detailed methodologies.

Comparative Efficacy of Prostaglandin Analogs

Multiple meta-analyses have consistently demonstrated the IOP-lowering superiority of prostaglandin analogs such as latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075) when compared to other classes of drugs like beta-blockers (e.g., timolol), alpha-adrenergic agonists (e.g., brimonidine), and carbonic anhydrase inhibitors (e.g., dorzolamide).[3] Among the prostaglandin analogs, bimatoprost has often been shown to have a slight, yet statistically significant, edge in IOP reduction.

A meta-analysis of several randomized controlled trials indicated that bimatoprost 0.03% may be more effective in lowering IOP compared to latanoprost 0.005% over the long term (3 and 6 months).[4][5] Similarly, after three months of treatment, bimatoprost demonstrated greater efficacy in reducing IOP compared to travoprost 0.004%.[4][5] However, the IOP-lowering effects of latanoprost and travoprost were found to be comparable at various time points.[4] Another meta-analysis found that newer prostaglandin analogs, bimatoprost and travoprost, resulted in a greater adjusted decrease in IOP of 1.00 mmHg compared to latanoprost.[6][7]

The following tables summarize the quantitative data on the efficacy of these prostaglandin analogs based on findings from multiple meta-analyses.

Table 1: Comparison of Mean Intraocular Pressure Reduction (mmHg)

Prostaglandin AnalogConcentrationMean IOP Reduction (mmHg) at 3 MonthsMean IOP Reduction (mmHg) at 6 MonthsNotes
Bimatoprost0.03%Superior to Latanoprost and Travoprost[4][5]Superior to Latanoprost[4][5]Generally considered the most efficacious in IOP lowering.[3]
Travoprost0.004%Comparable to Latanoprost[4]Comparable to Latanoprost[4]More effective than latanoprost in some analyses.[6][7]
Latanoprost0.005%--Often used as a comparator in clinical trials.
Tafluprost0.0015%Comparable to Latanoprost and Travoprost[8]-A preservative-free option is available.

Table 2: Comparative Response Rates and Adverse Events

Prostaglandin AnalogResponse Rate (Achieving Target IOP)Common Adverse Events
BimatoprostHigher response rate compared to latanoprost.[6][7]Higher incidence of conjunctival hyperemia, eyelash growth.[3][5]
TravoprostHigher response rate compared to latanoprost.[6][7]Increased risk of conjunctival hyperemia compared to latanoprost.[5]
Latanoprost-Better tolerability profile with lower incidence of conjunctival hyperemia.[4][5]
Tafluprost-Higher prevalence of conjunctival hyperemia compared to latanoprost.[8]

Experimental Protocols

The data presented in this guide are derived from meta-analyses of randomized controlled trials (RCTs). The methodologies of these trials adhere to standardized guidelines to ensure the quality and reliability of the data.

Study Design and Conduct

The included studies in the meta-analyses were primarily multicenter, single- or double-blind, randomized controlled trials with a duration of at least one month.[3] The design and reporting of these trials are expected to follow the Consolidated Standards of Reporting Trials (CONSORT) statement, which provides a checklist of essential items to include in the report of a randomized trial. Good Clinical Practice (GCP) guidelines, which are international ethical and scientific quality standards, are also followed in the conduct of these clinical trials.

Inclusion and Exclusion Criteria

Participants in these trials are typically diagnosed with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[5] Key inclusion criteria often include being over a certain age (e.g., 18 years or older) and having an IOP above a specified threshold (e.g., >22 mmHg).[9]

Intraocular Pressure Measurement

The primary efficacy endpoint in these trials is the reduction in IOP from baseline.[3] IOP is measured at various time points throughout the day (diurnal curve) and at different follow-up visits. The gold standard for IOP measurement in clinical trials is Goldmann applanation tonometry (GAT).[10] To ensure accuracy and reduce variability, the following procedures are typically followed:

  • Calibration: The tonometer is calibrated regularly according to the manufacturer's instructions.

  • Anesthesia: A topical anesthetic is applied to the cornea before measurement.

  • Procedure: The measurement is taken by a trained and certified technician or ophthalmologist. Often, the median of three consecutive readings is used to minimize measurement error.[10]

  • Timing: IOP measurements are taken at consistent times of the day at each follow-up visit to account for diurnal variations.

Assessment of Adverse Events

The safety and tolerability of the prostaglandin analogs are assessed by monitoring and recording all adverse events. Ocular adverse events, such as conjunctival hyperemia (redness), eyelash growth, and iris pigmentation changes, are of particular interest.[3] These are typically evaluated through slit-lamp examination and patient-reported outcomes at each study visit.

Signaling Pathways and Mechanism of Action

Prostaglandin analogs reduce IOP primarily by increasing the outflow of aqueous humor from the eye.[3][11] They are analogs of the naturally occurring prostaglandin F2α (PGF2α) and exert their effects by acting on prostanoid FP receptors located in the ciliary muscle, trabecular meshwork, and sclera.[1]

The binding of a prostaglandin analog to the FP receptor initiates a signaling cascade that leads to two main effects:

  • Increased Uveoscleral Outflow: This is the primary mechanism of action. The signaling pathway leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[1][3] This remodeling involves the upregulation of matrix metalloproteinases (MMPs), which are enzymes that break down collagen and other components of the extracellular matrix.[3][11] The result is a widening of the spaces between the ciliary muscle bundles, which reduces the resistance to aqueous humor outflow through this unconventional pathway.[3]

  • Increased Trabecular Outflow: There is also evidence to suggest that prostaglandin analogs can increase outflow through the conventional trabecular meshwork pathway, although to a lesser extent.[3][11] The exact mechanism is still under investigation but is thought to involve similar extracellular matrix remodeling within the trabecular meshwork.

The following diagram illustrates the signaling pathway of prostaglandin analogs in reducing intraocular pressure.

Prostaglandin Analog Signaling Pathway PGA Prostaglandin Analog (e.g., Latanoprost, Travoprost, Bimatoprost) FP_Receptor Prostanoid FP Receptor (in Ciliary Muscle & Trabecular Meshwork) PGA->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (Gq/11 protein activation, PLC, IP3, DAG) FP_Receptor->Signaling_Cascade Activates MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMP_Upregulation Leads to ECM_Remodeling Extracellular Matrix (ECM) Remodeling MMP_Upregulation->ECM_Remodeling Causes Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Trabecular_Outflow Increased Trabecular Outflow ECM_Remodeling->Trabecular_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction Trabecular_Outflow->IOP_Reduction

Prostaglandin Analog Signaling Pathway for IOP Reduction.

Experimental Workflow

The following diagram outlines a typical workflow for a randomized controlled trial comparing different prostaglandin analogs.

Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Visit Baseline Visit (IOP Measurement, etc.) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Treatment Group A (e.g., Bimatoprost) Randomization->Group_A Group_B Treatment Group B (e.g., Latanoprost) Randomization->Group_B Group_C Treatment Group C (e.g., Travoprost) Randomization->Group_C Follow_Up_1 Follow-up Visit 1 (e.g., 1 Month) Group_A->Follow_Up_1 Group_B->Follow_Up_1 Group_C->Follow_Up_1 Follow_Up_3 Follow-up Visit 3 (e.g., 3 Months) Follow_Up_1->Follow_Up_3 Follow_Up_6 Follow-up Visit 6 (e.g., 6 Months) Follow_Up_3->Follow_Up_6 Data_Analysis Statistical Analysis (IOP Reduction, Adverse Events) Follow_Up_6->Data_Analysis Reporting Reporting of Results (CONSORT Guidelines) Data_Analysis->Reporting

Typical Workflow of a Randomized Controlled Trial.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-dinor Fluprostenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of specialized compounds like 2,3-dinor Fluprostenol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this prostaglandin (B15479496) analog, safeguarding both personnel and the environment.

I. Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its classification as a potent prostaglandin F2α analog necessitates handling it as a potentially hazardous substance. Prostaglandin analogs are biologically active molecules that can have significant physiological effects even in small quantities. The SDS for the related compound, (+)-Fluprostenol, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment.

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form:

  • Safety Goggles: To protect from splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

All handling of the compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or vapors[2].

II. Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety[3]. Do not mix this compound waste with general laboratory trash.

  • Designated Hazardous Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and leak-proof hazardous waste container[3].

  • Compatibility: The container must be compatible with the solvent used to dissolve the this compound.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[3]. Include the concentration and solvent if applicable.

  • Contaminated Materials: All contaminated consumables, such as pipette tips, weighing boats, gloves, and vials, must be placed in the same designated hazardous waste container[3].

III. Disposal Procedures for this compound Waste

The disposal of pharmaceutical waste is regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[4][5]. In a laboratory or healthcare setting, flushing of hazardous waste pharmaceuticals down the drain is prohibited[5][6].

Step-by-Step Disposal Protocol:

  • Decontamination of Labware:

    • All non-disposable glassware and equipment that have come into contact with this compound should be thoroughly decontaminated.

    • Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous waste in your designated container[3]. Do not dispose of the rinsate down the drain.

  • Disposal of Unused or Expired Compound:

    • Unused or expired this compound must be disposed of as hazardous chemical waste[3].

    • Do not attempt to neutralize the compound unless a validated and approved institutional protocol is in place.

  • Waste Container Management:

    • Keep the hazardous waste container securely sealed when not in use[3].

    • Store the container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[7].

    • Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility[5].

Quantitative Data Summary
SolventApproximate Solubility
DMF100 mg/ml
DMSO100 mg/ml
Ethanol100 mg/ml
PBS (pH 7.2)16 mg/ml (from Fluprostenol)
Data sourced from Cayman Chemical for this compound[8].

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) A->C D Generate Waste (Unused compound, contaminated items, rinsate) B->D C->D E Is the waste container available and correctly labeled? D->E F Prepare and Label a Designated Hazardous Waste Container E->F No G Place All Waste into the Designated Container E->G Yes F->G H Seal Container and Store in Satellite Accumulation Area G->H I Contact EHS for Pickup and Disposal H->I J End: Compliant Disposal via Licensed Contractor (Incineration) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,3-dinor Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like 2,3-dinor Fluprostenol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

Given that this compound is a derivative of Fluprostenol, a potent prostaglandin (B15479496) analog, stringent adherence to recommended personal protective equipment is crucial to prevent accidental exposure. The following PPE is recommended based on the Safety Data Sheet (SDS) for the closely related compound, Fluprostenol.

Protection TypeRecommended PPESpecifications
Eye/Face Protection Safety glasses or gogglesShould be worn at all times when handling the compound.
Skin Protection Chemical-resistant glovesImpermeable and resistant to the product. Nitrile gloves are a suitable option. Regularly inspect gloves for any signs of degradation or puncture.
Laboratory coatTo be worn over personal clothing.
Respiratory Protection Not typically requiredUse in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary based on a risk assessment.

Operational Plan

A systematic approach to handling this compound will minimize risks and ensure the integrity of the research.

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Pre-handling Check: Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Verify that an eyewash station and safety shower are accessible.

  • Weighing: If handling a solid form, weigh the compound in a fume hood on a tared, disposable weigh boat.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Avoid Contact: Exercise caution to avoid direct contact with skin, eyes, and clothing.

  • Post-handling: After handling, wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a sealed, appropriately labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused compound, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. It is advisable to contact a licensed professional waste disposal service to ensure proper disposal. Do not allow the substance to enter sewers or water supplies.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_area Designate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill_response Initiate Spill Response spill->spill_response first_aid Administer First Aid spill->first_aid

Caption: Workflow for Safe Handling of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.